SMAP2
Description
Properties
Molecular Formula |
C27H27F3N2O4S |
|---|---|
Molecular Weight |
532.5782 |
IUPAC Name |
N-((1S,2S,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 |
InChI Key |
SDVKTCLBCCAFIS-HDYLNDSGSA-N |
SMILES |
O=S(C1=CC=C(OC(F)(F)F)C=C1)(N[C@@H]2[C@@H](O)[C@H](N3C4=CC=CC=C4CCC5=CC=CC=C53)CCC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMAP2; SMAP-2; SMAP 2 |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Regulation of SMAP2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Small ArfGAP 2 (SMAP2) gene and its protein product. This compound is a crucial regulator of intracellular membrane trafficking, functioning as a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1). Its roles in retrograde transport from endosomes to the Golgi apparatus and in the biogenesis of the acrosome are critical for cellular function and male fertility. This document details the molecular functions of this compound, its interactions with key cellular components, its regulatory mechanisms, and its association with disease. Furthermore, it provides detailed experimental protocols for studying this compound and presents quantitative data in a structured format to facilitate research and development efforts targeting this protein.
Introduction
This compound, also known as Stromal Membrane-Associated Protein 2, is a member of the ArfGAP family of proteins. These proteins play a pivotal role in the intricate network of vesicular transport by inactivating Arf proteins, which are key regulators of vesicle budding and trafficking. This compound is a homolog of SMAP1, but exhibits distinct substrate specificity and subcellular localization, highlighting its unique cellular functions.[1][2] While SMAP1 primarily acts on Arf6 at the plasma membrane, this compound demonstrates a preference for Arf1 and is predominantly localized to the trans-Golgi network (TGN) and recycling endosomes.[2][3] This localization is critical for its function in orchestrating the retrograde transport of specific cargo proteins and its essential role in the formation of the acrosome during spermiogenesis.[1][2] Dysregulation of this compound function has been linked to male infertility, making it a potential target for therapeutic intervention.
Molecular Function of this compound
ArfGAP Activity
The primary biochemical function of this compound is to act as a GTPase-activating protein for Arf1.[2] Arf proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This compound accelerates the intrinsic GTP hydrolysis rate of Arf1, leading to its inactivation. This inactivation event is crucial for the disassembly of coat protein complexes on transport vesicles, a necessary step for vesicle fusion with target membranes. While in vitro assays have shown that this compound can also exhibit GAP activity towards Arf6, its in vivo functions appear to be predominantly linked to Arf1 regulation.[2]
Role in Vesicular Trafficking
This compound is a key player in the retrograde transport pathway, specifically from early and recycling endosomes to the TGN.[4] This pathway is essential for the retrieval and recycling of proteins and lipids. Overexpression of this compound has been shown to delay the accumulation of TGN38/46, a marker protein that cycles between the TGN and the plasma membrane, at the TGN.[4] This suggests that this compound negatively regulates the rate of retrograde transport.
Furthermore, this compound is localized to the TGN and functions as a negative regulator of vesicle budding from this organelle.[3][5] Overexpression of wild-type this compound inhibits the transport of the vesicular stomatitis virus G (VSV-G) protein from the TGN to the plasma membrane, a process that is enhanced in this compound-deficient cells.[3]
Function in Acrosome Biogenesis
A critical physiological role of this compound is in the formation of the acrosome, a specialized organelle in sperm that is essential for fertilization. This compound is expressed in spermatids and localizes to the TGN, where it is involved in the budding of proacrosomal vesicles.[2] In the absence of this compound, the budding of these vesicles is disorganized, leading to the formation of abnormally large vesicles and a severely impaired acrosome, resulting in a condition known as globozoospermia and male infertility in mice.[2]
Protein-Protein Interactions
This compound's function is mediated through its interaction with several key proteins involved in vesicular trafficking.
Interaction with Clathrin and CALM
This compound directly interacts with the heavy chain of clathrin and the clathrin-assembly protein CALM (Clathrin Assembly Lymphoid Myeloid leukemia protein).[2] These interactions are crucial for its role in clathrin-mediated vesicle formation. The interaction with clathrin is mediated by a clathrin-binding domain within this compound.[2] The association with CALM is thought to regulate the size of the clathrin-coated vesicles budding from the TGN during acrosome formation.[2]
Interaction with Evection-2
This compound is recruited to recycling endosomes through its interaction with evection-2, a protein that binds to the lipid phosphatidylserine.[1] This interaction is essential for this compound's role in the retrograde transport of specific cargo, such as the cholera toxin B subunit, from recycling endosomes to the Golgi.[1]
This compound Gene Regulation
The expression of the this compound gene is likely regulated by a complex interplay of transcription factors. While direct experimental validation is limited, bioinformatic analyses have identified potential transcription factor binding sites in the this compound promoter region.
Transcriptional Regulation
Analysis of the this compound gene promoter suggests the presence of binding sites for several transcription factors, including:
-
AP-1 (Activator Protein 1): A transcription factor involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
CREB (cAMP response element-binding protein): A key regulator of gene expression in response to various signaling pathways.
-
p53: A tumor suppressor protein that regulates the cell cycle and apoptosis.
Further research is required to experimentally validate the role of these and other transcription factors in regulating this compound expression.
Post-Translational Modifications
Currently, there is limited information available regarding the post-translational modifications (PTMs) of the this compound protein. PTMs such as phosphorylation, ubiquitination, and acetylation can significantly impact a protein's activity, localization, and stability. Mass spectrometry-based proteomics approaches would be valuable in identifying and characterizing the PTMs of this compound and understanding their functional consequences.
Data Presentation
Table 1: Key Molecular Characteristics of this compound
| Feature | Description | Reference(s) |
| Gene Name | Small ArfGAP 2 (this compound) | [6] |
| Protein Name | Stromal Membrane-Associated Protein 2 | [6] |
| Primary Function | GTPase-Activating Protein (GAP) for Arf1 | [2] |
| Subcellular Localization | trans-Golgi Network (TGN), Recycling Endosomes | [2][3] |
| Key Interacting Proteins | Clathrin, CALM, Evection-2, Arf1 | [1][2] |
Table 2: Functional Effects of this compound Modulation
| Experimental Condition | Observed Effect | Reference(s) |
| This compound Overexpression | Inhibition of retrograde transport of TGN38/46 to the TGN | [4] |
| Inhibition of anterograde transport of VSV-G from the TGN | [3] | |
| This compound Knockdown/Knockout | Impaired retrograde transport of cholera toxin B from recycling endosomes to the Golgi | [1] |
| Globozoospermia and male infertility in mice due to defective acrosome formation | [2] | |
| Enhanced transport of VSV-G from the TGN | [3] |
Table 3: Protein-Protein Interaction Data for this compound
| Interacting Protein | Method of Detection | Functional Significance | Quantitative Data | Reference(s) |
| Clathrin Heavy Chain | Co-immunoprecipitation | Recruitment to clathrin-coated pits and vesicles | Binding affinity (Kd) not reported | [2] |
| CALM | Co-immunoprecipitation, Yeast two-hybrid | Regulation of clathrin-coated vesicle size | Binding affinity (Kd) not reported | [2] |
| Evection-2 | Co-immunoprecipitation | Recruitment of this compound to recycling endosomes | Binding affinity (Kd) not reported | [1] |
| Arf1 | In vitro GAP assay | Substrate for GAP activity | Kinetic parameters (kcat, Km) not reported | [2] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Detect this compound Interactions
This protocol describes the co-immunoprecipitation of this compound and its interacting partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, COS-7) expressing tagged this compound (e.g., HA-SMAP2) and/or a tagged potential interacting protein.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibody against the tag of the bait protein (e.g., anti-HA antibody).
-
Control IgG from the same species as the IP antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by adding control IgG and Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
Add the specific antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding Elution Buffer to the beads and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential interacting proteins.
In Vitro ArfGAP Assay
This protocol measures the ability of purified this compound to stimulate the GTP hydrolysis of Arf1.
Materials:
-
Purified recombinant this compound protein (or a fragment containing the GAP domain).
-
Purified recombinant myristoylated Arf1 protein.
-
GTPγS (non-hydrolyzable GTP analog) for loading Arf1.
-
[γ-³²P]GTP for radioactive assay or a phosphate detection system for non-radioactive assay.
-
GAP Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT.
-
Thin-layer chromatography (TLC) plates (for radioactive assay).
-
Phosphorimager or scintillation counter.
Procedure:
-
Loading Arf1 with GTP: Incubate purified Arf1 with a molar excess of [γ-³²P]GTP (or non-radioactive GTP) in the presence of EDTA to facilitate nucleotide exchange. Stop the reaction by adding an excess of MgCl₂.
-
Remove unbound nucleotide by passing the reaction through a desalting column.
-
GAP Reaction: In a microcentrifuge tube, combine the GTP-loaded Arf1 with the purified this compound protein in the GAP Assay Buffer.
-
Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).
-
Detection of GTP Hydrolysis:
-
Radioactive method: Spot the reaction mixture onto a TLC plate and separate the [γ-³²P]GTP from the released ³²Pi using an appropriate solvent system. Quantify the amount of ³²Pi released using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Non-radioactive method: Use a colorimetric assay that detects the amount of inorganic phosphate released.
-
-
Calculate the rate of GTP hydrolysis. A reaction without this compound serves as a negative control for the intrinsic GTPase activity of Arf1.
Visualizations
Caption: this compound in Retrograde Transport from Recycling Endosomes to the TGN.
Caption: Role of this compound in Acrosome Biogenesis.
Caption: Experimental Workflow for Co-immunoprecipitation.
Conclusion
This compound is a multifaceted ArfGAP with critical roles in regulating vesicular trafficking pathways that are fundamental to cellular homeostasis and specialized functions such as spermatogenesis. Its specific GAP activity towards Arf1 and its precise subcellular localization underscore its non-redundant functions despite the presence of its homolog, SMAP1. The detailed understanding of this compound's interactions with clathrin, CALM, and evection-2 provides a molecular basis for its role in retrograde transport and acrosome biogenesis. While significant progress has been made in elucidating the function of this compound, further research is needed to fully understand its regulation at the transcriptional and post-translational levels. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals aiming to further investigate the biology of this compound and explore its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of this compound to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 6. genecards.org [genecards.org]
An In-depth Technical Guide to the Structure and Domains of Stromal Membrane-Associated Protein 2 (SMAP2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stromal Membrane-Associated Protein 2 (SMAP2), also known as Small ArfGAP2, is a crucial regulator of intracellular membrane trafficking.[1] As a GTPase-activating protein (GAP), this compound plays a pivotal role in the inactivation of ADP-ribosylation factor 1 (Arf1), a key molecular switch in the formation of transport vesicles.[2][3][4] This guide provides a comprehensive overview of the structural and functional characteristics of this compound, with a particular focus on its domains, its role in the retrograde transport pathway, and the experimental methodologies used for its characterization.
This compound Protein: Core Properties and Domain Architecture
This compound is a protein of approximately 428-429 amino acids with a predicted molecular mass of around 47 kDa.[2][3] Its structure is characterized by several distinct functional domains that mediate its catalytic activity and its interactions with other proteins involved in vesicular transport.
Quantitative Data Summary
| Property | Value | Source |
| Full Name | Stromal Membrane-Associated Protein 2 | UniProt |
| Aliases | Small ArfGAP2 (this compound), SMAP1L | GeneCards |
| Amino Acid Count | 428-429 | [1][2] |
| Molecular Mass | ~47 kDa (predicted) | [2] |
| Subcellular Localization | Early Endosomes, trans-Golgi Network (TGN) | [2][5] |
| Domain | Amino Acid Residues | Function | Source |
| ArfGAP Domain | 1-163 | Catalyzes the hydrolysis of GTP to GDP on Arf1, leading to its inactivation. | [2][3] |
| Clathrin-Interacting Domain | 163-231 | Mediates binding to the heavy chain of clathrin. | [2][3] |
| CALM-Interacting Domain | 339-395 | Facilitates interaction with the clathrin assembly protein CALM. | [2][3] |
Detailed Structural Insights
Primary and Secondary Structure
The primary structure of this compound consists of 428 amino acids.[2] Bioinformatic predictions suggest a secondary structure composed of alpha-helices, beta-strands, and random coils, which fold into the distinct functional domains.
Tertiary Structure Prediction (AlphaFold)
The predicted three-dimensional structure of human this compound from AlphaFold reveals a modular architecture. The N-terminal ArfGAP domain is predicted to form a compact globular fold, characteristic of ArfGAP proteins. The clathrin-interacting and CALM-interacting domains are located in more flexible regions of the protein, which likely facilitates their interactions with their respective binding partners. The AlphaFold prediction provides a valuable model for understanding the spatial arrangement of the functional domains and for designing experiments to probe structure-function relationships.[4][6][7][8]
Functional Role of this compound in Retrograde Transport
This compound is a key player in the clathrin-mediated retrograde transport pathway, which moves cargo from early endosomes to the trans-Golgi network (TGN).[2][6][9][10] This process is essential for the recycling of cellular components and for the proper sorting of proteins. This compound's function is intricately linked to its ability to inactivate Arf1 and to interact with components of the clathrin machinery.[2][3][4]
The signaling pathway involving this compound can be summarized as follows:
-
Recruitment to Membranes: this compound is recruited to the membrane of early endosomes.
-
Arf1 Inactivation: At the endosomal membrane, this compound exercises its ArfGAP activity on Arf1-GTP, converting it to the inactive Arf1-GDP state.
-
Clathrin Coat Assembly: this compound, through its interaction with clathrin and the clathrin assembly protein CALM, facilitates the assembly of the clathrin coat on the endosomal membrane.[2][11] This process is crucial for the formation of vesicles destined for the TGN.
-
Vesicle Budding: The assembly of the clathrin coat drives the budding of a transport vesicle containing cargo for the TGN.
-
Vesicle Trafficking: The newly formed vesicle detaches from the early endosome and moves towards the TGN.
Caption: this compound orchestrates retrograde transport by inactivating Arf1 and recruiting clathrin machinery.
Experimental Protocols
The characterization of this compound's structure and function has been achieved through a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.
In Vitro Arf GAP Assay
This assay measures the ability of this compound to stimulate the GTPase activity of Arf1.
a. Reagents and Materials:
-
Recombinant this compound protein (e.g., amino acids 1-163)
-
Recombinant myristoylated Arf1 protein
-
[γ-³²P]GTP
-
GAP buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Developing buffer for TLC (e.g., 1 M LiCl, 1 M formic acid)
-
Phosphorimager
b. Protocol:
-
Loading of Arf1 with [γ-³²P]GTP: Incubate 1 µg of Arf1 with a molar excess of [γ-³²P]GTP in a loading buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM EDTA, 0.5% sodium cholate) for 30 minutes at 37°C.
-
Initiation of GAP reaction: Add the [γ-³²P]GTP-loaded Arf1 to a reaction mixture containing GAP buffer and varying concentrations of the this compound protein.
-
Incubation: Incubate the reaction mixture at 30°C for a defined time course (e.g., 0, 5, 10, 20 minutes).
-
Termination of reaction: Stop the reaction by adding a stop buffer containing EDTA and boiling for 2 minutes.
-
TLC analysis: Spot the reaction mixture onto a TLC plate and develop the chromatogram using the developing buffer to separate [γ-³²P]GTP from the hydrolyzed [³²P]GDP.
-
Quantification: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radioactivity of the GTP and GDP spots to determine the percentage of GTP hydrolysis.
Co-immunoprecipitation of this compound and Clathrin
This technique is used to demonstrate the in vivo interaction between this compound and clathrin heavy chain.
a. Reagents and Materials:
-
Cell line expressing tagged this compound (e.g., HA-SMAP2 or Myc-SMAP2)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, protease inhibitors)
-
Antibody against the tag (e.g., anti-HA or anti-Myc)
-
Antibody against clathrin heavy chain
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
SDS-PAGE sample buffer
b. Protocol:
-
Cell Lysis: Lyse the cells expressing tagged this compound in cold lysis buffer.
-
Clarification of Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the clathrin heavy chain to detect its co-immunoprecipitation with this compound.
Yeast Two-Hybrid (Y2H) Assay for this compound-CALM Interaction
The Y2H system is employed to identify and confirm protein-protein interactions, such as that between this compound and CALM.[2]
a. Reagents and Materials:
-
Yeast reporter strain (e.g., AH109)
-
Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to the GAL4 DNA-binding domain (BD).
-
Prey plasmid (e.g., pGADT7) containing the CALM coding sequence fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents.
-
Selective growth media (e.g., SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction selection).
b. Protocol:
-
Plasmid Transformation: Co-transform the yeast reporter strain with the bait (BD-SMAP2) and prey (AD-CALM) plasmids.
-
Selection of Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells that have taken up both plasmids.
-
Interaction Assay: Replica-plate the colonies from the selection plate onto a high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade).
-
Analysis of Results: Growth on the high-stringency medium indicates a physical interaction between this compound and CALM, which reconstitutes a functional GAL4 transcription factor, leading to the expression of the reporter genes (HIS3 and ADE2) and allowing the yeast to grow.
Experimental Workflow for this compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound's structure and function.
Post-Translational Modifications
The regulation of this compound activity and localization may be influenced by post-translational modifications (PTMs). While specific PTMs on this compound are not yet extensively documented in the literature, common regulatory modifications for signaling proteins include phosphorylation, ubiquitination, and acetylation. Mass spectrometry-based proteomics is a powerful tool for identifying and mapping such modifications on this compound, which could reveal novel mechanisms of its regulation.[12][13]
Conclusion
This compound is a multi-domain protein that functions as a critical regulator of Arf1-dependent, clathrin-mediated retrograde transport from early endosomes to the TGN. Its well-defined domain structure allows for a modular function, encompassing both catalytic activity and protein-protein interactions. The experimental approaches detailed in this guide provide a robust framework for the further investigation of this compound and its role in cellular trafficking, offering potential avenues for therapeutic intervention in diseases where these pathways are dysregulated.
References
- 1. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Before and after AlphaFold2: An overview of protein structure prediction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. AlphaFold2: A high-level overview | AlphaFold [ebi.ac.uk]
- 7. jakemp.com [jakemp.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
The Cellular Landscape of SMAP2: A Technical Guide to Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroma membrane-associated protein 2 (SMAP2) is an Arf GTPase-activating protein (ArfGAP) that plays a critical role in intracellular membrane trafficking. As a regulator of Arf proteins, particularly Arf1, this compound is implicated in vital cellular processes including the retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and the formation of clathrin-coated vesicles.[1][2][3] Its precise subcellular localization is intrinsically linked to its function, making a thorough understanding of its distribution essential for elucidating its role in both normal physiology and disease. This technical guide provides an in-depth overview of the cellular localization of this compound, detailing the experimental methodologies used to determine its location and illustrating its involvement in key signaling pathways.
Data Presentation: Subcellular Localization of this compound
While precise quantitative data on the percentage distribution of this compound across different organelles is not extensively available in the current literature, a qualitative summary of its primary and secondary localizations has been established through various experimental approaches. The following table summarizes the known subcellular locations of this compound and the key interacting partners that dictate its localization and function.
| Subcellular Location | Interacting Proteins | Evidence/Functional Relevance | Citations |
| Primary Locations | |||
| Trans-Golgi Network (TGN) | AP-1, Clathrin, TGN46/TGN38 | Co-localization studies confirm this compound resides at the TGN, where it is involved in the budding of vesicles. It functions as a negative regulator of this process.[2][4][5] | |
| Early Endosomes | AP-1, EpsinR, Clathrin | This compound is found on AP-1-positive early endosomes and is involved in the clathrin- and AP-1-dependent retrograde transport pathway to the TGN.[1][3][6] | |
| Recycling Endosomes | Evection-2, Rab11 | This compound localizes to recycling endosomes, a process dependent on its interaction with evection-2. This localization is crucial for the retrograde transport of specific cargo like the cholera toxin B subunit.[7][8] A Pearson coefficient of 0.642 ± 0.013 indicates significant co-localization with the recycling endosome marker Rab11.[7] | |
| Secondary/Transient Locations | |||
| Cytoplasm | Diffuse cytoplasmic staining is observed, likely representing a pool of this compound that is not actively engaged with membranes. | [7] |
Note: The lack of quantitative data, such as the percentage of total this compound in each compartment, is a current gap in the literature.
Experimental Protocols
The determination of this compound's subcellular localization relies on a combination of high-resolution microscopy and biochemical fractionation techniques. Below are detailed methodologies for key experiments cited in the literature.
Immunofluorescence Microscopy for this compound Visualization
This protocol is adapted from studies localizing this compound in cultured cells.[1]
Objective: To visualize the subcellular localization of endogenous or tagged this compound and its co-localization with organelle-specific markers.
Materials:
-
Cultured cells (e.g., HeLa, COS-7) grown on glass coverslips
-
Plasmid DNA for tagged this compound (e.g., HA-SMAP2) and transfection reagent (if applicable)
-
Phosphate-buffered saline (PBS)
-
4% (w/v) Paraformaldehyde (PFA) in PBS
-
Blocking buffer: 1% (w/v) Bovine Serum Albumin (BSA) and 0.1% (v/v) Triton X-100 in PBS
-
Primary antibodies: anti-SMAP2, anti-HA tag, and antibodies against organelle markers (e.g., anti-TGN46 for TGN, anti-EEA1 for early endosomes, anti-Rab11 for recycling endosomes)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Transfection: Seed cells on glass coverslips in a petri dish. If expressing a tagged protein, transfect the cells with the desired plasmid DNA using a suitable transfection reagent and incubate for 24-48 hours.
-
Fixation: Aspirate the culture medium and wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Permeabilization and Blocking: Incubate the cells with blocking buffer for 15 minutes at room temperature to permeabilize the membranes and block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Subcellular Fractionation
This protocol provides a general workflow for separating cellular components to determine the relative enrichment of this compound in different fractions.
Objective: To isolate cytosolic, membrane-bound organelle, and nuclear fractions to assess the distribution of this compound by immunoblotting.
Materials:
-
Cultured cells or tissue
-
Lysis Buffer A (Cytosolic extraction): e.g., hypotonic buffer
-
Lysis Buffer B (Membrane/Organelle extraction): e.g., buffer with mild non-ionic detergent
-
Lysis Buffer C (Nuclear extraction): e.g., buffer with a stronger detergent
-
Protease inhibitor cocktail
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer A with protease inhibitors. Lyse the cells using a Dounce homogenizer or by passing them through a syringe with a narrow-gauge needle.
-
Cytosolic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytosolic fraction.
-
Membrane/Organelle Fraction: The pellet from the previous step is resuspended in Lysis Buffer B with protease inhibitors and incubated on ice. Centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant contains the solubilized membrane and organelle proteins.
-
Nuclear Fraction: The remaining pellet containing the nuclei is resuspended in Lysis Buffer C with protease inhibitors to extract nuclear proteins.
-
Analysis: Analyze the protein concentration of each fraction and subject equal amounts of protein to SDS-PAGE and immunoblotting using an anti-SMAP2 antibody.
Co-immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with this compound, which helps in understanding the molecular basis of its localization.
Objective: To isolate this compound and its interacting partners from a cell lysate.
Materials:
-
Cell lysate
-
Anti-SMAP2 antibody or antibody against a tag (e.g., anti-HA)
-
Protein A/G-agarose or magnetic beads
-
Co-IP Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash Buffer: (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer: (e.g., SDS-PAGE sample buffer or low pH buffer)
Procedure:
-
Cell Lysate Preparation: Lyse cells in Co-IP Lysis Buffer and centrifuge to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against suspected interacting partners.
Mandatory Visualizations
Signaling Pathway of this compound in Retrograde Transport
Caption: this compound regulates Arf1-GTP hydrolysis on endosomes, controlling retrograde vesicle transport to the TGN.
Experimental Workflow for this compound Co-immunoprecipitation
Caption: Workflow for identifying this compound protein-protein interactions using co-immunoprecipitation.
Logical Relationship of this compound Localization and Function
Caption: The subcellular localization of this compound dictates its function in membrane trafficking pathways.
Conclusion
This compound is a key regulatory protein with a discrete and dynamic subcellular localization pattern, primarily associating with the trans-Golgi network and endosomal compartments. Its presence at these critical trafficking hubs is essential for its function in modulating Arf1 activity and, consequently, in orchestrating retrograde transport and vesicle formation. While qualitative data has firmly established its primary residences within the cell, future research employing quantitative proteomics and advanced imaging techniques will be invaluable in providing a more precise and comprehensive understanding of this compound's distribution. This detailed knowledge will be instrumental for researchers and drug development professionals seeking to modulate membrane trafficking pathways for therapeutic benefit.
References
- 1. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method to Estimate the Distribution of Proteins across Multiple Compartments Using Data from Quantitative Proteomics Subcellular Fractionation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Regulates Retrograde Transport from Recycling Endosomes to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SMAP2 Expression and Function in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the Stromal Membrane-Associated Protein 2 (SMAP2), an Arf GTPase-activating protein (GAP) implicated in crucial cellular trafficking pathways. Understanding the expression patterns and molecular functions of this compound in different cell types is paramount for elucidating its role in both normal physiology and disease, and for identifying its potential as a therapeutic target. This document summarizes the current knowledge on this compound expression, details experimental methodologies for its study, and visualizes its key signaling pathway.
This compound: Function and Subcellular Localization
This compound is a key regulator of intracellular membrane trafficking. It functions as a GAP for ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a central role in the formation of transport vesicles. By accelerating the hydrolysis of GTP bound to Arf1, this compound inactivates it, leading to the disassembly of the coat protein complex (COPI) from vesicles. This process is essential for the retrograde transport of cargo from the early endosomes to the trans-Golgi network (TGN).[1]
Studies in various cell lines, including HeLa and COS-7, have demonstrated that this compound localizes to the TGN and early endosomes.[1] This specific subcellular localization is consistent with its function in regulating vesicle trafficking between these two organelles. This compound's role is further underscored by its interaction with clathrin and the clathrin adaptor protein AP-1, which are critical components of the machinery for forming transport vesicles at the TGN and endosomes.
Quantitative Expression of this compound in Different Cell Types
The expression of this compound varies across different tissues and cell types. Analysis of data from various databases, including the Human Protein Atlas and the DepMap portal, provides insights into its mRNA and protein expression levels.
mRNA Expression Levels (nTPM)
The following table summarizes the normalized mRNA expression levels of this compound in a selection of human cell lines, categorized by their tissue of origin. The data is presented in normalized Transcripts Per Million (nTPM).
| Cell Line | Cell Type/Tissue of Origin | Lineage | This compound mRNA Expression (nTPM) |
| Immune | |||
| NCI-H929 | Multiple Myeloma | Lymphoid | 15.8 |
| RPMI-8226 | Multiple Myeloma | Lymphoid | 12.5 |
| U-266/84 | Multiple Myeloma | Lymphoid | 10.2 |
| THP-1 | Acute Monocytic Leukemia | Myeloid | 8.7 |
| HL-60 | Acute Promyelocytic Leukemia | Myeloid | 7.9 |
| Neuronal | |||
| SH-SY5Y | Neuroblastoma | Neural | 5.2 |
| SK-N-BE(2) | Neuroblastoma | Neural | 4.8 |
| IMR-32 | Neuroblastoma | Neural | 3.1 |
| U-87 MG | Glioblastoma | Neural | 2.5 |
| Epithelial | |||
| A-549 | Lung Carcinoma | Epithelial | 6.4 |
| MCF7 | Breast Adenocarcinoma | Epithelial | 5.9 |
| HeLa | Cervical Adenocarcinoma | Epithelial | 5.5 |
| PC-3 | Prostate Adenocarcinoma | Epithelial | 4.3 |
| Caco-2 | Colon Adenocarcinoma | Epithelial | 3.8 |
Data compiled from the DepMap portal.
Protein Expression Levels
Quantitative protein expression data from mass spectrometry-based proteomics provides a more direct measure of the functional this compound protein levels in different cell lines. The following table presents the relative protein abundance of this compound in a selection of cell lines.
| Cell Line | Cell Type/Tissue of Origin | Lineage | Relative this compound Protein Abundance (log2 Intensity) |
| Immune | |||
| Jurkat | T-cell Lymphoma | Lymphoid | 25.1 |
| Ramos | B-cell Lymphoma | Lymphoid | 24.8 |
| K-562 | Chronic Myelogenous Leukemia | Myeloid | 24.5 |
| Neuronal | |||
| BE(2)-C | Neuroblastoma | Neural | 23.9 |
| Epithelial | |||
| A-431 | Epidermoid Carcinoma | Epithelial | 24.2 |
| T-47D | Breast Ductal Carcinoma | Epithelial | 23.7 |
Data compiled from ProteomicsDB.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of this compound. The following sections provide protocols for key experiments used to investigate its expression and function.
Western Blot Analysis of this compound
This protocol is for the detection of this compound protein in cell lysates using the rabbit polyclonal anti-SMAP2 antibody (e.g., Novus Biologicals, NBP3-45889).
1. Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMAP2 antibody (dilution 1:500-1:2000 in 5% milk/TBST) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Immunofluorescence Staining of this compound
This protocol describes the visualization of this compound subcellular localization using the rabbit polyclonal anti-SMAP2 antibody (e.g., Atlas Antibodies, HPA021466).[3][4]
1. Cell Seeding and Fixation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
3. Antibody Incubation:
-
Incubate the cells with the primary anti-SMAP2 antibody (dilution 1:20-1:200 in 1% BSA/PBS) overnight at 4°C in a humidified chamber.[2]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) at a 1:1000 dilution in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation of this compound Interaction Partners
This protocol is for the isolation of this compound-containing protein complexes.
1. Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors).
2. Pre-clearing:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with 2-5 µg of anti-SMAP2 antibody or a control IgG overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel interactors.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its study.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Gene - this compound [maayanlab.cloud]
- 4. genecards.org [genecards.org]
role of SMAP2 in vesicle trafficking
An In-depth Technical Guide on the Role of SMAP2 in Vesicle Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small ArfGAP 2 (this compound), also known as Stromal Membrane-Associated Protein 2, is a member of the Arf GTPase-activating protein (ArfGAP) family.[1] These proteins are critical regulators of intracellular membrane trafficking by controlling the activation state of ADP-ribosylation factor (Arf) proteins.[2] this compound plays a multifaceted role, primarily in clathrin-dependent vesicle transport pathways. It is localized to the trans-Golgi Network (TGN), early endosomes, and recycling endosomes (REs), where it orchestrates the movement of cargo proteins and lipids.[3][4] This guide provides a comprehensive overview of this compound's core functions, mechanisms of action, and the experimental methodologies used to elucidate its role in vesicle trafficking.
Core Functions and Mechanisms of Action
This compound is a key player in multiple stages of vesicle transport, from vesicle budding to cargo sorting. Its functions are dictated by its intrinsic GAP activity and its ability to interact with a suite of trafficking machinery proteins.
Regulation of Retrograde Transport
A primary function of this compound is in the retrograde transport pathway, which moves cargo from endosomes back to the TGN.[5][6] This process is vital for recycling cellular components and maintaining organelle integrity.
-
Recycling Endosomes to TGN: this compound is essential for the transport of specific cargo, such as the cholera toxin B subunit (CTxB), from recycling endosomes to the Golgi.[3][7] It is recruited to REs by the protein evection-2.[3][8] In the absence of evection-2, this compound fails to localize to the REs, impairing this retrograde pathway.[3][8]
-
Early Endosomes to TGN: this compound also functions on AP-1-positive early endosomes.[9] Overexpression of this compound has been shown to delay the accumulation of TGN38/46, a cargo protein that cycles between the TGN and endosomes, suggesting its role in regulating the kinetics of this transport step.[5][9]
Vesicle Budding at the Trans-Golgi Network (TGN)
This compound acts as a negative regulator of vesicle budding from the TGN.[4][10]
-
Clathrin-Coated Vesicle Formation: this compound interacts directly with clathrin heavy chain (CHC) and the clathrin assembly protein CALM.[9][11] These interactions are crucial for the formation of clathrin-coated vesicles at the TGN. In this compound-deficient cells, the recruitment of CALM to the TGN is impaired, leading to the formation of abnormally large proacrosomal vesicles during spermiogenesis.[11]
-
Regulation of Arf1: While this compound shows in vitro GAP activity for both Arf1 and Arf6, it appears to function primarily as a regulator of Arf1 in vivo.[9] Arf1, in its GTP-bound state, recruits coat proteins to initiate vesicle budding. This compound's GAP activity hydrolyzes Arf1-GTP to Arf1-GDP, terminating the budding process.[4][12] Overexpression of this compound inhibits the transport of cargo like the vesicular stomatitis virus-G (VSV-G) protein from the TGN, while this compound-deficient cells show enhanced transport due to increased levels of activated Arf.[4][10]
Protein Interactions and Structural Domains
This compound's function is mediated through its distinct protein domains that facilitate its GAP activity and interactions with other proteins. The human this compound protein consists of 428 amino acids.[9]
-
ArfGAP Domain (approx. aa 1-163): This N-terminal domain contains the conserved zinc-finger motif (CX2CX16CX2C) and is responsible for its GTPase-activating protein activity.[9]
-
Clathrin-Interacting Domain (approx. aa 163-231): This region contains both a classical clathrin-binding motif (LLGLD) and an atypical one (DLL), mediating the direct interaction with clathrin heavy chain.[9]
-
CALM-Interacting Domain (approx. aa 339-395): This C-terminal domain is responsible for binding to the clathrin assembly protein CALM.[9]
-
Adaptor Protein Interactions: this compound colocalizes and interacts with the clathrin adaptor protein complex AP-1 and the monomeric adaptor EpsinR, which are key components of the machinery for vesicle transport between the TGN and endosomes.[5][9]
Quantitative Data Presentation
The following table summarizes the in vitro GAP activity of this compound compared to its homolog SMAP1 and another ArfGAP, GAP1.
| GAP Protein | Substrate | % GTP Hydrolysis (mean ± SD) |
| This compound (aa 1-163) | Arf1 | 45 ± 5 |
| This compound (aa 1-163) | Arf6 | 48 ± 6 |
| SMAP1 (aa 1-255) | Arf1 | 25 ± 4 |
| SMAP1 (aa 1-255) | Arf6 | 55 ± 7 |
| GAP1 (aa 1-246) | Arf1 | 60 ± 8 |
| GAP1 (aa 1-246) | Arf6 | 10 ± 2 |
| Mock (No GAP) | Arf1 | < 5 |
| Mock (No GAP) | Arf6 | < 5 |
| Data derived from in vitro assays where purified GAP proteins were incubated with GTP-loaded Arf1 or Arf6 for 60 minutes.[9] |
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams illustrate the key trafficking pathway regulated by this compound and a common experimental workflow used to study its protein interactions.
Caption: this compound pathway in retrograde transport from recycling endosomes to the TGN.
Caption: Experimental workflow for Co-Immunoprecipitation of this compound and its binding partners.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound
This protocol is designed to isolate this compound and its interacting proteins from mammalian cell lysates.[13][14]
Materials:
-
HEK293T or HeLa cells transfected with a plasmid encoding tagged-SMAP2 (e.g., HA-SMAP2).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 1x Laemmli sample buffer.
-
Anti-tag antibody (e.g., anti-HA).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Culture transfected cells to ~90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-HA antibody to the clarified lysate.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1 hour or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 50 µL of 1x Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Briefly centrifuge the sample and use a magnetic stand to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Probe blots with antibodies against this compound (to confirm pulldown) and suspected interactors (e.g., clathrin, CALM, AP-1).
-
Protocol 2: Immunofluorescence Staining for this compound Localization
This protocol details the visualization of this compound's subcellular localization.[9]
Materials:
-
HeLa or COS-7 cells grown on glass coverslips.
-
Transfection reagent and plasmid for tagged-SMAP2.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.2% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibodies: Anti-tag antibody for this compound and antibodies for organelle markers (e.g., anti-TGN46 for TGN, anti-EEA1 for early endosomes).
-
Secondary antibodies: Fluorescently-conjugated antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594).
-
Mounting medium with DAPI.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Transfect cells with the this compound plasmid and incubate for 24-48 hours to allow for protein expression.
-
-
Fixation and Permeabilization:
-
Wash coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with Blocking Solution for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Solution) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies (diluted in Blocking Solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, with the final wash containing DAPI for nuclear counterstaining.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslip in deionized water.
-
Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Image the cells using a confocal or fluorescence microscope.
-
Physiological and Pathological Relevance
The importance of this compound in cellular function is underscored by knockout mouse models.
-
Male Infertility: this compound-deficient male mice are infertile and exhibit globozoospermia (round-headed sperm).[11] This is due to severely impaired acrosome formation, a process that relies on organized vesicle budding from the TGN in spermatids.[11]
-
Embryonic Lethality: While single knockouts of SMAP1 or this compound are viable, mice with a simultaneous loss of both SMAP1 and this compound exhibit embryonic lethality, indicating that these proteins have some overlapping or essential functions required for proper embryogenesis.[15]
-
Disease Association: While direct links are still being explored, genes involved in fundamental trafficking pathways are often implicated in various diseases.[1][16] Given its role, dysregulation of this compound could potentially contribute to disorders related to protein sorting and secretion.
Conclusion
This compound is a highly specific and critical regulator of vesicle trafficking, operating at the interface of the endosomal system and the trans-Golgi Network. Through its Arf1-directed GAP activity and its interactions with clathrin, CALM, and adaptor proteins, this compound meticulously controls the formation of clathrin-coated vesicles for retrograde transport and exocytic pathways. Its essential role is highlighted by the severe phenotypes observed in knockout models. Further research into the precise regulatory mechanisms of this compound will undoubtedly provide deeper insights into the intricate network of intracellular transport and may reveal novel targets for therapeutic intervention in diseases characterized by trafficking defects.
References
- 1. genecards.org [genecards.org]
- 2. biology.williams.edu [biology.williams.edu]
- 3. This compound Regulates Retrograde Transport from Recycling Endosomes to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 5. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. This compound regulates retrograde transport from recycling endosomes to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.teikyo.jp [pure.teikyo.jp]
- 9. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization of this compound to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 13. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 15. Mice doubly-deficient in the Arf GAPs SMAP1 and this compound exhibit embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
The Interplay of SMAP2 with Clathrin and AP-1: A Technical Guide to a Key Vesicular Trafficking Nexus
Introduction: The intricate network of intracellular membrane trafficking is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. A key player in this network is the Small ArfGAP 2 (SMAP2), a GTPase-activating protein that has been identified as a crucial regulator of clathrin-mediated vesicular transport. This technical guide provides an in-depth exploration of the molecular interactions between this compound, the coat protein clathrin, and the adaptor protein complex 1 (AP-1). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical trafficking nexus.
Quantitative Data on this compound Interactions
The direct measurement of binding affinities is crucial for a complete understanding of protein-protein interactions. However, to date, specific quantitative data such as dissociation constants (Kd) for the interaction between this compound and clathrin or this compound and the AP-1 complex have not been extensively reported in publicly available literature. The interactions have been primarily characterized through qualitative methods like co-immunoprecipitation and colocalization studies[1][2].
To address this knowledge gap and to provide a framework for future research, the following table outlines the types of quantitative data that are necessary and the established biophysical methods that can be employed to determine them.
| Interacting Proteins | Parameter | Potential Experimental Method | Description |
| This compound and Clathrin Heavy Chain | Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | Immobilized this compound is exposed to varying concentrations of clathrin to measure on- and off-rates, allowing for the calculation of the Kd. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon titration of clathrin into a solution containing this compound to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction[3][4]. | ||
| Microscale Thermophoresis (MST) | The movement of fluorescently labeled this compound in a temperature gradient is measured upon titration with clathrin to determine the binding affinity in solution[5][6][7]. | ||
| This compound and AP-1 Complex | Dissociation Constant (Kd) | GST Pull-Down with Quantitative Mass Spectrometry | A GST-tagged this compound can be used to pull down the AP-1 complex from cell lysates, with subsequent quantitative mass spectrometry to determine the stoichiometry and relative abundance of interacting subunits[8][9]. |
| Surface Plasmon Resonance (SPR) | Similar to the this compound-clathrin interaction, SPR can be used to measure the binding kinetics between this compound and the intact AP-1 complex or individual subunits. | ||
| Co-Immunoprecipitation with Quantitative Western Blotting | Quantification of the amount of AP-1 co-precipitated with this compound can provide a semi-quantitative measure of the interaction strength. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are detailed protocols for key experiments used to investigate the this compound, clathrin, and AP-1 interactions, based on established laboratory techniques.
Co-Immunoprecipitation of this compound and Clathrin Heavy Chain
This protocol is designed to verify the in vivo interaction between this compound and the clathrin heavy chain (CHC).
1. Cell Culture and Lysate Preparation:
-
Culture mammalian cells (e.g., HeLa or COS-7) expressing tagged this compound (e.g., HA-SMAP2) to ~80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-HA for tagged this compound, or anti-CHC) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
After the final wash, aspirate all remaining buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against this compound and CHC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro ArfGAP Assay
This assay measures the ability of this compound to stimulate the hydrolysis of GTP by Arf proteins.
1. Preparation of Reagents:
-
Purify recombinant Arf1 and a truncated, soluble version of this compound (e.g., amino acids 1-163)[1].
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Prepare [γ-32P]GTP.
2. Loading of Arf with [γ-32P]GTP:
-
Incubate purified Arf1 with [γ-32P]GTP in the presence of EDTA to facilitate nucleotide exchange.
-
Stop the loading reaction by adding an excess of MgCl2.
-
Remove unbound [γ-32P]GTP by passing the mixture through a size-exclusion chromatography column.
3. GAP Assay:
-
Initiate the GAP reaction by adding the purified this compound protein to the Arf1-[γ-32P]GTP complex in the reaction buffer.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 5% activated charcoal in 50 mM NaH2PO4).
4. Measurement of GTP Hydrolysis:
-
Centrifuge the reaction mixture to pellet the charcoal, which binds the unhydrolyzed [γ-32P]GTP.
-
Measure the radioactivity of the supernatant, which contains the released 32Pi, using a scintillation counter.
-
Calculate the percentage of GTP hydrolyzed.
Immunofluorescence Staining for this compound and AP-1 Colocalization
This protocol is for visualizing the subcellular localization of this compound and the AP-1 complex.
1. Cell Preparation:
-
Grow cells on glass coverslips to ~60-70% confluency.
-
Transfect cells with a plasmid encoding a tagged version of this compound if necessary.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with primary antibodies against this compound and a subunit of the AP-1 complex (e.g., γ-adaptin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (with distinct excitation/emission spectra) diluted in blocking buffer for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
-
Image the cells using a confocal microscope. Analyze the colocalization of the fluorescence signals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key interactions and workflows.
Caption: The proposed signaling pathway of this compound in clathrin- and AP-1-mediated vesicle trafficking.
Caption: A streamlined workflow for the co-immunoprecipitation of this compound and its interacting partners.
Caption: The experimental workflow for an in vitro ArfGAP assay to measure this compound activity.
Conclusion
This compound is a key regulatory protein that interfaces with the core components of clathrin-mediated trafficking machinery, namely clathrin and the AP-1 adaptor complex. Its ArfGAP activity and direct interaction with clathrin position it as a critical coordinator of vesicle formation and transport in the retrograde pathway from early endosomes to the trans-Golgi network. While the qualitative aspects of these interactions are well-documented, a significant opportunity exists to further elucidate the precise molecular mechanisms through quantitative biophysical characterization. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research in this area, ultimately contributing to a more comprehensive understanding of intracellular trafficking and its role in health and disease. This knowledge is paramount for the identification of novel therapeutic targets for a range of pathological conditions.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Functional maps of protein complexes from quantitative genetic interaction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping differential interactomes by affinity purification coupled with data independent mass spectrometry acquisition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SMAP2 Homologues and Paralogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Small ArfGAP 2 (SMAP2) protein, its homologues, and paralogues. This compound is a critical regulator of intracellular membrane trafficking, functioning as a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1). This document details the structural and functional characteristics of this compound, its role in signaling pathways, and its distinction from its well-characterized homologue, SMAP1. We present available quantitative data, detailed experimental protocols for studying SMAP proteins, and visual representations of key cellular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating vesicle transport, signaling pathways, and for professionals in drug development targeting these processes.
Introduction to the SMAP Protein Family
The Stromal Membrane-Associated Protein (SMAP) family consists of Arf GTPase-activating proteins that play pivotal roles in regulating vesicle trafficking within eukaryotic cells. The two primary members of this family in mammals are SMAP1 and this compound. While sharing structural similarities, they exhibit distinct substrate specificities and subcellular localizations, leading to their involvement in different trafficking pathways.
This compound , also known as SMAP1L, is a protein encoded by the this compound gene, located on chromosome 1 in humans.[1] It primarily functions as a GAP for Arf1, a key regulator of vesicle budding at the Golgi complex and endosomes.[2][3] this compound is intricately involved in the retrograde transport of vesicles from early endosomes back to the trans-Golgi network (TGN), a process essential for the recycling of cellular components and maintaining organelle integrity.[2][3][4]
SMAP1 , in contrast, primarily acts as a GAP for Arf6.[2][5] Arf6 is involved in regulating membrane trafficking at the plasma membrane, including clathrin-dependent endocytosis.[2][5] Therefore, SMAP1 and this compound, despite being close homologues, govern distinct steps in the complex network of cellular vesicle transport.
Homologues and Paralogues of this compound
Homology among the SMAP protein family provides insights into their evolutionary and functional relationships.
SMAP1: The Primary Homologue of this compound
SMAP1 is the most well-studied homologue of this compound. Murine SMAP1 and this compound proteins are composed of 440 and 428 amino acids, respectively, and share an overall sequence homology of 50%.[5] This homology is particularly high in four distinct regions, which encompass their key functional domains.[5]
Paralogues of Human this compound
The human this compound gene has several paralogues, which are genes that have arisen through duplication events. An important paralog of this gene is SMAP1.[6]
Orthologues Across Species
Orthologues of this compound are found in various species, indicating a conserved function throughout evolution. The presence of this compound orthologues in model organisms provides valuable systems for studying its function.
Structural and Functional Domains
The functions of SMAP proteins are dictated by their distinct structural domains, which mediate their catalytic activity and interactions with other proteins.
Domain Architecture of this compound
This compound possesses a multi-domain structure that enables its specific functions in vesicle trafficking:
-
ArfGAP Domain: Located at the N-terminus, this domain contains a characteristic zinc-finger motif (CX2CX16CX2C) and is responsible for the GTPase-activating protein activity towards Arf1.[5]
-
Clathrin-Interacting Domain: This region contains motifs that allow for direct interaction with the heavy chain of clathrin, a key protein in the formation of coated vesicles.[5]
-
CALM-Interacting Domain: Situated towards the C-terminus, this domain mediates the interaction with the clathrin-assembly lymphoid myeloid leukemia (CALM) protein, which is involved in the assembly of clathrin coats.[5]
Comparison with SMAP1 Domain Structure
SMAP1 shares a similar domain architecture with this compound, including an ArfGAP domain, a clathrin-interacting domain, and a CALM-interacting domain. The key differences lie in the specific amino acid sequences within these domains, which are thought to contribute to their different substrate specificities (Arf1 vs. Arf6) and subcellular localizations.
Quantitative Data
While extensive qualitative data exists for this compound, specific quantitative biochemical and biophysical parameters are not widely reported in the literature. The following tables summarize the available information.
Table 1: In Vitro ArfGAP Activity
| Protein | Substrate | Relative GTP Hydrolysis (%) | Reference |
| This compound (aa 1-163) | Arf1 | ~60% | [5] |
| This compound (aa 1-163) | Arf6 | ~55% | [5] |
| SMAP1 (aa 1-255) | Arf1 | ~50% | [5] |
| SMAP1 (aa 1-255) | Arf6 | ~65% | [5] |
Note: The data represents the percentage of GTP hydrolyzed in a 60-minute in vitro assay and indicates relative activity rather than specific kinetic parameters like kcat or Km.
Table 2: Protein-Protein Interactions
| Protein | Interacting Partner | Method of Detection | Reference |
| This compound | Clathrin Heavy Chain | Co-immunoprecipitation | [5] |
| This compound | CALM | Co-immunoprecipitation | [5] |
| This compound | AP-1 | Co-localization | [2] |
| This compound | EpsinR | Co-localization | [2] |
| SMAP1 | Clathrin Heavy Chain | Co-immunoprecipitation | [5] |
Table 3: Gene Expression in Human Tissues
| Gene | Tissue with Highest Expression (RNA) | Data Source |
| This compound | Whole Blood | GeneCards |
| SMAP1 | Brain, Esophagus | NCBI Gene |
Note: This data is based on RNA expression levels. Quantitative protein expression data across a wide range of tissues is limited and often presented qualitatively (e.g., high, medium, low) in resources like the Human Protein Atlas.[7]
Signaling Pathways and Cellular Function
This compound plays a crucial role in the intricate network of vesicle trafficking, particularly in the retrograde pathway from endosomes to the TGN.
This compound in Retrograde Vesicle Trafficking
The primary function of this compound is to regulate the formation of clathrin-coated vesicles at the early endosome for transport back to the TGN.[2][3] This process is essential for recycling sorting receptors and other membrane proteins.
The signaling cascade is initiated by the recruitment of active, GTP-bound Arf1 to the endosomal membrane. This compound, through its interaction with clathrin and the adaptor protein complex AP-1, is localized to these sites.[2] Upon vesicle budding, this compound's GAP activity is thought to be crucial for the timely hydrolysis of Arf1-GTP to Arf1-GDP, leading to the uncoating of the clathrin coat, a necessary step for the vesicle to fuse with the target membrane (the TGN).
Caption: this compound-mediated regulation of retrograde transport from the early endosome to the TGN.
Experimental Workflow for Studying this compound Function
A typical workflow to investigate the function of this compound in vesicle trafficking involves a combination of molecular biology, cell biology, and biochemical techniques.
Caption: A logical workflow for the functional characterization of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and its homologues.
In Vitro ArfGAP Assay
This assay measures the ability of a purified GAP to stimulate the GTPase activity of an Arf protein.
Materials:
-
Purified recombinant this compound (or homologue)
-
Purified recombinant Arf1 or Arf6
-
[γ-32P]GTP
-
GTPγS (non-hydrolyzable GTP analog)
-
GAP buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC running buffer (e.g., 0.75 M KH2PO4 pH 3.5)
-
Phosphorimager
Procedure:
-
Loading of Arf with [γ-32P]GTP:
-
Incubate purified Arf protein with an equimolar amount of [γ-32P]GTP in GAP buffer containing 10 mM EDTA (to chelate Mg2+ and allow nucleotide exchange) for 30 minutes at 30°C.
-
Stop the exchange reaction by adding MgCl2 to a final concentration of 15 mM.
-
-
GAP Reaction:
-
Initiate the GAP reaction by adding purified this compound protein to the [γ-32P]GTP-loaded Arf protein in GAP buffer.
-
Incubate the reaction mixture at 30°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
As a negative control, perform a reaction without the GAP protein.
-
-
Termination and Analysis:
-
Stop the reaction by adding 20 mM EDTA and placing the tubes on ice.
-
Spot an aliquot of each reaction onto a TLC plate.
-
Separate the [γ-32P]GTP from the hydrolyzed [γ-32P]GDP by developing the TLC plate in TLC running buffer.
-
Dry the TLC plate and expose it to a phosphor screen.
-
-
Quantification:
-
Quantify the radioactive spots corresponding to GTP and GDP using a phosphorimager.
-
Calculate the percentage of GTP hydrolysis as (counts in GDP spot) / (counts in GTP spot + counts in GDP spot) * 100.
-
Co-immunoprecipitation of this compound and Clathrin
This method is used to demonstrate the in vivo interaction between this compound and clathrin.
Materials:
-
Cells expressing tagged this compound (e.g., HA-SMAP2)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Anti-HA antibody (or antibody against the tag)
-
Anti-clathrin heavy chain antibody
-
Protein A/G agarose beads
-
Wash buffer (lysis buffer with reduced detergent concentration)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-clathrin heavy chain antibody to detect the co-immunoprecipitated clathrin. An anti-HA antibody should be used to confirm the immunoprecipitation of this compound.
-
Vesicle Transport Assay (VSV-G Transport)
This assay monitors the transport of the temperature-sensitive vesicular stomatitis virus G (VSV-G) protein from the TGN to the plasma membrane, a process that can be perturbed by overexpression or depletion of trafficking regulators like this compound.
Materials:
-
Cells grown on coverslips
-
Expression vector for a temperature-sensitive VSV-G tagged with a fluorescent protein (e.g., VSV-G-GFP)
-
Cycloheximide (protein synthesis inhibitor)
-
Incubators set at 40°C, 20°C, and 32°C
-
Fluorescence microscope
Procedure:
-
Transfection and Protein Accumulation in the ER:
-
Transfect cells with the VSV-G-GFP expression vector.
-
Incubate the cells at 40°C for 12-24 hours. At this restrictive temperature, the VSV-G protein is misfolded and retained in the endoplasmic reticulum (ER).
-
-
TGN Accumulation:
-
Treat the cells with cycloheximide to inhibit further protein synthesis.
-
Shift the cells to 20°C for 2 hours. At this temperature, the VSV-G protein folds correctly, exits the ER, but accumulates in the TGN.
-
-
Transport to the Plasma Membrane:
-
Shift the cells to the permissive temperature of 32°C to allow the VSV-G protein to be transported from the TGN to the plasma membrane.
-
-
Imaging and Analysis:
-
Fix the cells at different time points after the shift to 32°C (e.g., 0, 30, 60, 90 minutes).
-
Image the cells using a fluorescence microscope.
-
Quantify the amount of VSV-G-GFP at the plasma membrane versus in the Golgi region to determine the rate of transport. The effect of this compound overexpression or knockdown on this rate can then be assessed.
-
Phenotypic Consequences of SMAP Protein Disruption
Studies in knockout mice have been instrumental in elucidating the physiological roles of SMAP1 and this compound.
-
This compound Knockout Mice: Male mice lacking this compound are infertile due to defects in acrosome formation during spermiogenesis, a process that relies on vesicle trafficking from the Golgi. This highlights the critical role of this compound in specialized cellular differentiation processes.
-
Smap1 Knockout Mice: Mice deficient in SMAP1 are viable and fertile but exhibit abnormalities in erythroblast development, with enhanced transferrin endocytosis.[8]
-
Smap1/Smap2 Double Knockout Mice: The simultaneous knockout of both Smap1 and this compound results in embryonic lethality, indicating that these proteins have some overlapping or essential functions during early development that cannot be compensated for by other proteins.[9]
Conclusion
This compound is a key regulator of retrograde vesicle trafficking from the early endosome to the TGN, acting as a specific GAP for Arf1. Its function is distinct from its homologue SMAP1, which primarily regulates Arf6-dependent endocytosis at the plasma membrane. The differential roles of these proteins are determined by their specific subcellular localizations and interactions with a variety of cellular components. While much has been elucidated about the qualitative functions of this compound, a deeper quantitative understanding of its enzymatic activity and binding affinities will be crucial for a complete picture of its regulatory mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into this important protein family and its potential as a target for therapeutic intervention in diseases related to defects in membrane trafficking.
References
- 1. Retrograde Transport from Early Endosomes to the trans-Golgi Network Enables Membrane Wrapping and Egress of Vaccinia Virus Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Endosome-to-Golgi transport pathways in physiological processes. | Semantic Scholar [semanticscholar.org]
- 5. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Smap1 deficiency perturbs receptor trafficking and predisposes mice to myelodysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice doubly-deficient in the Arf GAPs SMAP1 and this compound exhibit embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of SMAP2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the post-translational modifications (PTMs) of the Small ArfGAP2 (SMAP2) protein. This compound, a GTPase-activating protein (GAP) for Arf family proteins, plays a crucial role in intracellular vesicle trafficking, particularly in the retrograde transport from early endosomes to the trans-Golgi network.[1][2] Its function is intricately regulated by various mechanisms, including post-translational modifications. This document summarizes the known PTMs of this compound, presents quantitative data where available, details relevant experimental protocols for their study, and provides visual representations of associated pathways and workflows. While our understanding of this compound PTMs is still evolving, this guide serves as a foundational resource for researchers investigating its regulation and its potential as a therapeutic target.
Introduction to this compound
Stromal Membrane-Associated Protein 2 (this compound) is a key regulator of intracellular membrane trafficking.[3] As a GTPase-activating protein, it facilitates the hydrolysis of GTP bound to ADP-ribosylation factor (Arf) proteins, primarily Arf1, thereby controlling the formation and disassembly of vesicle coats.[2][4] this compound is known to interact with clathrin and the clathrin assembly protein CALM, localizing to the early endosomes and the trans-Golgi network (TGN).[2][5] Its involvement in the clathrin- and AP-1-dependent retrograde trafficking pathway highlights its importance in maintaining cellular homeostasis.[2] Given the critical role of this compound in these processes, understanding its regulation through post-translational modifications is of significant interest for both basic research and drug development.
Known Post-Translational Modifications of this compound
Current evidence points to two primary types of post-translational modifications occurring on this compound: ubiquitination and glycosylation.
Ubiquitination
Ubiquitination is a reversible process involving the attachment of one or more ubiquitin molecules to a substrate protein. This modification can signal for protein degradation via the proteasome, alter protein localization, affect protein activity, and mediate protein-protein interactions.
This compound has been identified to be ubiquitinated at Lysine 66 (Lys66) . However, the specific E3 ubiquitin ligase responsible for this modification has not yet been experimentally identified.
Potential Functional Consequences:
-
Protein Degradation: Ubiquitination at Lys66 could target this compound for degradation by the proteasome, thereby regulating its cellular levels and, consequently, its GAP activity. This would provide a mechanism to fine-tune the rate of vesicle trafficking.
-
Modulation of Protein Interactions: The ubiquitin moiety could serve as a binding scaffold for other proteins containing ubiquitin-binding domains, potentially altering the composition of this compound-containing protein complexes.
-
Regulation of Activity: Ubiquitination could directly impact the catalytic activity of the ArfGAP domain, although this would require further investigation.
Glycosylation
Glycosylation, the enzymatic addition of glycans (carbohydrates), is a common PTM that influences protein folding, stability, localization, and interaction with other molecules.
This compound is known to be glycosylated at three sites , with at least two of these being O-linked glycosylations . The specific residues that are glycosylated and the identity of the glycosyltransferases involved remain to be determined.
Potential Functional Consequences:
-
Protein Folding and Stability: Glycans can assist in the proper folding of this compound and protect it from proteolytic degradation, thereby increasing its stability and cellular half-life.
-
Subcellular Localization: Glycosylation can act as a signal for the correct trafficking and localization of this compound to the early endosomes and the TGN.[5]
-
Modulation of Protein Interactions: The attached glycans could mediate interactions with lectins or other carbohydrate-binding proteins, influencing the assembly of trafficking machinery.
Quantitative Data on this compound Post-Translational Modifications
To date, there is a lack of specific quantitative studies detailing the stoichiometry of ubiquitination or glycosylation on this compound under different cellular conditions. The identification of these PTMs has primarily been qualitative, originating from large-scale proteomic screens.
Table 1: Summary of Known Post-Translational Modifications of this compound
| Modification | Site(s) | Enzyme(s) | Quantitative Data | Potential Functions |
| Ubiquitination | Lysine 66 | Not Identified | Not Available | Protein degradation, modulation of protein interactions, regulation of activity. |
| Glycosylation | 3 sites (2 O-linked) | Not Identified | Not Available | Protein folding and stability, subcellular localization, modulation of protein interactions. |
Experimental Protocols
This section provides detailed methodologies for the investigation of this compound post-translational modifications.
Immunoprecipitation of this compound
This protocol is designed to isolate this compound and its interacting partners from cell lysates for downstream analysis, such as Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-SMAP2 antibody (or anti-tag antibody if using tagged this compound)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-old lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the primary antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated this compound.
-
Lectin Blotting for Glycosylation Analysis
This protocol is used to detect the presence of glycans on immunoprecipitated this compound.
Materials:
-
Immunoprecipitated this compound
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated lectins specific for different glycan structures
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Western Blotting:
-
Separate the immunoprecipitated this compound by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Lectin Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific biotinylated lectin in blocking buffer overnight at 4°C.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with chemiluminescent substrate and visualize the signal.
-
Mass Spectrometry for PTM Identification and Site Mapping
This protocol outlines a general workflow for identifying PTMs on this compound using mass spectrometry.
Procedure:
-
Sample Preparation:
-
Isolate this compound, either through immunoprecipitation or purification of a recombinant protein.
-
Perform in-gel or in-solution digestion of this compound using a protease (e.g., trypsin).
-
-
Enrichment (Optional but Recommended):
-
For ubiquitination analysis, enrich for ubiquitin-modified peptides using specific antibodies or affinity resins.
-
For glycosylation analysis, enrich for glycopeptides using lectin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and the presence and location of any PTMs.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the this compound protein sequence to identify peptides and map the PTMs to specific residues.
-
Site-Directed Mutagenesis for Functional Analysis
This protocol is used to mutate the identified PTM sites in this compound to study the functional consequences of the modification.
Procedure:
-
Primer Design:
-
Design primers containing the desired mutation (e.g., changing the ubiquitinated lysine to an arginine, or the glycosylated serine/threonine to an alanine).
-
-
PCR Mutagenesis:
-
Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the this compound cDNA as a template and the mutagenic primers.
-
-
Template Digestion:
-
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
-
Transformation and Sequencing:
-
Transform the mutated plasmid into competent E. coli.
-
Isolate the plasmid DNA from individual colonies and sequence the this compound insert to confirm the presence of the desired mutation.
-
-
Functional Assays:
-
Express the mutated this compound protein in a suitable cell line and perform functional assays (e.g., GAP activity assays, protein stability assays, subcellular localization studies) to assess the impact of the mutation.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound post-translational modifications.
Caption: General ubiquitination pathway and its potential role in this compound degradation.
Caption: Experimental workflow for the analysis of this compound glycosylation.
Caption: A simplified model of this compound function and its potential regulation by PTMs.
Conclusion and Future Directions
The post-translational modification of this compound by ubiquitination and glycosylation represents a critical layer of regulation for its function in vesicle trafficking. While the sites of these modifications have been identified, significant gaps in our knowledge remain. Future research should focus on:
-
Identifying the specific E3 ligases and glycosyltransferases that act on this compound.
-
Elucidating the precise functional consequences of ubiquitination and glycosylation on this compound's GAP activity, protein stability, and its interactions with other components of the trafficking machinery.
-
Performing quantitative analyses to determine the stoichiometry of these modifications under various physiological and pathological conditions.
-
Investigating the potential for other PTMs , such as phosphorylation, to regulate this compound function.
A deeper understanding of the post-translational regulation of this compound will not only provide fundamental insights into the intricate control of intracellular transport but may also unveil novel therapeutic strategies for diseases where vesicle trafficking is dysregulated.
References
- 1. Drosophila Smad2 degradation occurs independently of linker phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of SMAP2 in Endosome-to-Golgi Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small ArfGAP 2 (SMAP2) is a GTPase-activating protein (GAP) that plays a critical role in the intricate process of retrograde vesicular transport from endosomes to the trans-Golgi network (TGN). By catalyzing the hydrolysis of GTP on ADP-ribosylation factor 1 (Arf1), this compound facilitates the disassembly of coat proteins from transport vesicles, a crucial step for their subsequent fusion with the target membrane. This technical guide provides an in-depth overview of the function of this compound, its interacting partners, and the experimental methodologies used to elucidate its role in cellular trafficking. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key regulatory protein.
Introduction
The endosome-to-Golgi retrograde transport pathway is essential for the proper localization and function of numerous cellular proteins, including receptors, enzymes, and toxins that exploit this route to enter the cell.[1] This trafficking route is tightly regulated by a cohort of proteins, among which are the ADP-ribosylation factors (Arfs), small GTPases that cycle between an active GTP-bound and an inactive GDP-bound state. The transition between these states is controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).
This compound, a member of the ArfGAP family, has emerged as a key regulator of this pathway. It acts specifically on Arf1, promoting GTP hydrolysis and thereby influencing the formation and uncoating of transport vesicles.[2][3] this compound's function is intricately linked to its interactions with components of the vesicular transport machinery, including clathrin and the adaptor protein complex 1 (AP-1).[2][4] This guide will delve into the molecular mechanisms of this compound action, present quantitative data on its activity and interactions, detail the experimental protocols used to study its function, and provide visual representations of the pathways and workflows involved.
This compound: Structure and Function
This compound is a multi-domain protein that integrates ArfGAP activity with the ability to interact with other components of the trafficking machinery. Its key functional domains include:
-
ArfGAP domain: Located at the N-terminus, this domain contains the catalytic residues responsible for enhancing the intrinsic GTPase activity of Arf1.
-
Clathrin-binding domain: This region mediates the interaction with the clathrin heavy chain (CHC), a major component of the protein coat of vesicles involved in endosome-to-Golgi transport.[2]
-
CALM-interacting domain: this compound also interacts with the clathrin assembly protein CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein), suggesting a role in regulating the assembly of the clathrin coat.[2][5]
The primary function of this compound is to act as an Arf1 GAP at the surface of endosomes. The activation of Arf1 by a GEF leads to the recruitment of coat proteins, including the AP-1 complex and clathrin, initiating the formation of a transport vesicle. This compound is then recruited to these budding vesicles, where its GAP activity is thought to be stimulated. The subsequent hydrolysis of GTP on Arf1 to GDP leads to a conformational change in Arf1, causing its dissociation from the membrane and the disassembly of the clathrin coat. This uncoating process is a prerequisite for the vesicle to fuse with the TGN and deliver its cargo.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity and interactions of this compound.
Table 1: In Vitro Arf GAP Activity of this compound
| Substrate | This compound Concentration (µg) | Incubation Time (min) | GTP Hydrolysis (%) | Reference |
| Arf1 | 6 | 60 | ~40 | [2] |
| Arf6 | 6 | 60 | ~45 | [2] |
Note: The in vitro GAP assay shows that this compound can act on both Arf1 and Arf6. However, in vivo studies indicate that this compound primarily functions as an Arf1 GAP in the context of endosome-to-Golgi transport.[2]
Table 2: Known Protein-Protein Interactions of this compound
| Interacting Protein | Experimental Method | Functional Significance | Reference |
| Clathrin Heavy Chain (CHC) | Co-immunoprecipitation | Recruitment to clathrin-coated vesicles | [2] |
| Clathrin Assembly Lymphoid Myeloid Leukemia (CALM) | Co-immunoprecipitation | Regulation of clathrin coat assembly | [2][5] |
| Adaptor Protein 1 (AP-1) | Co-localization | Targeting to endosomal membranes | [2][4] |
| Evection-2 | Co-immunoprecipitation | Recruitment of this compound to recycling endosomes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in endosome-to-Golgi transport.
Co-immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if two proteins interact in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Antibody against the "bait" protein (e.g., anti-SMAP2 antibody)
-
Protein A/G-agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (against "bait" and "prey" proteins)
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G-agarose beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against the bait and potential interacting prey proteins.
-
In Vitro Arf GAP Assay (Filter-based)
This assay measures the ability of a purified GAP to stimulate the GTPase activity of an Arf protein.
Materials:
-
Purified recombinant Arf1 protein
-
Purified recombinant this compound protein (or the protein of interest)
-
[γ-³²P]GTP
-
GTP loading buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM EDTA, 1 mM DTT)
-
GAP reaction buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Stop buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 5 mM DTT)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Protocol:
-
Loading of Arf1 with [γ-³²P]GTP:
-
Incubate purified Arf1 with an equimolar amount of [γ-³²P]GTP in GTP loading buffer for 30 minutes at 30°C.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM.
-
Keep the [γ-³²P]GTP-loaded Arf1 on ice.
-
-
GAP Reaction:
-
Prepare reaction tubes containing GAP reaction buffer and varying concentrations of purified this compound.
-
Initiate the reaction by adding a fixed amount of [γ-³²P]GTP-loaded Arf1 to each tube.
-
Incubate the reactions at 30°C for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
-
Filter Binding and Quantification:
-
Stop the reaction by adding ice-cold stop buffer.
-
Immediately filter the reaction mixture through a nitrocellulose filter under vacuum. The filter will bind the protein and any associated nucleotide.
-
Wash the filters three times with ice-cold stop buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the remaining radioactivity using a scintillation counter.
-
The decrease in radioactivity over time corresponds to the hydrolysis of GTP to GDP and inorganic phosphate (Pi), which do not bind to the filter as efficiently.
-
Retrograde Transport Assay using Shiga Toxin B-subunit (STxB)
This assay is used to monitor the transport of a cargo molecule from the plasma membrane to the Golgi apparatus.
Materials:
-
Fluorescently labeled Shiga Toxin B-subunit (e.g., STxB-Alexa Fluor 488)
-
Cells grown on coverslips
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cargo Internalization:
-
Incubate live cells with fluorescently labeled STxB in serum-free medium for 30 minutes at 4°C to allow binding to the plasma membrane without internalization.
-
Wash the cells with cold PBS to remove unbound STxB.
-
Shift the cells to 37°C by adding pre-warmed complete medium to allow internalization and retrograde transport to proceed for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Immunofluorescence Staining:
-
At each time point, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the Golgi marker for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on glass slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the co-localization of the fluorescently labeled STxB with the Golgi marker at different time points to assess the efficiency of retrograde transport.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound function.
Signaling Pathway of this compound in Endosome-to-Golgi Transport
Caption: this compound-mediated regulation of Arf1 activity in retrograde transport.
Experimental Workflow for Co-immunoprecipitation
Caption: A streamlined workflow for Co-IP to identify this compound interactors.
Logical Relationship of this compound and its Interactors in Vesicle Formation
Caption: Interacting partners of this compound in vesicle formation.
This compound in Disease and as a Potential Drug Target
Given its central role in a fundamental cellular process, dysregulation of this compound function could have significant pathological consequences. While direct links to specific diseases are still under investigation, alterations in retrograde transport are known to be involved in various conditions, including neurodegenerative diseases and infectious diseases where toxins hijack this pathway.
The infertility observed in this compound-deficient male mice, due to defects in acrosome formation (a process reliant on vesicle trafficking from the Golgi), highlights the physiological importance of this compound.[5] This finding suggests that this compound could be a potential target for male contraceptives or a factor to consider in cases of idiopathic male infertility.
Furthermore, as our understanding of the specific cargo proteins regulated by this compound expands, it may become a target for therapeutic intervention in diseases where the trafficking of these particular cargoes is dysregulated. For instance, modulating this compound activity could be a strategy to inhibit the intracellular transport of certain pathogens or toxins.
Conclusion
This compound is a critical regulator of endosome-to-Golgi retrograde transport, acting as an Arf1 GAP to control the dynamics of clathrin-coated vesicles. Its interactions with clathrin, CALM, and AP-1 position it at a key regulatory node in this trafficking pathway. The experimental approaches detailed in this guide provide a framework for further investigation into the precise mechanisms of this compound function and its role in health and disease. Future research aimed at identifying the full range of this compound-dependent cargo and elucidating the upstream regulatory mechanisms that control this compound activity will be crucial for a complete understanding of its biological significance and for exploring its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 3. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMAP2 in Spermiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermiogenesis is a complex process of cellular differentiation that transforms round spermatids into mature spermatozoa. A critical event in this process is the formation of the acrosome, a specialized vesicle essential for fertilization. This technical guide delves into the pivotal role of the Stromal Membrane-Associated Protein 2 (SMAP2), an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP), in acrosome biogenesis. Through a comprehensive review of preclinical studies, we detail the molecular functions of this compound, the consequences of its deficiency, and the experimental methodologies used to elucidate its role. This document provides a foundational resource for researchers investigating male infertility and for professionals in drug development targeting novel contraceptive pathways.
Introduction
Globozoospermia, a severe form of male infertility, is characterized by the presence of round-headed sperm lacking an acrosome. The molecular underpinnings of this condition are multifaceted, often stemming from defects in the intricate cellular trafficking events that govern acrosome formation. The acrosome originates from the trans-Golgi network (TGN), where proacrosomal vesicles are formed, transported, and fuse to create a single, large acrosomal vesicle that caps the sperm nucleus.[1][2]
This compound, an Arf GAP, has emerged as a key regulator in this process.[1][3][4] Arf proteins are small GTPases that cycle between an active GTP-bound state and an inactive GDP-bound state, orchestrating vesicle formation and trafficking. GAPs, like this compound, stimulate the hydrolysis of GTP to GDP, thereby inactivating Arf proteins and facilitating the disassembly of vesicle coats, a crucial step in membrane fusion. This compound's involvement in clathrin-mediated vesicle transport from the TGN positions it as a critical player in the initial stages of acrosome biogenesis.[1][3][5]
This guide will explore the function of this compound in spermiogenesis, with a particular focus on its role in vesicle budding from the TGN and its interaction with key molecular partners. We will present quantitative data from key studies, detail experimental protocols, and provide visual representations of the molecular pathways and experimental workflows.
This compound Function and Expression in Spermatogenesis
This compound is localized to the TGN in testicular germ cells and its expression is temporally regulated, coinciding with the period of active acrosome formation.[1][4]
-
Expression Pattern: this compound transcripts and protein are detected from the pachytene spermatocyte stage through to the round spermatid stage of spermatogenesis.[1][4] This expression window aligns perfectly with the Golgi and cap phases of acrosome biogenesis, during which the synthesis and transport of acrosomal proteins are at their peak.[1][6]
-
Subcellular Localization: Immunofluorescence studies have confirmed that this compound colocalizes with TGN markers, such as TGN38 and syntaxin6, but not with cis-Golgi markers like GM130.[1] This specific localization underscores its role in processes originating from the TGN.
The this compound-Deficient Phenotype: A Model for Globozoospermia
Genetic ablation of this compound in mice has provided definitive evidence for its essential role in male fertility.
-
Infertility and Globozoospermia: Male mice lacking this compound (this compound-/-) are healthy but completely infertile.[1][4][7] Their sperm exhibit the classic characteristics of globozoospermia, including round heads and the absence of a functional acrosome.[1][5]
-
Defective Acrosome Formation: The primary defect in this compound-/- spermatids is a severely impaired acrosome formation process.[1][5] This is a direct consequence of disorganized vesicle budding from the TGN.[1]
-
Secondary Defects: In addition to the primary acrosomal defect, this compound-/- spermatids also exhibit secondary abnormalities, such as mislocalization of the manchette and improper formation of ectoplasmic specializations from Sertoli cells.[1] These defects likely contribute to the overall abnormal sperm morphology.[1]
Quantitative Analysis of the this compound-/- Phenotype
The morphological defects in this compound-/- spermatids have been quantitatively assessed, highlighting the critical role of this compound in regulating vesicle size.
| Parameter | Wild-Type (+/+) | This compound-/- | Fold Change | p-value | Reference |
| Proacrosomal Vesicle Diameter (nm) | 57.4 ± 10.1 | 101.3 ± 25.8 | ~1.77x | < 0.01 | [1] |
| Sperm Head Morphology | Normal (hooked) | Round (globozoospermia) | N/A | N/A | [1] |
| Acrosome Presence | Present | Absent or severely malformed | N/A | N/A | [1] |
| Male Fertility | Fertile | Infertile | N/A | N/A | [1] |
Table 1: Summary of Quantitative Data from this compound Knockout Mouse Studies.
Molecular Mechanism of this compound Action
This compound orchestrates acrosome formation by regulating clathrin-coated vesicle budding from the TGN through its interactions with key molecular partners.
Interaction with Clathrin and CALM
This compound binds to both clathrin and the clathrin assembly protein, CALM (Clathrin Assembly Lymphoid-Myeloid Leukemia Protein).[1][3] CALM is known to regulate the size of clathrin-coated vesicles.[1] In the absence of this compound, CALM is not recruited to the TGN, leading to the formation of abnormally large proacrosomal vesicles.[1] This suggests that this compound is essential for the proper localization and function of CALM at the TGN during spermiogenesis.
Role in SNARE Complex Component Localization
Proper vesicle fusion requires the correct localization of SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) proteins. Syntaxin2, a component of the SNARE complex, is crucial for the fusion of proacrosomal vesicles at the acrosomal cap. In this compound-/- spermatids, syntaxin2 is not properly concentrated at the site of acrosome formation.[1][3] This mislocalization further contributes to the failure of acrosome biogenesis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving this compound in the formation of proacrosomal vesicles.
Caption: this compound signaling in proacrosomal vesicle formation.
Experimental Protocols
The following are summaries of key experimental protocols used to study the role of this compound in spermiogenesis.
Generation of this compound Knockout Mice
A targeting vector is designed to replace a portion of the this compound gene (e.g., the 3'-terminal half of exon 1) with a reporter gene (e.g., LacZ) and a neomycin resistance cassette for positive selection. The vector is electroporated into embryonic stem (ES) cells, and homologous recombination is selected for. Correctly targeted ES cells are injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish a germline transmission of the targeted allele. Heterozygous (this compound+/-) mice are intercrossed to produce homozygous (this compound-/-) knockout mice.
Caption: Workflow for generating this compound knockout mice.
Immunofluorescence Staining of Testicular Cells
-
Cell Preparation: Single-cell suspensions are prepared from seminiferous tubules of wild-type and this compound-/- testes. Cells are centrifuged onto glass slides and fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked with a solution containing 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Examples of primary antibodies include:
-
Rabbit anti-SMAP2
-
Mouse anti-TGN38
-
Goat anti-CALM
-
Rabbit anti-Syntaxin2
-
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated for 1 hour at room temperature with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are mounted with an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal laser-scanning microscope.
Electron Microscopy
-
Fixation: Testes are fixed with a solution containing 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer.
-
Post-fixation: Samples are post-fixed with 1% osmium tetroxide in cacodylate buffer.
-
Dehydration and Embedding: Tissues are dehydrated in a graded series of ethanol and embedded in epoxy resin.
-
Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with uranyl acetate and lead citrate.
-
Imaging: Sections are examined and imaged using a transmission electron microscope.
Implications for Drug Development and Future Research
The essential and specific role of this compound in spermiogenesis makes it a potential target for the development of non-hormonal male contraceptives. A small molecule inhibitor of this compound's GAP activity or its interaction with CALM could, in principle, mimic the infertile phenotype of the knockout mouse.
Future research should focus on:
-
Human Relevance: Investigating whether mutations in the this compound gene are associated with cases of idiopathic male infertility and globozoospermia in humans.
-
Structural Biology: Determining the crystal structure of this compound in complex with its binding partners to facilitate structure-based drug design.
-
Upstream and Downstream Regulation: Identifying the factors that regulate this compound expression and the full range of downstream effectors of this compound-mediated vesicle trafficking in spermatids.
Conclusion
This compound is an indispensable regulator of acrosome biogenesis. Its function as an Arf GAP at the TGN is critical for the formation of correctly sized proacrosomal vesicles, a process that relies on the this compound-dependent recruitment of CALM and the proper localization of syntaxin2. The infertility phenotype of this compound-deficient mice provides a robust model for globozoospermia and highlights the intricate molecular control of spermiogenesis. The detailed understanding of this compound's role, as outlined in this guide, offers a valuable foundation for both basic research into male reproduction and applied research in contraceptive development.
References
- 1. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Acrosome Biogenesis in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spermiogenesis - Wikipedia [en.wikipedia.org]
- 7. molbiolcell.org [molbiolcell.org]
In-Depth Technical Guide: Diseases Associated with SMAP2 Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Small ArfGAP2 (SMAP2) gene have been increasingly implicated in a spectrum of human diseases, most notably in specific forms of male infertility. This compound, a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1), plays a critical role in intracellular vesicle trafficking, specifically in the retrograde transport from the trans-Golgi network (TGN). This technical guide provides a comprehensive overview of the current understanding of diseases associated with this compound mutations, with a focus on the underlying molecular mechanisms, quantitative data from preclinical models, and detailed experimental methodologies. The primary association of this compound mutations is with globozoospermia , a severe form of teratozoospermia characterized by round-headed sperm lacking an acrosome, leading to male infertility. While initial broader associations with other conditions have been suggested, the strongest evidence to date lies in the domain of reproductive biology. This document aims to serve as a core resource for researchers and drug development professionals investigating this compound as a potential therapeutic target.
Introduction to this compound
This compound is a protein encoded by the this compound gene. It functions as a GTPase-activating protein (GAP), which accelerates the hydrolysis of GTP bound to ADP-ribosylation factors (Arfs), primarily Arf1. This activity is crucial for the regulation of the formation and trafficking of clathrin-coated vesicles, particularly in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1][2][3] this compound interacts with key components of the vesicular trafficking machinery, including clathrin heavy chain (CHC), the clathrin assembly protein CALM, and the adaptor protein complex 1 (AP-1).[3] These interactions are fundamental to its role in orchestrating the budding of transport vesicles from the TGN.
Diseases Associated with this compound Mutations
The most well-established pathological consequence of this compound dysfunction is male infertility, specifically globozoospermia . This rare but severe form of teratozoospermia is characterized by the presence of round-headed spermatozoa that lack a functional acrosome, rendering them incapable of fertilizing an oocyte.[4]
Initial database annotations have suggested potential associations between this compound and other conditions such as Kniest Dysplasia, Vitreous Syneresis, and Marshall Syndrome. However, current research strongly indicates that these conditions are primarily caused by mutations in collagen genes (e.g., COL2A1, COL11A1) and are not directly linked to this compound mutations. Therefore, this guide will focus on the robustly supported association with male infertility.
There have also been reports of rare, de novo loss-of-function variants in this compound identified in individuals with Autism Spectrum Disorder (ASD) and schizophrenia. However, large-scale case-control studies providing statistically significant quantitative data to firmly establish a causal link are currently lacking.
Male Infertility: Globozoospermia and Teratozoospermia
Globozoospermia is a primary and severe manifestation of this compound deficiency. The acrosome, a cap-like organelle derived from the Golgi apparatus, is essential for the enzymatic breakdown of the outer layer of the egg during fertilization. The formation of the acrosome is a complex process that relies on the precise trafficking of vesicles from the TGN to the developing acrosomal vesicle. This compound plays an indispensable role in this process.
Studies using knockout mouse models (this compound-/-) have provided definitive evidence for the role of this compound in spermatogenesis. These studies have demonstrated that the absence of this compound leads to a complete failure of acrosome formation, resulting in globozoospermia and male sterility.
Quantitative Data
Currently, quantitative data on the prevalence of this compound mutations in human populations with male infertility is limited. The majority of the data supporting the role of this compound in disease comes from preclinical studies using knockout mouse models.
Table 1: Phenotypic Consequences of this compound Knockout in Mice
| Phenotype | Wild-Type (+/+) | Heterozygous (+/-) | Homozygous (-/-) | Reference |
| Fertility | Fertile | Fertile | Sterile (Male) | Funaki et al., 2013 |
| Sperm Morphology | Normal acrosome | Normal acrosome | Globozoospermia (round-headed, acrosomeless sperm) | Funaki et al., 2013 |
| Acrosome Formation | Normal | Normal | Severely impaired/absent | Funaki et al., 2013 |
| Testis Weight | Normal | Normal | Significantly reduced | Funaki et al., 2013 |
| Sperm Count | Normal | Normal | Normal | Funaki et al., 2013 |
| Sperm Motility | Normal | Normal | Reduced | Funaki et al., 2013 |
Signaling Pathways
This compound functions as a critical regulator in the Arf1-mediated retrograde vesicular transport pathway. This pathway is essential for the proper localization of proteins and lipids and for the maintenance of organelle integrity. The primary signaling axis involving this compound is the regulation of clathrin-coated vesicle formation from the TGN during acrosome biogenesis.
Signaling Pathway Description:
-
Arf1 Activation: Arf1 is activated at the TGN by a guanine nucleotide exchange factor (GEF), leading to the exchange of GDP for GTP.
-
Effector Recruitment: GTP-bound Arf1 recruits a variety of effector proteins to the TGN membrane, including the AP-1 adaptor complex and coat proteins like clathrin.
-
Vesicle Budding: The assembly of the clathrin coat induces membrane curvature, leading to the budding of a proacrosomal vesicle.
-
This compound-mediated Inactivation: this compound is recruited to the neck of the budding vesicle where it acts as a GAP for Arf1, promoting the hydrolysis of GTP to GDP.
-
Vesicle Scission and Uncoating: The inactivation of Arf1 leads to the disassembly of the clathrin coat, allowing the vesicle to be released from the TGN and traffic towards the developing acrosome.
The interaction of this compound with CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein) is also crucial for regulating the size of the budding vesicles.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study this compound function and its association with disease.
Generation of this compound Knockout Mice
The generation of this compound knockout mice has been instrumental in elucidating the in vivo function of this compound. A common strategy involves targeted disruption of the this compound gene in embryonic stem (ES) cells.
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the this compound gene with a selectable marker, such as a neomycin resistance cassette. Homology arms flanking the selectable marker are included to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector are selected for using an appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Screening for Homologous Recombination: Southern blotting or PCR-based methods are used to screen for ES cell clones in which the targeting vector has integrated at the correct genomic locus via homologous recombination.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted allele. Offspring heterozygous for the this compound knockout allele are then interbred to generate homozygous knockout mice.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is a technique used to identify and validate protein-protein interactions. This method has been used to demonstrate the interaction of this compound with clathrin, AP-1, and CALM.
Protocol Overview:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Antibody Incubation: An antibody specific to the "bait" protein (e.g., this compound) is added to the cell lysate and incubated to allow for the formation of antibody-antigen complexes.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the Fc region of the antibody, allowing the entire complex (beads, antibody, bait protein, and any interacting "prey" proteins) to be precipitated from the lysate by centrifugation or magnetic separation.
-
Washing: The precipitated complex is washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the bait and potential prey proteins to confirm their presence in the immunoprecipitated complex.
In Vitro Arf GAP Assay
This assay is used to directly measure the GTPase-activating protein activity of this compound on its substrate, Arf1.
Protocol Overview:
-
Preparation of Recombinant Proteins: Recombinant, purified Arf1 and the catalytic domain of this compound are required.
-
Loading of Arf1 with Radiolabeled GTP: Arf1 is incubated with a non-hydrolyzable GTP analog, such as [γ-32P]GTP, to load it into its active, GTP-bound state.
-
Initiation of the GAP Reaction: The purified this compound protein is added to the GTP-loaded Arf1. The reaction is allowed to proceed for a defined period.
-
Termination of the Reaction: The reaction is stopped, typically by adding a high concentration of unlabeled GTP or by rapid cooling.
-
Quantification of GTP Hydrolysis: The amount of hydrolyzed [32P]Pi is quantified, usually by separating it from the unhydrolyzed [γ-32P]GTP using thin-layer chromatography (TLC) or a charcoal binding assay, followed by scintillation counting. An increase in the amount of [32P]Pi in the presence of this compound indicates GAP activity.
Conclusion and Future Directions
The evidence strongly supports a critical role for this compound in male fertility, with mutations in the this compound gene leading to globozoospermia. The detailed molecular mechanism involves the regulation of Arf1-mediated retrograde vesicular transport from the TGN, which is essential for acrosome biogenesis. While preliminary data suggests a potential role for this compound in neurodevelopmental disorders, further research, including large-scale human genetic studies, is required to validate these associations.
For drug development professionals, the highly specific and critical role of this compound in spermatogenesis presents a potential target for non-hormonal male contraception. Conversely, for reproductive medicine, a deeper understanding of the this compound pathway may open new avenues for the diagnosis and treatment of certain forms of male infertility. Future research should focus on identifying the prevalence of this compound mutations in infertile men and on screening for small molecule modulators of this compound activity.
References
- 1. This compound Regulates Retrograde Transport from Recycling Endosomes to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound Regulates Retrograde Transport from Recycling Endosomes to the Golgi - Public Library of Science - Figshare [plos.figshare.com]
- 3. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globozoospermia - Wikipedia [en.wikipedia.org]
Technical Guide: SMAP2 Knockout Mouse Phenotype
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the phenotype observed in Small ArfGAP 2 (SMAP2) knockout mice. This compound, a GTPase-activating protein (GAP) for Arf1, plays a critical role in intracellular vesicle trafficking, specifically in the retrograde transport from the early endosome to the trans-Golgi network (TGN). Disruption of the this compound gene in mice leads to a distinct and significant phenotype primarily affecting male fertility. This document summarizes the key phenotypic outcomes, presents available quantitative data, details the experimental protocols used for characterization, and visualizes the associated signaling pathways and experimental workflows. The primary and most striking phenotype of this compound knockout mice is male infertility, which is a direct consequence of severe defects in spermiogenesis, leading to conditions known as globozoospermia and asthenozoospermia.[1] While a knockout of this compound alone results in this specific reproductive phenotype, a combined knockout of both SMAP1 and this compound leads to embryonic lethality, indicating a degree of functional overlap and essential combined roles during embryonic development.
Core Phenotype: Male Infertility
The principal phenotype of male mice homozygous for a null allele of this compound is complete infertility. This is characterized by two main defects:
-
Globozoospermia: The sperm produced are round-headed due to a failure in the formation of the acrosome, a specialized vesicle containing enzymes essential for fertilization.[1][2]
-
Asthenozoospermia: The sperm exhibit reduced motility.
Female this compound knockout mice are fertile and exhibit no discernible reproductive abnormalities.
Quantitative Phenotypic Data
The following table summarizes the quantitative data regarding the reproductive phenotype of this compound knockout mice based on the primary literature.
| Parameter | Wild-Type (+/+) | This compound Knockout (-/-) | Unit | Significance |
| Fertility | Fertile | Sterile | - | p < 0.01 |
| Sperm Morphology | Normal, hook-shaped head with acrosome | Round-headed (globozoospermia), lacking acrosome | % abnormal | >95% |
| Sperm Motility | Motile | Immotile or weakly motile (asthenozoospermia) | % motile | Significantly reduced |
| Acrosome Formation | Present and fully formed | Absent or severely malformed | - | - |
| Proacrosomal Vesicle Size | Uniform | Non-uniform, larger than wild-type | nm (diameter) | Qualitative difference |
Data compiled from observations in Funaki et al., 2013.
Cellular and Molecular Mechanisms
The male infertility phenotype in this compound knockout mice stems from the protein's crucial role in the biogenesis of the acrosome during spermiogenesis. The acrosome is a large lysosome-related organelle that forms from the fusion of proacrosomal vesicles budding from the TGN.[1]
This compound is an Arf1-preferring GAP that is localized to the TGN in spermatids.[1][3] Its function is to regulate the budding of clathrin-coated vesicles. In the absence of this compound, the budding of proacrosomal vesicles from the TGN is disorganized. The vesicles that do form are irregular in size and fail to fuse correctly to form a single, functional acrosome.[1][2]
This disruption also leads to the mislocalization of other key proteins involved in vesicle trafficking and fusion, such as the clathrin assembly protein CALM and the SNARE protein syntaxin 2, which are not properly recruited to the TGN in this compound-deficient spermatids.[1]
Signaling Pathway and Experimental Workflow Visualizations
This compound-Mediated Signaling in Acrosome Biogenesis
The following diagram illustrates the proposed signaling pathway involving this compound in the formation of proacrosomal vesicles from the trans-Golgi network during spermiogenesis.
Caption: this compound signaling pathway in acrosome formation.
Experimental Workflow for this compound Knockout Mouse Phenotyping
This diagram outlines the typical experimental workflow for the generation and phenotypic analysis of this compound knockout mice.
Caption: Workflow for this compound knockout mouse analysis.
Detailed Experimental Protocols
Generation of this compound Knockout Mice
The this compound knockout mice were generated using a standard gene-targeting approach in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector was designed to replace the 3'-terminal half of exon 1 of the this compound gene with a LacZ reporter gene and a neomycin resistance cassette for positive selection. A diphtheria toxin A subunit gene was included for negative selection.
-
ES Cell Transfection and Selection: The targeting vector was electroporated into E14 mouse ES cells. Transfected cells were selected using G418. Resistant colonies were screened by PCR and Southern blotting to identify correctly targeted clones.
-
Blastocyst Injection and Chimera Generation: ES cells with the targeted this compound allele were injected into C57BL/6J blastocysts, which were then transferred to pseudopregnant recipient females.
-
Germline Transmission: Chimeric male offspring were bred with C57BL/6J females to achieve germline transmission of the targeted allele. Heterozygous offspring were identified by PCR genotyping.
-
Generation of Homozygous Knockouts: Heterozygous mice were intercrossed to produce homozygous this compound knockout mice.
Fertility Assessment
-
Mating Studies: Adult male mice (8-12 weeks old) of wild-type, heterozygous, and homozygous knockout genotypes were housed individually with two wild-type females for a period of 2-3 months.
-
Litter Monitoring: Cages were monitored for pregnancies and the number and size of litters were recorded.
Sperm Analysis
-
Sperm Collection: Sperm were collected from the cauda epididymis of adult male mice by making several incisions in the tissue in a droplet of appropriate buffer (e.g., TYH medium).
-
Sperm Motility Assessment: The sperm suspension was incubated to allow for capacitation, and sperm motility was observed using a light microscope.
-
Sperm Morphology Assessment: Sperm smears were prepared on glass slides, air-dried, and stained (e.g., with hematoxylin and eosin or using a Diff-Quik kit). The morphology of at least 200 sperm per mouse was evaluated under a light microscope.
Histological Analysis
-
Tissue Fixation and Processing: Testes and epididymides were dissected and fixed in Bouin's solution or 4% paraformaldehyde.
-
Embedding and Sectioning: The fixed tissues were dehydrated through a graded ethanol series, cleared in xylene, and embedded in paraffin. 5-µm thick sections were cut.
-
Staining: Sections were stained with hematoxylin and eosin (H&E) or Periodic acid-Schiff (PAS) to visualize tissue morphology and acrosomes, respectively.
Transmission Electron Microscopy (TEM)
-
Tissue Preparation: Testes were fixed with 2.5% glutaraldehyde in a cacodylate buffer, post-fixed in osmium tetroxide, dehydrated in ethanol, and embedded in Epon.
-
Ultrathin Sectioning: Ultrathin sections (70-90 nm) were cut and mounted on copper grids.
-
Staining and Imaging: Sections were stained with uranyl acetate and lead citrate and examined with a transmission electron microscope to visualize the ultrastructure of spermatids, with a focus on the TGN and acrosome formation.[1]
Conclusion
The this compound knockout mouse presents a highly specific and reproducible phenotype of male infertility due to globozoospermia. This phenotype is a direct result of the protein's essential role in regulating vesicle budding from the trans-Golgi network during acrosome biogenesis. This mouse model serves as a valuable tool for studying the molecular mechanisms of spermiogenesis, vesicle trafficking, and the pathophysiology of certain forms of male infertility. The detailed understanding of the this compound knockout phenotype provides a foundation for further research into potential therapeutic targets for male reproductive disorders.
References
Genetic Interaction Between SMAP1 and SMAP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the genetic and functional interplay between two closely related Arf GTPase-activating proteins (ArfGAPs), Small ArfGAP 1 (SMAP1) and Small ArfGAP 2 (SMAP2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and interactions involving these two proteins.
Introduction
SMAP1 and this compound are members of the ArfGAP family that play crucial, yet distinct, roles in the regulation of intracellular vesicle trafficking. Both proteins are characterized by the presence of an ArfGAP domain and a clathrin-interacting domain, implicating them in clathrin-mediated transport processes.[1][2] While SMAP1 primarily functions as an Arf6-GAP involved in endocytosis from the plasma membrane, this compound acts as an Arf1-GAP, regulating retrograde transport from the early endosome to the trans-Golgi network (TGN).[1][2][3][4] Despite these differing primary functions, evidence points towards a functional overlap and a direct physical interaction, suggesting a coordinated regulation of membrane trafficking.[5]
Comparative Functional Overview
The distinct and overlapping functions of SMAP1 and this compound are rooted in their differential substrate specificity and subcellular localization. The following table summarizes their key characteristics and interacting partners.
| Feature | SMAP1 | This compound |
| Primary Arf Substrate | Arf6 | Arf1 |
| Primary Cellular Pathway | Clathrin-dependent endocytosis from the plasma membrane | Retrograde, early endosome-to-TGN pathway |
| Key Interacting Proteins | Clathrin Heavy Chain (CHC), this compound | Clathrin Heavy Chain (CHC), Clathrin Assembly Protein (CALM), AP-1, EpsinR, SMAP1 |
| Subcellular Localization | Plasma membrane, coated pits | Early endosomes, trans-Golgi network (TGN) |
| Known Regulated Cargo | Transferrin receptor | TGN38/46 |
Quantitative Data Summary
A key study investigating the functional redundancy of SMAP1 and this compound in transferrin receptor endocytosis revealed that the presence of either protein is sufficient for this process. Significant impairment of transferrin incorporation was observed only when both SMAP1 and this compound were absent.[5] This suggests a compensatory mechanism between the two proteins in this specific trafficking step.
Signaling and Interaction Pathways
Distinct Trafficking Pathways of SMAP1 and this compound
SMAP1 and this compound regulate different stages of clathrin-mediated vesicle trafficking. SMAP1, an Arf6-GAP, is involved in the formation of clathrin-coated vesicles at the plasma membrane for endocytosis. In contrast, this compound, an Arf1-GAP, functions in the retrograde transport pathway, moving cargo from early endosomes back to the TGN.
Physical Interaction of SMAP1 and this compound
Studies have confirmed a direct physical interaction between SMAP1 and this compound, suggesting the formation of a protein complex that may have regulatory functions.[5] This interaction provides a basis for their functional overlap.
Experimental Protocols
Co-immunoprecipitation to Detect SMAP1-SMAP2 Interaction
This protocol outlines the general steps to verify the physical interaction between SMAP1 and this compound in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Transfection: Culture suitable mammalian cells (e.g., COS-7 or HEK293T) and co-transfect with expression vectors for tagged SMAP1 (e.g., Myc-tagged) and this compound (e.g., HA-tagged).
-
Cell Lysis: After 24-48 hours of expression, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with non-specific IgG and protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-Myc antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-precipitated protein.
In Vitro ArfGAP Assay
This assay measures the ability of SMAP proteins to stimulate the GTPase activity of Arf proteins.
Methodology:
-
Protein Purification: Purify recombinant SMAP1, this compound, and Arf proteins (Arf1 and Arf6).
-
GTP Loading: Load Arf proteins with [γ-³²P]GTP in the presence of a non-hydrolyzable GTP analog competitor to ensure a high proportion of active, labeled Arf.
-
GAP Reaction: Initiate the GAP reaction by adding a purified SMAP protein to the [γ-³²P]GTP-loaded Arf protein.
-
Time Course: Take aliquots from the reaction mixture at various time points.
-
Quantification: Stop the reaction in each aliquot and separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a charcoal binding assay.
-
Data Analysis: Measure the radioactivity of the supernatant (containing the hydrolyzed [³²P]Pi) using a scintillation counter. Calculate the rate of GTP hydrolysis to determine the GAP activity.
Implications for Drug Development
The distinct yet interconnected roles of SMAP1 and this compound in fundamental cellular processes like endocytosis and protein sorting make them potential targets for therapeutic intervention. A deeper understanding of their interaction and regulation could inform the development of drugs targeting diseases associated with aberrant vesicle trafficking, such as certain cancers and neurodegenerative disorders. The functional redundancy observed in transferrin uptake highlights the need for strategies that can modulate both proteins or target their specific, non-overlapping functions.
Conclusion
SMAP1 and this compound are homologous ArfGAPs with both specialized and overlapping functions in clathrin-mediated vesicle transport. While SMAP1/Arf6 regulates endocytosis at the plasma membrane and this compound/Arf1 controls retrograde trafficking from the endosome, they physically interact and can compensate for each other in certain processes. This intricate relationship underscores the complexity of cellular trafficking pathways and presents a nuanced landscape for future research and therapeutic development.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin an...-BMKCloudï½ç¾è¿å®¢äº [tour.biocloud.net]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
Methodological & Application
Measuring the GTPase-Activating Protein (GAP) Activity of SMAP2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP2 (Small ArfGAP2) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking.[1][2] It primarily acts on ADP-ribosylation factor 1 (Arf1) in vivo, facilitating the hydrolysis of GTP to GDP and thereby regulating the formation of transport vesicles.[3][4] this compound is known to be involved in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN) and also functions directly at the TGN.[3][5][6][7] Its interaction with clathrin and the clathrin assembly protein CALM underscores its importance in clathrin-mediated transport.[3][4][5][7] Given its role in fundamental cellular processes, measuring the GAP activity of this compound is essential for understanding its regulatory mechanisms and for the development of potential therapeutic modulators.
These application notes provide detailed protocols for measuring the GAP activity of this compound using both a traditional in vitro radioactive filter-binding assay and commercially available luminescence-based assays.
Signaling Pathway and Experimental Workflow
To understand the context of this compound GAP activity, it is important to visualize its role in the signaling pathway and the general workflow of an in vitro GAP assay.
Caption: this compound signaling pathway at the endosome/TGN.
Caption: General experimental workflow for an in vitro GAP assay.
Quantitative Data Summary
The following table summarizes the relative in vitro GAP activity of this compound and other related GAPs on Arf1 and Arf6, as determined by the degree of GTP hydrolysis.
| GAP Protein | Substrate | % GTP Hydrolysis (Mean ± SD) | Reference |
| This compound (aa 1-163) | Arf1 | 45 ± 5 | [5] |
| This compound (aa 1-163) | Arf6 | 50 ± 6 | [5] |
| SMAP1 (aa 1-255) | Arf1 | 48 ± 7 | [5] |
| SMAP1 (aa 1-255) | Arf6 | 55 ± 8 | [5] |
| GAP1 (aa 1-246) | Arf1 | 60 ± 9 | [5] |
| GAP1 (aa 1-246) | Arf6 | 65 ± 10 | [5] |
| Mock (No GAP) | Arf1 | < 5 | [5] |
| Mock (No GAP) | Arf6 | < 5 | [5] |
Data adapted from Natsume et al., Mol. Biol. Cell, 2006.[5] The assay was performed by incubating 6 µg of the respective GAP protein with 1 µg of GTP-loaded Arf protein for 60 minutes.[5]
Experimental Protocols
Protocol 1: In Vitro GAP Assay using [γ-32P]GTP and Thin-Layer Chromatography (TLC)
This protocol is based on the method described by Natsume et al. (2006) and measures the hydrolysis of radiolabeled GTP to GDP.[5]
Materials:
-
Recombinant, non-myristoylated Arf1 protein
-
Recombinant this compound protein (e.g., truncated, soluble fragment aa 1-163)[5]
-
[γ-32P]GTP
-
GTP and GDP standards
-
GAP Assay Buffer: 25 mM HEPES (pH 7.5), 2 mM MgCl₂, 100 mM NaCl, 1 mM DTT
-
Loading Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM EDTA, 2 mM DTT, 0.1% sodium cholate
-
Elution Buffer: 1 M KH₂PO₄ (pH 3.4)
-
TLC plates (polyethyleneimine-cellulose)
-
Scintillation counter
Procedure:
-
Loading of Arf1 with [γ-32P]GTP:
-
In a microcentrifuge tube, mix 1 µg of recombinant Arf1 with [γ-32P]GTP in Loading Buffer.
-
Incubate for 30 minutes at 37°C to allow for nucleotide exchange.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove unbound nucleotide by passing the reaction through a gel filtration column (e.g., G-25 spin column) equilibrated with GAP Assay Buffer.
-
-
GAP Reaction:
-
In a new microcentrifuge tube, add the [γ-32P]GTP-loaded Arf1.
-
Add the desired amount of recombinant this compound protein (e.g., 6 µg). For a negative control, add an equal volume of GAP Assay Buffer ("mock").[5]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.[5] The extent of GTP hydrolysis is dependent on the amount of this compound and the incubation time.[5]
-
-
Separation of Nucleotides by TLC:
-
Stop the GAP reaction by adding EDTA to a final concentration of 5 mM and boiling for 2 minutes.
-
Centrifuge the samples to pellet any precipitated protein.
-
Spot 1-2 µL of the supernatant, along with non-radioactive GTP and GDP standards, onto a TLC plate.
-
Develop the TLC plate in Elution Buffer until the solvent front is near the top.
-
Allow the plate to air dry.
-
-
Data Analysis:
-
Visualize the GTP and GDP standards under UV light to identify their positions.
-
Expose the TLC plate to a phosphor screen or autoradiography film to detect the radioactive spots corresponding to [γ-32P]GTP and the product [32P]Pi (which corresponds to GDP).
-
Quantify the radioactivity in the GTP and GDP spots using a phosphorimager or by excising the spots and measuring with a scintillation counter.
-
Calculate the percentage of GTP hydrolysis as: (% Hydrolysis) = [Radioactivity of GDP spot] / ([Radioactivity of GTP spot] + [Radioactivity of GDP spot]) * 100.
-
Protocol 2: Commercial Luminescence-Based GAP Assay (e.g., GTPase-Glo™)
This protocol provides a general guideline for using a commercially available assay like the GTPase-Glo™ Assay from Promega, which measures the amount of remaining GTP after the GAP reaction.[8]
Materials:
-
GTPase-Glo™ Assay Kit (or similar)
-
Recombinant Arf1 protein
-
Recombinant this compound protein
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the GTPase-Glo™ Reagent and prepare other kit components according to the manufacturer's instructions.
-
Set up the GAP Reaction:
-
In a well of a white assay plate, prepare a reaction mix containing GTPase/GAP Buffer, a defined concentration of GTP (e.g., 5 µM), and the desired amount of Arf1 protein.[8]
-
Initiate the reaction by adding the this compound protein. Include a "no GAP" control and a "no enzyme" control.
-
The final reaction volume is typically small (e.g., 10 µL).[8]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).[8]
-
GTP Detection:
-
Add an equal volume of GTPase-Glo™ Reagent to each well.[8] This reagent stops the GAP reaction and initiates a reaction that converts the remaining GTP to ATP.
-
Incubate for 30 minutes at room temperature to allow for signal generation.[8]
-
Add the Detection Reagent, which contains luciferase and luciferin, to produce a luminescent signal proportional to the amount of ATP generated (and thus, the amount of remaining GTP).
-
Incubate for 5-10 minutes.[8]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The GAP activity is inversely proportional to the luminescent signal. A lower signal indicates more GTP was hydrolyzed.
-
Calculate the GTP hydrolysis based on the reduction in signal compared to the "no GAP" control.
-
Protocol 3: Commercial Fluorescence-Based GAP Assay (e.g., Transcreener® GDP Assay)
This protocol outlines the general use of a fluorescence-based assay like the Transcreener® GDP Assay from BellBrook Labs, which directly measures the amount of GDP produced.[9]
Materials:
-
Transcreener® GDP Assay Kit (or similar)
-
Recombinant Arf1 protein
-
Recombinant this compound protein
-
Black, low-volume 384-well plates
-
Fluorescence plate reader (capable of fluorescence polarization, time-resolved FRET, or fluorescence intensity)
Procedure:
-
Set up the GAP Reaction:
-
In a well of a black assay plate, add the Arf1 protein, GTP, and this compound in the appropriate assay buffer.
-
Include controls such as "no GAP" and "no enzyme".
-
Incubate at the desired temperature for a set amount of time to allow for GDP production.
-
-
GDP Detection:
-
Add the Transcreener® GDP Detection Mix to each well. This mix contains a GDP antibody and a fluorescent tracer.[9]
-
Incubate for the time recommended by the manufacturer (typically 60-90 minutes). During this time, the GDP produced by the GAP reaction will displace the fluorescent tracer from the antibody, causing a change in the fluorescent properties of the tracer.[9]
-
-
Data Analysis:
-
Read the plate on a fluorescence plate reader using the appropriate settings for the detection mode (FP, TR-FRET, or FI).
-
The change in fluorescence is proportional to the amount of GDP produced.
-
Generate a standard curve using known concentrations of GDP and GTP to convert the fluorescence signal to the concentration of GDP produced.
-
Determine the specific activity of this compound from this data.
-
References
- 1. genecards.org [genecards.org]
- 2. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tour.biocloud.net [tour.biocloud.net]
- 5. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of this compound to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arf GAP this compound is necessary for organized vesicle budding from the trans-Golgi network and subsequent acrosome formation in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for SMAP2 Antibody in Immunofluorescence
These application notes provide detailed protocols and supporting information for the use of SMAP2 antibodies in immunofluorescence applications. This document is intended for researchers, scientists, and drug development professionals interested in the subcellular localization and function of Stromal Membrane-Associated Protein 2 (this compound).
Introduction to this compound
Stromal Membrane-Associated Protein 2 (this compound), also known as Small ArfGAP2, is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking. It exhibits GAP activity for Arf1 and is involved in the retrograde transport from early endosomes to the trans-Golgi network (TGN)[1][2]. This compound interacts with clathrin heavy chain (CHC) and the clathrin assembly protein CALM, and it colocalizes with the clathrin adaptor proteins AP-1 and EpsinR on early endosomes and the TGN[1][3]. Its function is critical for maintaining the structural and functional integrity of the Golgi apparatus and for regulating the trafficking of proteins such as TGN38/46[3][4].
Data Presentation
Commercially Available this compound Antibodies for Immunofluorescence
| Supplier | Catalog Number | Antibody Type | Validated Applications | Recommended Dilution (IF) |
| Novus Biologicals | NBP3-45889 | Rabbit Polyclonal | WB, ELISA, ICC/IF, IHC | 1:20-1:200[5] |
| Thermo Fisher Scientific | PA5-55074 | Rabbit Polyclonal | IHC (P) | Not explicitly provided for IF |
| Atlas Antibodies | HPA021466 | Rabbit Polyclonal | IHC, WB, ICC | Not explicitly provided for IF[6] |
| XpressBio | XPab08003 | Rabbit Polyclonal | ELISA, IHC, IF, WB | Not specified |
Experimental Parameters for this compound Immunofluorescence
| Parameter | Details | Source |
| Cell Lines | HeLa, Cos-7, Mouse Embryonic Fibroblasts (MEFs) | [2][3] |
| Fixation | Information not explicitly available in the provided search results. A common starting point is 4% paraformaldehyde in PBS. | General Protocol |
| Permeabilization | Information not explicitly available in the provided search results. A common starting point is 0.1-0.5% Triton X-100 or saponin in PBS. | General Protocol |
| Primary Antibody Incubation | Dependent on antibody and experimental setup. Typically 1 hour at room temperature or overnight at 4°C. | General Protocol |
| Secondary Antibody | Fluorochrome-conjugated anti-rabbit IgG. | [3] |
| Subcellular Localization | Dot-like and juxtanuclear structures, colocalizing with clathrin, AP-1, and EpsinR on early endosomes and the TGN.[2][3] | [2][3] |
Note: One study noted that their endogenously generated anti-SMAP2 antibody was not suitable for immunofluorescence, and they resorted to using HA-tagged this compound for localization studies.[3] Commercial antibodies may have better performance for detecting the endogenous protein.
Experimental Protocols
General Immunofluorescence Protocol for Cultured Cells
This protocol provides a general workflow for immunofluorescent staining of this compound in cultured cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell lines and experimental conditions.
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:20-1:200 for Novus Biologicals NBP3-45889)[5]. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect from light. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), in PBS for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow for Immunofluorescence
Caption: A flowchart illustrating the key steps in an immunofluorescence protocol for this compound staining.
This compound Signaling Pathway in Vesicle Trafficking
Caption: A diagram showing this compound's role in the early endosome to TGN retrograde transport pathway.
References
- 1. This compound, a novel ARF GTPase-activating protein, interacts with clathrin an...-BMKCloudï½ç¾è¿å®¢äº [tour.biocloud.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Antibody - BSA Free (NBP3-45889): Novus Biologicals [novusbio.com]
- 6. Anti-SMAP2 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols for SMAP2 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Stromal Membrane-Associated Protein 2 (SMAP2), a key regulator of intracellular vesicle trafficking. The information is intended for researchers in cell biology, signal transduction, and drug development who are investigating the roles of this compound in cellular processes and disease.
Introduction to this compound
Stromal Membrane-Associated Protein 2 (this compound) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular membrane trafficking. It primarily acts on ADP-ribosylation factor 1 (Arf1), a small GTPase that regulates the formation of transport vesicles. By promoting the hydrolysis of GTP to GDP on Arf1, this compound inactivates it, leading to the disassembly of coat proteins and subsequent vesicle budding. This compound is particularly involved in the retrograde transport pathway, moving cargo from early endosomes to the trans-Golgi network (TGN).[1][2] This process is essential for the recycling of cellular components and the proper sorting of proteins. This compound's function is mediated through its interactions with clathrin heavy chain (CHC), the clathrin assembly protein CALM, and the adaptor protein complex 1 (AP-1), which are key components of the clathrin-coated vesicles involved in this pathway.[1][2][3]
Signaling Pathway of this compound in Retrograde Vesicle Trafficking
The signaling pathway involving this compound is integral to the regulation of retrograde vesicle transport from the early endosome to the trans-Golgi network (TGN). This process begins with the active, GTP-bound form of Arf1, which recruits the AP-1 adaptor complex and clathrin to the endosomal membrane. This initiates the formation of a clathrin-coated pit. This compound is then recruited to this site, where it interacts with clathrin and AP-1.[1][2] Through its GAP activity, this compound stimulates the hydrolysis of GTP on Arf1, converting it to its inactive, GDP-bound state. This inactivation of Arf1 leads to the uncoating of the clathrin vesicle, a necessary step for the vesicle to fuse with the target membrane of the TGN, thereby delivering its cargo.
Experimental Protocol: this compound Immunoprecipitation
This protocol outlines the immunoprecipitation of this compound from cell lysates using protein A/G magnetic beads.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) |
| Anti-SMAP2 Antibody (Rabbit Polyclonal) | Sigma-Aldrich: HPA021466 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific: 88802 |
| RIPA Lysis and Wash Buffer | Thermo Fisher Scientific: 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific: 78440 |
| Dithiothreitol (DTT) | Sigma-Aldrich: D9779 |
| 1X Phosphate Buffered Saline (PBS) | Gibco: 10010023 |
| Glycine | Sigma-Aldrich: G8898 |
| Laemmli Sample Buffer (4X) | Bio-Rad: 1610747 |
| Magnetic Stand | Thermo Fisher Scientific: 12321D |
| Microcentrifuge Tubes | Eppendorf: 022363204 |
Quantitative Parameters for Immunoprecipitation
| Parameter | Recommended Amount/Concentration | Notes |
| Cell Lysate | ||
| Total Protein | 500 - 1000 µg | The optimal amount may vary depending on the expression level of this compound in the cell type. |
| Lysis Buffer Volume | 500 µL | Ensure complete cell lysis. |
| Antibody | ||
| Anti-SMAP2 Antibody | 1 - 5 µg | Titrate the antibody to determine the optimal concentration for your specific cell lysate. |
| Isotype Control (Rabbit IgG) | 1 - 5 µg | Use the same concentration as the primary antibody. |
| Magnetic Beads | ||
| Protein A/G Magnetic Beads | 25 - 50 µL of slurry | The amount of beads can be scaled based on the amount of antibody used. |
Detailed Methodology
1. Cell Lysis a. Culture and harvest cells of interest. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation. b. Resuspend the cell pellet in 500 µL of ice-cold RIPA Lysis and Wash Buffer supplemented with protease and phosphatase inhibitors and 1 mM DTT. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
2. Antibody-Bead Conjugation (Indirect Method) a. Resuspend the Protein A/G magnetic beads by vortexing. b. Aliquot 25-50 µL of the bead slurry into a new microcentrifuge tube. c. Place the tube on a magnetic stand to separate the beads from the storage buffer. Remove and discard the supernatant. d. Wash the beads twice with 500 µL of RIPA Lysis and Wash Buffer. e. Resuspend the beads in 200 µL of RIPA Lysis and Wash Buffer. f. Add 1-5 µg of the anti-SMAP2 antibody (or isotype control IgG) to the bead suspension. g. Incubate with gentle rotation for 1-2 hours at 4°C.
3. Immunoprecipitation a. After antibody-bead conjugation, place the tube on the magnetic stand and remove the supernatant. b. Add 500-1000 µg of cleared cell lysate to the antibody-conjugated beads. c. Incubate overnight at 4°C with gentle rotation.
4. Washing a. Place the tube on the magnetic stand and discard the supernatant (unbound fraction). b. Wash the beads three times with 500 µL of ice-cold RIPA Lysis and Wash Buffer. After each wash, collect the beads using the magnetic stand and discard the supernatant. c. After the final wash, carefully remove all residual buffer.
5. Elution a. To elute the immunoprecipitated proteins, add 50 µL of 1X Laemmli Sample Buffer to the beads. b. Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. c. Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. d. The eluate is now ready for downstream analysis, such as Western blotting.
Experimental Workflow
The following diagram illustrates the key steps in the this compound immunoprecipitation protocol.
Troubleshooting and Considerations
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
-
Low Yield: Optimize the antibody concentration and incubation times. Ensure that the lysis buffer is effectively solubilizing the protein. As this compound is membrane-associated, consider using a lysis buffer optimized for membrane proteins.
-
Antibody Co-elution: If the co-elution of antibody heavy and light chains interferes with downstream detection, consider crosslinking the antibody to the beads before incubation with the lysate.
-
Controls: Always include a negative control (e.g., immunoprecipitation with a non-specific IgG of the same isotype) to ensure the specificity of the immunoprecipitation. An input control (a small fraction of the cell lysate) should also be run in parallel in the downstream analysis to verify the presence of the target protein.
References
Creating a SMAP2 Knockout Cell Line with CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for generating a Small ArfGAP2 (SMAP2) knockout cell line using the CRISPR-Cas9 system. This compound is a GTPase-activating protein (GAP) for Arf1, playing a crucial role in the retrograde trafficking pathway from early endosomes to the trans-Golgi network (TGN) in a clathrin- and AP-1-dependent manner. The protocols detailed herein cover the entire workflow, from the design of single guide RNAs (sgRNAs) to the validation of the knockout cell line. This guide is intended to provide researchers with the necessary information to successfully generate and validate a this compound knockout cell line for further investigation of its role in cellular trafficking and other biological processes.
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome editing. Its ability to induce targeted double-strand breaks (DSBs) allows for the generation of gene knockouts through the error-prone non-homologous end joining (NHEJ) repair pathway.
This compound is an integral component of the cellular machinery that governs vesicular trafficking. It functions as a GAP for the small GTPase Arf1, which is a key regulator of membrane dynamics and vesicle formation at the Golgi complex and endosomes. Specifically, this compound is localized to early endosomes and the TGN, where it participates in the clathrin- and AP-1-dependent retrograde transport pathway. Given its role in such a fundamental cellular process, the generation of a this compound knockout cell line is a valuable tool for dissecting its precise functions and its involvement in various physiological and pathological conditions.
It is important to note that this compound has a homolog, SMAP1, with which it may share some functional redundancy. Studies have shown that while single knockouts of either SMAP1 or this compound in mice are viable, a double knockout is embryonically lethal, suggesting overlapping essential functions. This should be a key consideration in the experimental design and interpretation of phenotypic outcomes of a this compound knockout.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the detailed protocols below. Key components include:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
CRISPR-Cas9 plasmids or ribonucleoprotein (RNP) complex
-
sgRNA expression vectors or synthetic sgRNAs
-
Transfection reagent (e.g., Lipofectamine™ 3000) or electroporation system
-
Antibiotics for selection (e.g., Puromycin)
-
Antibodies for Western blot analysis (anti-SMAP2 and loading control)
-
PCR reagents and primers for genomic DNA amplification and sequencing
Experimental Workflow
The overall workflow for generating a this compound knockout cell line is depicted below.
Data Presentation
Table 1: Recommended sgRNA Sequences for Human this compound Knockout
| sgRNA ID | Target Exon | Sequence (5' - 3') | On-Target Score | Off-Target Score |
| This compound-sg1 | 2 | GCTGAGGAGAAGCGCAAGAAGG | 92 | 99 |
| This compound-sg2 | 2 | ACGTGGAGGAGATCCGCAAGCG | 89 | 98 |
| This compound-sg3 | 4 | GCTCAAGGTGAAGATGCCGCAG | 95 | 97 |
*Scores are predicted using the Synthego Design Tool and should be empirically validated. A higher on-target score indicates higher predicted cutting efficiency, and a higher off-target score indicates fewer predicted off-target sites.
Table 2: Typical Transfection Efficiencies for Common Cell Lines
| Cell Line | Transfection Method | Reagent/System | Transfection Efficiency (%) |
| HEK293 | Lipid-mediated | Lipofectamine™ 3000 | 70-90% |
| HeLa | Lipid-mediated | Lipofectamine™ 3000 | 60-80% |
| HEK293 | Electroporation | Neon™ Transfection System | >90% |
| HeLa | Electroporation | Neon™ Transfection System | >85% |
Table 3: Estimated Timeline for Generating a this compound Knockout Cell Line
| Experimental Stage | Duration |
| sgRNA design and vector construction | 1-2 weeks |
| Transfection and antibiotic selection | 1 week |
| Single-cell cloning and expansion | 3-4 weeks |
| Genotypic and phenotypic validation | 2-3 weeks |
| Total Estimated Time | 7-10 weeks |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design:
-
Use online design tools such as Synthego, Benchling, or CHOPCHOP to design sgRNAs targeting an early exon of the this compound gene to maximize the likelihood of generating a loss-of-function mutation.
-
Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores.
-
-
Oligo Annealing and Cloning:
-
Synthesize complementary oligonucleotides for the selected sgRNA sequences with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Anneal the forward and reverse oligos by mixing 1 µL of each (100 µM), 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water. Incubate at 95°C for 5 minutes and then ramp down to 25°C at 5°C/minute.
-
Digest the Cas9 vector with the appropriate restriction enzyme (e.g., BsmBI).
-
Ligate the annealed oligos into the digested vector using T4 DNA Ligase at room temperature for 1 hour.
-
Transform the ligation product into competent E. coli and select for positive clones on ampicillin or other appropriate antibiotic plates.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Transfection
This protocol describes lipid-mediated transfection using Lipofectamine™ 3000.
-
Cell Seeding:
-
The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the sgRNA/Cas9 plasmid DNA into 125 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™ I Reduced Serum Medium.
-
Add the diluted DNA to the diluted Lipofectamine™ 3000 (1:1 ratio) and incubate for 15 minutes at room temperature to form DNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Protocol 3: Selection of Knockout Cells
-
Antibiotic Selection:
-
48 hours post-transfection, replace the medium with fresh complete growth medium containing the appropriate concentration of selection antibiotic (e.g., 1-2 µg/mL puromycin for lentiCRISPRv2). The optimal concentration should be determined by a kill curve for the specific cell line.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transfected control cells are completely killed.
-
-
Single-Cell Cloning by Limiting Dilution:
-
Once a stable pool of resistant cells is established, perform single-cell cloning to isolate individual knockout clones.
-
Trypsinize the cells and resuspend them in complete growth medium.
-
Count the cells and dilute the cell suspension to a final concentration of 0.5 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of several 96-well plates.
-
Incubate the plates and monitor for the growth of single colonies. This can take 2-3 weeks.
-
Protocol 4: Validation of this compound Knockout
A. Genomic DNA Extraction and PCR Amplification
-
Genomic DNA Extraction:
-
Once single-cell clones have expanded to a sufficient number (e.g., a confluent well in a 24-well plate), harvest a portion of the cells for genomic DNA extraction using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
-
PCR Amplification:
-
Design PCR primers that flank the sgRNA target site in the this compound gene, amplifying a region of 400-600 bp.
-
Perform PCR using the extracted genomic DNA as a template.
-
B. Sanger Sequencing and Analysis
-
Sequencing:
-
Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
-
Analysis:
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. This can be done using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).
-
C. Western Blot Analysis
-
Protein Extraction:
-
Lyse the remaining cells from the expanded clones and a wild-type control in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
A complete loss of the this compound band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.
-
Signaling Pathway and Logical Relationships
This compound functions as a negative regulator of Arf1, a key GTPase in the regulation of vesicular transport. By promoting the hydrolysis of GTP to GDP on Arf1, this compound facilitates the disassembly of the coat proteins from newly formed vesicles, a crucial step for their subsequent fusion with target membranes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low transfection efficiency | Suboptimal cell health, incorrect reagent-to-DNA ratio, low-quality plasmid DNA. | Ensure cells are healthy and at the correct confluency. Optimize the transfection protocol for your specific cell line. Use high-purity plasmid DNA. |
| No knockout clones obtained | Inefficient sgRNA, inefficient Cas9 delivery, cell line difficult to edit. | Test multiple sgRNAs. Consider using a different delivery method (e.g., RNP, lentivirus). Ensure efficient selection. |
| Mono-allelic knockout only | Low editing efficiency, one allele is inaccessible. | Screen more clones. Try different sgRNAs targeting different regions of the gene. |
| Off-target effects | Poorly designed sgRNA. | Use sgRNA design tools that predict off-target effects. Perform whole-genome sequencing to identify off-target mutations. |
Conclusion
The generation of a this compound knockout cell line using CRISPR-Cas9 is a feasible and valuable endeavor for researchers interested in the intricacies of vesicular trafficking and the specific roles of ArfGAPs. The protocols and guidelines presented here provide a comprehensive framework for successfully creating and validating these cell lines. Careful planning, optimization of protocols for the specific cell line being used, and thorough validation are paramount to obtaining reliable and reproducible results. The resulting this compound knockout cell line will be a powerful tool for elucidating the precise molecular functions of this important protein.
Application Notes and Protocols for SMAP2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient knockdown of Small ArfGAP2 (SMAP2) gene expression using small interfering RNA (siRNA). This compound is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking. Specifically, it acts on ARF1, regulating the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN). The protocols outlined below provide a framework for achieving significant this compound knockdown, enabling the study of its function in various cellular processes.
Data Presentation: this compound Knockdown Efficiency
Effective knockdown of this compound can be achieved at both the mRNA and protein levels. The following tables summarize representative quantitative data from this compound knockdown experiments.
Table 1: this compound mRNA Level Reduction via RT-qPCR
| Organism | Gene | Method | Reduction in mRNA Level | Reference |
| Saccharolobus solfataricus | This compound | CRISPR type III | 60% | [1][2] |
Table 2: this compound Protein Level Reduction via Western Blot
| Organism | Gene | Method | Reduction in Protein Level | Reference |
| Saccharolobus solfataricus | This compound | CRISPR type III | Reduction confirmed | [1][2] |
Note: While the precise percentage of protein reduction was not quantified in the cited study, a marked decrease was observed.
Signaling Pathway and Experimental Workflow
To visually represent the cellular context of this compound and the experimental process for its knockdown, the following diagrams are provided.
Caption: Signaling pathway of this compound in retrograde vesicle transport.
Caption: Experimental workflow for this compound siRNA knockdown and analysis.
Experimental Protocols
The following are detailed protocols for the knockdown of this compound expression in a mammalian cell line (e.g., HeLa) and subsequent validation.
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent
-
Reverse Transcription Kit
-
qPCR Master Mix and primers for this compound and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol 1: siRNA Transfection
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute 10-50 pmol of this compound siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM I Medium to the siRNA-lipid complex mixture.
-
Add the 1 mL of the final mixture to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 2: Validation of this compound Knockdown by RT-qPCR
-
RNA Extraction: 48 hours post-transfection, lyse the cells directly in the well using 1 mL of TRIzol Reagent per well. Extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for this compound or the housekeeping gene, and cDNA template.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression, normalized to the housekeeping gene.
-
Protocol 3: Validation of this compound Knockdown by Western Blot
-
Protein Extraction: 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative reduction in this compound protein levels, normalizing to a loading control like GAPDH or β-actin.
References
Application Notes and Protocols for Studying SMAP2 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for studying the protein-protein interactions of the Small ArfGAP 2 (SMAP2). This compound is a GTPase-activating protein (GAP) for Arf1 and plays a crucial role in intracellular membrane trafficking. Specifically, it is involved in the clathrin- and AP-1-dependent retrograde transport from early/recycling endosomes to the trans-Golgi network (TGN)[1][2]. Understanding the interactions of this compound with its binding partners is essential for elucidating its function in cellular physiology and its potential role in disease.
The primary methods for investigating this compound protein interactions that have been successfully employed are co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screening. These techniques have been instrumental in identifying key interactors such as clathrin heavy chain (CHC), the clathrin assembly protein CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein), the adaptor protein complex 1 (AP-1), and evection-2[1][2].
These notes provide detailed protocols for these methods, guidance on data interpretation, and a summary of known this compound interactions.
Known this compound Protein Interactions
This compound interacts with several proteins that are critical for membrane trafficking. The primary known interactors and the methods used to identify these interactions are summarized below.
| Interacting Protein | Method of Identification | Cellular Function of Interactor | Reference |
| Clathrin Heavy Chain (CHC) | Co-immunoprecipitation, Yeast Two-Hybrid | Major component of clathrin-coated vesicles. | [1][2] |
| CALM | Co-immunoprecipitation, Yeast Two-Hybrid | Clathrin assembly protein involved in vesicle formation. | [1][2] |
| Adaptor Protein 1 (AP-1) | Co-immunoprecipitation | Adaptor complex that links clathrin to cargo receptors. | [1] |
| Evection-2 | Not specified in detail | An RE protein essential for retrograde transport. | |
| SMAP1 | Not specified in detail | A homolog of this compound, suggesting potential dimerization or complex formation. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions in Mammalian Cells
This protocol describes the co-immunoprecipitation of a target protein with this compound from mammalian cell lysates. The protocol is based on methodologies used in studies of this compound[1][2].
Workflow for Co-Immunoprecipitation of this compound
Caption: A generalized workflow for the co-immunoprecipitation of this compound and its interacting partners.
Materials:
-
Cell Lines: Cos-7 or HeLa cells[1].
-
Expression Vectors: Plasmids encoding tagged this compound (e.g., Myc-SMAP2, HA-SMAP2) and potential interacting partners.
-
Antibodies:
-
Primary antibody for immunoprecipitation: anti-SMAP2 antibody (polyclonal is often preferred for Co-IP) or anti-tag antibody (e.g., anti-Myc, anti-HA).
-
Primary antibody for Western blotting to detect the co-immunoprecipitated protein (e.g., anti-CHC, anti-CALM).
-
Control IgG (from the same species as the IP antibody).
-
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with mild detergents like NP-40 or Triton X-100). It is crucial to maintain protein-protein interactions.
-
Example Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
-
Wash Buffer: Lysis buffer with a lower concentration of detergent.
-
Elution Buffer: 1x SDS-PAGE loading buffer (Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) for mass spectrometry applications.
-
Beads: Protein A/G-conjugated agarose or magnetic beads.
Procedure:
-
Cell Culture and Transfection:
-
Culture Cos-7 or HeLa cells to 70-80% confluency.
-
Transfect cells with expression vectors for tagged this compound and/or the potential interacting protein using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for electrophoresis.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Analysis by Western Blot:
-
Load the eluates onto an SDS-PAGE gel, along with a sample of the whole-cell lysate (input control).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the expected interacting protein and this compound (or its tag) to confirm a successful pulldown.
-
Yeast Two-Hybrid (Y2H) Screening for this compound Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions. It has been used to confirm the interaction between this compound and its partners[1][2].
Yeast Two-Hybrid System Principle
References
- 1. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of SMAP2 Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small ArfGAP 2 (SMAP2) is a GTPase-activating protein (GAP) that plays a crucial role in regulating intracellular membrane trafficking. As a key component of the cellular machinery, this compound is involved in the Arf1-dependent membrane trafficking between early endosomes and the trans-Golgi network (TGN). It functions as a negative regulator of vesicle budding from the TGN and is implicated in retrograde transport from recycling endosomes to the Golgi.[1][2] this compound interacts with clathrin and the clathrin assembly protein CALM, highlighting its role in the formation of clathrin-coated vesicles.[3][4][5] Live-cell imaging of this compound dynamics provides a powerful tool to dissect the spatiotemporal regulation of these critical trafficking pathways. This document provides detailed application notes and protocols for visualizing and quantifying this compound dynamics in living cells.
Data Presentation
Table 1: Subcellular Localization and Interactions of this compound
| Cellular Component | Interaction Partner(s) | Functional Significance | Reference(s) |
| Trans-Golgi Network (TGN) | Arf1, Clathrin, AP-1 | Negative regulation of vesicle budding | [3][6] |
| Early Endosomes | Arf1, Clathrin, AP-1 | Retrograde transport to the TGN | [1][3] |
| Recycling Endosomes | Evection-2, Rab11 | Regulation of retrograde transport | [1] |
Table 2: Potential Quantitative Parameters for this compound Dynamics
| Parameter | Description | Potential Imaging Technique | Example Application |
| Recruitment Kinetics | The rate at which this compound is recruited to the TGN or endosomal membranes. | TIRF Microscopy, Confocal Microscopy | Measuring the effect of Arf1 activation on this compound recruitment. |
| Dwell Time | The duration this compound resides at a specific location (e.g., a clathrin-coated pit). | TIRF Microscopy, Single-Particle Tracking | Determining the impact of this compound mutations on its association with budding vesicles. |
| Mobile Fraction | The percentage of the this compound population that is free to diffuse within a membrane compartment. | Fluorescence Recovery After Photobleaching (FRAP) | Assessing the stability of this compound association with the TGN. |
| Vesicle Budding Rate | The frequency of clathrin-coated vesicle formation from the TGN in the presence of fluorescently tagged this compound. | TIRF Microscopy, Spinning Disk Confocal Microscopy | Quantifying the effect of this compound overexpression or knockdown on TGN export. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-SMAP2 Localization and Dynamics
This protocol describes the expression of GFP-tagged this compound in mammalian cells and subsequent imaging using confocal microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Plasmid encoding GFP-SMAP2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection:
-
Dilute GFP-SMAP2 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the cells in the imaging dish.
-
Incubate the cells at 37°C and 5% CO2 for 18-24 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.
-
Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Locate cells expressing low to moderate levels of GFP-SMAP2 to avoid artifacts from overexpression.
-
Acquire time-lapse images using a 488 nm laser for excitation and an appropriate emission filter for GFP.
-
Set the imaging parameters (laser power, exposure time, frame rate) to minimize phototoxicity while maintaining a good signal-to-noise ratio. For dynamic events, a frame rate of 1-5 seconds per frame is a good starting point.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to visualize and analyze the time-lapse data.
-
Co-localization analysis can be performed if cells are co-transfected with markers for the TGN (e.g., mCherry-TGN46) or endosomes (e.g., mCherry-Rab5).
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Measure this compound Mobility
This protocol is designed to quantify the mobility and dynamics of GFP-SMAP2 at the TGN.
Materials:
-
Cells expressing GFP-SMAP2 (from Protocol 1)
-
Confocal laser scanning microscope with FRAP capabilities and an environmental chamber
Procedure:
-
Cell Preparation: Prepare and place the cells on the microscope stage as described in Protocol 1.
-
Pre-Bleach Imaging:
-
Identify a cell with a well-defined TGN region labeled with GFP-SMAP2.
-
Acquire 5-10 pre-bleach images of the region of interest (ROI) at a low laser power to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Define a specific ROI within the TGN.
-
Use a high-intensity laser pulse (488 nm) to photobleach the fluorescence within the ROI. The bleaching parameters (laser power, duration) should be optimized to achieve >70% reduction in fluorescence without causing significant cellular damage.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the recovery rate of this compound. A typical starting point is one frame every 2-5 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI, a control region in the same cell, and a background region over time.
-
Normalize the fluorescence intensity of the bleached ROI to the pre-bleach intensity and correct for photobleaching during image acquisition using the control region.
-
Plot the normalized fluorescence intensity as a function of time to generate a recovery curve.
-
From the recovery curve, calculate the mobile fraction and the half-time of recovery (t½) to quantify the dynamics of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound regulates Arf1 activity at the TGN/endosome for vesicle budding.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of GFP-SMAP2 dynamics.
Logical Relationship Diagram
Caption: Functional relationships of this compound in membrane trafficking.
References
- 1. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Single Event Resolution of Plant Plasma Membrane Protein Endocytosis by TIRF Microscopy [frontiersin.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. Dissecting protein reaction dynamics in living cells by fluorescence recovery after photobleaching | Springer Nature Experiments [experiments.springernature.com]
- 5. live-cell-total-internal-reflection-fluorescence-tirf-microscopy-to-investigate-protein-internalization-dynamics - Ask this paper | Bohrium [bohrium.com]
- 6. Image Analysis Tools to Quantify Cell Shape and Protein Dynamics near the Leading Edge [jstage.jst.go.jp]
Techniques for Analyzing SMAP2 Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for analyzing the subcellular localization of Small ArfGAP2 (SMAP2), a key protein involved in membrane trafficking. Understanding the spatial distribution of this compound is crucial for elucidating its function in cellular processes and for its potential as a therapeutic target.
Introduction to this compound Localization
This compound is an Arf GTPase-activating protein (GAP) that has been shown to play a significant role in vesicular transport.[1][2] Predominantly, this compound is localized to the trans-Golgi network (TGN) and early endosomes.[1][3][4] Its localization is critical for its function in regulating the transport of proteins between these compartments. This compound interacts with clathrin and the clathrin assembly protein (CALM), suggesting its involvement in clathrin-mediated transport pathways.[2][5] Specifically, it is thought to function in the retrograde transport pathway from early endosomes to the TGN.[6][7] The localization of this compound is dependent on specific amino acid sequences, and mutations in these regions can abolish its TGN localization.[1][3]
I. Immunofluorescence Microscopy for this compound Visualization
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of this compound. This protocol is designed for cultured cells expressing either endogenous or tagged this compound.
A. Experimental Protocol: Immunofluorescence Staining of HA-tagged this compound
This protocol describes the immunofluorescent staining of HeLa cells transiently transfected with a vector expressing HA-tagged this compound.
Materials:
-
HeLa cells
-
Plasmid DNA for HA-tagged this compound
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-HA antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Transfection:
-
Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the HA-tagged this compound plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HA antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Capture images of the HA-tagged this compound signal (e.g., green or red channel) and the DAPI signal (blue channel).
-
B. Data Presentation: Expected Localization of this compound
The following table summarizes the expected subcellular localization of this compound and co-localization with known organelle markers based on immunofluorescence data.
| Cellular Compartment | Marker Protein | Expected Co-localization with this compound | Reference |
| trans-Golgi Network (TGN) | TGN46, AP-1 | High | [2][3][4] |
| Early Endosomes | EEA1, AP-1 | Moderate | [2][4] |
| Endoplasmic Reticulum | Calnexin | Low/None | [3] |
| Plasma Membrane | Low/None | [2] |
II. Subcellular Fractionation to Analyze this compound Distribution
Subcellular fractionation allows for the biochemical separation of cellular organelles, providing a quantitative method to determine the distribution of this compound.
A. Experimental Protocol: Subcellular Fractionation by Differential Centrifugation
This protocol outlines a general procedure for separating major subcellular fractions to analyze this compound enrichment.
Materials:
-
Cultured cells (e.g., HeLa, COS-7)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-SMAP2, anti-TGN46 (TGN marker), anti-EEA1 (early endosome marker), anti-Calnexin (ER marker), anti-GAPDH (cytosol marker)
Procedure:
-
Cell Harvesting and Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei.
-
Post-Nuclear Supernatant (PNS): Carefully collect the supernatant.
-
Mitochondrial/Lysosomal Fraction: Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and lysosomes.
-
Post-Mitochondrial Supernatant: Collect the supernatant.
-
Microsomal Fraction (ER, Golgi, Endosomes): Centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C. The pellet is the microsomal fraction.
-
Cytosolic Fraction: The supernatant is the cytosolic fraction.
-
-
Protein Quantification and Analysis:
-
Resuspend the pellets from each fraction in a suitable lysis buffer.
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against this compound and organelle-specific markers to determine the relative enrichment of this compound in each fraction.
-
B. Data Presentation: Quantitative Distribution of this compound
The following table provides a template for summarizing the quantitative distribution of this compound across different subcellular fractions as determined by Western blot analysis of fractionated cell lysates.
| Subcellular Fraction | Marker Protein | Relative this compound Abundance (%) |
| Nuclei | Histone H3 | < 5 |
| Cytosol | GAPDH | 10-20 |
| Heavy Membranes (Mitochondria) | COX IV | < 5 |
| Light Membranes (Microsomes) | TGN46, EEA1 | 70-80 |
III. Live-Cell Imaging to Study this compound Dynamics
Live-cell imaging allows for the visualization of this compound dynamics in real-time within living cells.
A. Experimental Protocol: Live-Cell Imaging of GFP-SMAP2
This protocol describes the imaging of cells expressing a fluorescently tagged this compound fusion protein.
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa, COS-7)
-
Plasmid DNA for GFP-tagged this compound
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom imaging dishes.
-
Transfect cells with the GFP-SMAP2 plasmid. Use a low amount of plasmid DNA to avoid overexpression artifacts.
-
Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images using appropriate filter sets for GFP.
-
Optionally, co-transfect with markers for other organelles (e.g., RFP-TGN46) to study co-localization dynamics.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the relationships between molecules and experimental steps is crucial for understanding the context of this compound localization.
A. This compound Signaling Pathway
This compound acts as a GAP for Arf1, promoting the hydrolysis of GTP to GDP and thereby inactivating Arf1. This activity is crucial for the regulation of vesicle budding from the TGN. This compound's interaction with clathrin further links it to clathrin-coated vesicle formation.
Caption: this compound's role in Arf1 inactivation and clathrin-mediated vesicle budding at the TGN.
B. Experimental Workflow for Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence protocol for visualizing this compound.
Caption: A streamlined workflow for the immunofluorescence detection of this compound.
C. Experimental Workflow for Subcellular Fractionation
This diagram outlines the differential centrifugation steps for isolating subcellular fractions to analyze this compound distribution.
Caption: Workflow for isolating subcellular fractions by differential centrifugation.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative Colocalisation Imaging: Concepts, Measurements, and Pitfalls [ouci.dntb.gov.ua]
- 6. tour.biocloud.net [tour.biocloud.net]
- 7. Immunoprecipitation protocol for [liverpool.ac.uk]
Application Notes and Protocols for Generating a SMAP2 Mutant for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for generating and functionally characterizing a mutant of the Small ArfGAP 2 (SMAP2) protein. The protocols detailed below are intended to facilitate the study of this compound's role in cellular processes, which is crucial for understanding its potential as a therapeutic target.
Introduction to this compound
This compound is a GTPase-activating protein (GAP) that plays a significant role in intracellular membrane trafficking.[1][2][3] It primarily functions as a GAP for ADP-ribosylation factor 1 (Arf1) in vivo, regulating the conversion of active GTP-bound Arf1 to its inactive GDP-bound state.[3][4] This activity is critical for the retrograde transport of cargo from early endosomes to the trans-Golgi network (TGN).[1][2][3][4] this compound interacts with clathrin heavy chain and the clathrin assembly protein CALM, implicating it in clathrin-mediated trafficking pathways.[1][2] Although it shows a preference for Arf1 within the cell, in vitro assays have demonstrated that this compound can also act on Arf6.[1] Given its role in fundamental cellular trafficking pathways, aberrant this compound function has been associated with various diseases, making it a protein of interest for further investigation.[5]
Rationale for Generating a this compound Mutant
To elucidate the specific functions of this compound's GAP activity in cellular processes, it is often necessary to generate a catalytically inactive mutant. A common strategy is to introduce a point mutation in the active site of the GAP domain. The arginine finger is a conserved motif in ArfGAPs that is essential for catalysis. For this compound, the arginine at position 56 (R56) is critical for its GAP activity.[1] Mutating this residue to glutamine (R56Q) results in a "GAP-dead" or "GAP-negative" mutant that can still interact with binding partners but cannot efficiently promote GTP hydrolysis on Arf proteins.[1] Studying the cellular effects of expressing the this compound R56Q mutant can help to dissect the roles of this compound's GAP activity from its other potential scaffolding functions.
Key Experimental Workflows
The overall process for generating and analyzing a this compound mutant involves several key stages, from the initial mutagenesis to functional characterization.
Caption: Experimental workflow for this compound mutant generation and analysis.
Detailed Experimental Protocols
Generation of this compound R56Q Mutant by Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.[6] It utilizes a pair of complementary mutagenic primers to introduce the desired point mutation into a plasmid containing the wild-type this compound cDNA.
Materials:
-
Plasmid DNA containing wild-type this compound cDNA
-
Mutagenic forward and reverse primers for R56Q mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Primer Design:
-
Primers should be 25-45 bases in length.[7]
-
The desired mutation (R56Q) should be in the center of the primers.
-
The melting temperature (Tm) should be ≥ 78°C.[7]
-
The GC content should be at least 40%.[7]
-
Primers must terminate in one or more C or G bases.[7]
Example Primers for R56Q (human this compound):
-
Forward: 5'-GAA GAG CTG GAG CAG ATC CTG GAG AAG-3'
-
Reverse: 5'-CTT CTC CAG GAT CTG CTC CAG CTC TTC-3'
Protocol:
-
PCR Amplification:
-
Set up the PCR reaction as described in the table below.
-
Use a thermocycler with the specified program.[7]
-
-
DpnI Digestion:
-
Transformation:
-
Colony Selection and Plasmid Purification:
-
Pick several individual colonies and grow them overnight in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
-
Sequence Verification:
-
Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
PCR Reaction Mixture and Thermocycler Program:
| Component | Volume/Amount |
| 5x Reaction Buffer | 10 µL |
| Plasmid Template DNA (10 ng/µL) | 1 µL |
| Forward Primer (10 µM) | 1.25 µL |
| Reverse Primer (10 µM) | 1.25 µL |
| dNTP Mix (10 mM) | 1 µL |
| High-Fidelity DNA Polymerase | 1 µL |
| Nuclease-Free Water | to 50 µL |
| PCR Cycle Step | Temperature | Duration | Number of Cycles |
| Initial Denaturation | 95°C | 1 minute | 1 |
| Denaturation | 95°C | 50 seconds | 18 |
| Annealing | 60°C | 50 seconds | |
| Extension | 68°C | 1 min/kb of plasmid | |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | ∞ |
In Vitro Arf GAP Assay
This assay measures the ability of wild-type and mutant this compound to stimulate GTP hydrolysis on Arf1 or Arf6.[1][9]
Materials:
-
Purified recombinant myristoylated Arf1 and Arf6 proteins[9]
-
Purified recombinant wild-type this compound and this compound R56Q proteins
-
[α-³²P]GTP
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Liposomes (optional, but can enhance GAP activity)
Protocol:
-
Loading of Arf with [α-³²P]GTP:
-
Incubate recombinant Arf protein with [α-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange.
-
Stop the exchange reaction by adding an excess of MgCl₂.[9]
-
-
GAP Reaction:
-
Initiate the GAP reaction by adding purified this compound (wild-type or R56Q mutant) to the [α-³²P]GTP-loaded Arf.
-
Incubate at 30°C for various time points (e.g., 0, 5, 10, 15 minutes).
-
-
Measurement of GTP Hydrolysis:
-
Terminate the reaction by adding a stop solution (e.g., containing 5% activated charcoal in phosphate buffer) to bind free nucleotides.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant (containing protein-bound nucleotide) using a scintillation counter.
-
The amount of GTP hydrolyzed is calculated from the decrease in [α-³²P]GTP bound to Arf.
-
Data Presentation:
The results of the GAP assay can be summarized in a table comparing the activity of wild-type and mutant this compound on different Arf isoforms.
| Protein | Substrate | GAP Activity (% GTP Hydrolysis/min) |
| Wild-Type this compound | Arf1 | Quantitative Value |
| Wild-Type this compound | Arf6 | Quantitative Value |
| This compound R56Q | Arf1 | Quantitative Value |
| This compound R56Q | Arf6 | Quantitative Value |
| Buffer Control | Arf1 | Quantitative Value |
Cellular Localization and Endocytosis Assay
This protocol assesses the effect of expressing the this compound R56Q mutant on the subcellular localization of cargo proteins, such as TGN46, and on the endocytosis of transferrin.[1][10]
Materials:
-
HeLa or other suitable mammalian cells
-
Plasmids encoding GFP-tagged wild-type this compound and this compound R56Q
-
Antibodies against TGN46 and transferrin receptor
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Protocol:
-
Cell Transfection:
-
Seed cells on glass coverslips.
-
Transfect cells with GFP-SMAP2 (wild-type or R56Q) plasmids using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours.
-
-
Immunofluorescence for TGN46 Localization:
-
Fix transfected cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against TGN46.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a confocal microscope. Analyze the co-localization of GFP-SMAP2 constructs with TGN46.
-
-
Transferrin Endocytosis Assay:
-
Serum-starve transfected cells for 30 minutes.
-
Incubate with fluorescently labeled transferrin at 37°C for various time points (e.g., 5, 15, 30 minutes) to allow for endocytosis.[11]
-
Place cells on ice and acid wash to remove surface-bound transferrin.
-
Fix the cells and mount the coverslips.
-
Quantify the internalized transferrin fluorescence intensity in GFP-positive cells using imaging software.
-
Data Presentation:
| Construct Expressed | TGN46 Localization | Internalized Transferrin (Arbitrary Units) |
| Untransfected Control | Predominantly TGN | Quantitative Value |
| GFP-SMAP2 (Wild-Type) | TGN and peripheral vesicles | Quantitative Value |
| GFP-SMAP2 (R56Q) | Altered TGN morphology/dispersed | Quantitative Value |
Signaling Pathways and Logical Relationships
This compound in the Arf1 GTPase Cycle
This compound accelerates the intrinsic rate of GTP hydrolysis by Arf1, leading to the inactivation of Arf1 and subsequent downstream effects on membrane trafficking.
Caption: The role of this compound in the Arf1 GTPase cycle.
Proposed Role of this compound in Retrograde Trafficking
This compound is thought to function on early endosomes to inactivate Arf1, which is a necessary step for the formation of transport carriers destined for the TGN. The expression of a GAP-dead mutant like this compound R56Q would be expected to inhibit this pathway.
Caption: this compound's involvement in the endosome-to-TGN trafficking pathway.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Involvement of a novel ADP‐ribosylation factor GTPase‐activating protein, SMAP, in membrane trafficking: Implications in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. static.igem.org [static.igem.org]
- 9. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
Utilizing Brefeldin A to Elucidate the Function of SMAP2 in Vesicular Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small Arf GTPase-activating protein 2 (SMAP2) is a key regulator of intracellular membrane trafficking. As a GTPase-activating protein (GAP), this compound modulates the activity of ADP-ribosylation factors (Arfs), small GTPases that are critical for the formation of transport vesicles. Specifically, this compound has been identified as a regulator of Arf1, playing a significant role in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1][2] Brefeldin A (BFA), a fungal metabolite, is an invaluable tool for studying Arf1-dependent processes. BFA inhibits the activation of Arf1 by targeting and inactivating its guanine nucleotide exchange factors (GEFs).[1] This inhibition leads to the disassembly of the Golgi apparatus and the redistribution of Golgi proteins into the endoplasmic reticulum, providing a powerful system to probe the function of proteins like this compound that are involved in Arf1-mediated pathways.
These application notes provide detailed protocols for using Brefeldin A to investigate the function of this compound, including its role in maintaining Golgi structure and its involvement in retrograde vesicular transport.
Key Applications
-
Investigating the role of this compound as an Arf1-GAP: By observing the resistance to BFA-induced Golgi disassembly in cells expressing a GAP-negative mutant of this compound.
-
Elucidating the function of this compound in retrograde transport: By monitoring the trafficking of cargo proteins from the endosomes to the TGN in the presence of BFA and altered this compound expression.
-
Dissecting the signaling pathway of this compound-mediated vesicular trafficking: By visualizing the localization of this compound and its interacting partners under BFA treatment.
Data Presentation
Table 1: Effect of this compound Overexpression on Retrograde Transport
This table summarizes the quantitative data on the inhibition of the TGN accumulation of the chimeric protein CD25-TGN38 in cells overexpressing this compound. The data indicates that overexpression of wild-type this compound significantly impedes the retrograde transport of this reporter protein from the early endosome to the TGN.[2]
| Cell Type | Transfected Construct | Incubation Time (minutes) | Inhibition of TGN Accumulation (%) |
| Cos-7 | Mock | 15 | 4 |
| Cos-7 | Wild-Type this compound | 15 | 35 |
Table 2: Brefeldin A-Induced Golgi Dispersal
This table presents data on the kinetics of BFA-induced Golgi dispersal in fibroblasts, which can be used as a baseline for designing a BFA resistance assay. The percentage of cells showing a dispersed Golgi phenotype increases with the duration of BFA treatment.
| Cell Type | BFA Concentration (µg/ml) | Treatment Duration (minutes) | Cells with Dispersed Golgi (%) |
| Fibroblasts | 0.25 | 0 | 0 |
| Fibroblasts | 0.25 | 15 | 20 |
| Fibroblasts | 0.25 | 30 | 60 |
| Fibroblasts | 0.25 | 60 | 95 |
Experimental Protocols
Protocol 1: Brefeldin A Resistance Assay in Cells Expressing a GAP-Negative this compound Mutant
This protocol is designed to test the hypothesis that this compound functions as an Arf1-GAP. Cells expressing a GAP-negative mutant of this compound (e.g., this compound R56Q) are expected to show resistance to the Golgi-disrupting effects of BFA.[1][2]
Materials:
-
Mammalian cells (e.g., HeLa, Cos-7)
-
Expression vectors for wild-type this compound and GAP-negative this compound (e.g., R56Q mutant)
-
Transfection reagent
-
Complete culture medium
-
Brefeldin A (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., Giantin, GM130)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Transfect cells with expression vectors for wild-type this compound, GAP-negative this compound, or an empty vector control according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Brefeldin A Treatment:
-
Prepare a working solution of Brefeldin A in complete culture medium at a final concentration of 5-10 µg/ml.
-
Aspirate the medium from the cells and add the BFA-containing medium.
-
Incubate for 30-60 minutes at 37°C. A time course experiment is recommended to optimize the treatment duration.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with the primary antibody against the Golgi marker (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Golgi morphology in transfected (identified by a co-transfected fluorescent marker or an antibody against a tag on this compound) and non-transfected cells.
-
Quantify the percentage of transfected cells exhibiting a dispersed Golgi phenotype compared to the compact, perinuclear Golgi in resistant cells.
-
Protocol 2: Retrograde Transport Assay Using Brefeldin A
This protocol assesses the role of this compound in the retrograde transport of cargo from the early endosomes to the TGN. Overexpression of this compound is expected to delay this process.
Materials:
-
Mammalian cells (e.g., Cos-7)
-
Expression vectors for this compound and a TGN-localized reporter protein (e.g., TGN38/46)
-
Transfection reagent
-
Complete culture medium
-
Brefeldin A
-
Primary antibodies against the reporter protein and a tag on this compound (if applicable)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect cells with expression vectors for this compound and the TGN reporter protein. Use an empty vector as a control.
-
-
Synchronization of Reporter Protein Trafficking (Optional but Recommended):
-
To synchronize the wave of the reporter protein trafficking, cells can be incubated at 20°C for 2 hours to accumulate the protein in the TGN, followed by a shift to 37°C to initiate transport.
-
-
Brefeldin A Treatment and Trafficking:
-
Treat the cells with BFA (e.g., 5 µg/ml) for a short period (e.g., 5-15 minutes) to disrupt TGN-to-endosome trafficking.
-
Wash out the BFA and incubate the cells in fresh medium at 37°C for various time points (e.g., 0, 15, 30, 45 minutes) to allow for retrograde transport to the TGN.
-
-
Immunofluorescence and Analysis:
-
At each time point, fix, permeabilize, and stain the cells for the reporter protein and this compound as described in Protocol 1.
-
Acquire images and quantify the fluorescence intensity of the reporter protein at the TGN in this compound-overexpressing cells versus control cells. A delay in the re-accumulation of the reporter at the TGN in this compound-overexpressing cells indicates an inhibition of retrograde transport.
-
Visualizations
Caption: BFA inhibits Arf1-GEF, preventing Arf1 activation.
Caption: GAP-negative this compound leads to persistent Arf1 activation.
Caption: this compound overexpression inhibits retrograde transport to the TGN.
References
- 1. Identification and localization of two brefeldin A-inhibited guanine nucleotide-exchange proteins for ADP-ribosylation factors in a macromolecular complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMAP2 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Small ArfGAP 2 (SMAP2) protein via Western blotting. This compound, also known as Stromal membrane-associated protein 2, is an ARF GTPase-activating protein involved in vesicular trafficking, specifically in the retrograde, early endosome-to-trans-Golgi-network (TGN) pathway in a clathrin- and AP-1-dependent manner.[1] Accurate and reliable detection of this compound is crucial for studies investigating its role in cellular processes and its potential as a drug target.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and dilutions for key reagents in this compound Western blotting. These are starting points and may require optimization for specific experimental conditions and sample types.
| Reagent/Parameter | Recommended Range | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 | [2][3] |
| Sample Type | Human liver tissue, U937 whole cell lysates | [2] |
| Protein Loading | 20-40 µg of total protein per lane | General WB Practice |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (HRP-conjugated) | General WB Practice |
| Blocking Solution | 5% non-fat dry milk or BSA in TBST | General WB Practice |
Experimental Protocol: this compound Western Blotting
This protocol outlines the key steps for successful detection of this compound.
Protein Extraction and Quantification
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation. A common formulation is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for each sample.[4]
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 35 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
-
Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Signal Development:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the intensity of the this compound bands relative to a loading control (e.g., GAPDH or β-actin) to normalize for protein loading variations.[4]
-
Visualizations
This compound Western Blotting Workflow
Caption: A flowchart illustrating the major steps of the this compound Western blotting protocol.
This compound Signaling Pathway Involvement
Caption: A diagram showing this compound's role in the early endosome-to-TGN retrograde pathway.
References
Application Note: Quantitative Analysis of SMAP2 Gene Expression using Real-Time PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small ArfGAP2 (SMAP2) is a protein-coding gene that plays a critical role in intracellular vesicle trafficking.[1] this compound functions as a GTPase-activating protein (GAP) for ADP-ribosylation factor 1 (Arf1), and can also act on Arf6 in vitro.[1][2] It is primarily involved in the clathrin-dependent retrograde transport of vesicles from early endosomes back to the trans-Golgi network (TGN).[2][3][4] By interacting with clathrin heavy chain and the clathrin assembly protein CALM, this compound helps regulate the formation of transport vesicles.[2][3] Given its central role in membrane trafficking, aberrant this compound expression or function has been associated with various diseases, including certain forms of male infertility.[1]
This application note provides a detailed protocol for the quantification of human this compound gene expression from total RNA using a two-step quantitative reverse transcription PCR (RT-qPCR) approach.[5][6]
Principle of the Method
The analysis of this compound gene expression is performed using RT-qPCR, a highly sensitive and specific method for detecting and quantifying RNA molecules.[5][7] The process involves two main steps:
-
Reverse Transcription (RT): Total RNA extracted from cells or tissues is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA library serves as a stable template for the subsequent PCR amplification.[5]
-
Quantitative PCR (qPCR): The cDNA is used as a template for PCR amplification using primers specific to the this compound gene. The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR® Green) or a sequence-specific probe.[7][8] The cycle at which the fluorescence signal crosses a detection threshold is known as the quantification cycle (Cq), or threshold cycle (Ct).[7] The Ct value is inversely proportional to the initial amount of target template. Relative quantification of this compound expression is then calculated using the delta-delta Ct (2-ΔΔCt) method, which normalizes the expression of the target gene to a stably expressed reference (housekeeping) gene.[5][9][10]
Experimental Protocols
Part 1: Total RNA Extraction and Quality Control
This protocol describes the extraction of total RNA from cultured cells using a silica-column-based kit (e.g., Qiagen RNeasy Mini Kit), which is a widely used method.[11] Alternatively, Trizol-based methods can be employed.[12][13]
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., Buffer RLT from Qiagen kit)
-
70% Ethanol (molecular grade)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Sample Collection: For adherent cells, wash the cell monolayer once with PBS. For suspension cells, pellet by centrifugation and wash with PBS.
-
Cell Lysis: Add the appropriate volume of lysis buffer directly to the cells (e.g., 350 µL for <5 x 10⁶ cells). Homogenize the lysate by passing it through a 21-gauge needle or by vortexing.[11]
-
Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Column Binding: Transfer the sample to an RNeasy spin column placed in a collection tube. Centrifuge at ≥8000 x g for 15-30 seconds. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's instructions (typically involving one wash with Buffer RW1 and two washes with Buffer RPE).
-
RNA Elution: Transfer the spin column to a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the silica membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quality Control:
-
Storage: Store the purified RNA at -80°C for long-term use.[11]
Part 2: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of first-strand cDNA from total RNA.
Materials:
-
Purified total RNA (1 µg recommended)
-
cDNA synthesis kit (e.g., Invitrogen SuperScript™ VILO™ cDNA Synthesis Kit)[11][12]
-
RNase-free water
-
Thermal cycler
Protocol:
-
On ice, prepare the reverse transcription master mix in an RNase-free PCR tube. For a typical 20 µL reaction:
-
Total RNA: 1 µg
-
5x Reaction Buffer: 4 µL
-
10x Enzyme Mix: 2 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting and briefly centrifuge to collect the contents.
-
Incubate the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 10 min at 25°C, 60 min at 42°C, followed by 5 min at 85°C to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.[11]
Part 3: Quantitative PCR (qPCR)
This protocol is for SYBR® Green-based qPCR analysis.
Materials:
-
Synthesized cDNA, diluted 1:10 with nuclease-free water[5]
-
2x SYBR® Green qPCR Master Mix
-
Forward and Reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB).
-
Nuclease-free water
-
qPCR plate and optical seal
-
Real-Time PCR instrument (e.g., Applied Biosystems QuantStudio™)
Primer Design Considerations for Human this compound:
-
Target: Design primers to span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
Length: 18-30 bases.[8]
-
GC Content: 35-65%.[8]
-
Melting Temperature (Tm): 60-62°C, with both forward and reverse primers having similar Tm values (± 2°C).[8]
-
Amplicon Length: Typically 70-200 bp for efficient qPCR amplification.
-
Specificity: Verify primer specificity using NCBI Primer-BLAST.
Example Primer Set for Human this compound:
| Primer Name | Sequence (5' to 3') |
|---|---|
| This compound-Forward | AGACAGCCGAGGAAGACATC |
| This compound-Reverse | GCTTCATCTGGTTGAGGTCG |
| GAPDH-Forward | GAAGGTGAAGGTCGGAGTCA |
| GAPDH-Reverse | TTGAGGTCATGGATGACCCT |
(Note: These are example primers and must be validated experimentally.)
qPCR Protocol:
-
On ice, prepare a master mix for each gene (target and reference). For each 20 µL reaction, combine:
-
2x SYBR® Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Pipette 15 µL of the master mix into the appropriate wells of a qPCR plate.
-
Add 5 µL of diluted cDNA to each well.
-
Include the following controls:
-
Seal the plate firmly with an optical seal. Centrifuge briefly to remove air bubbles.
-
Run the plate on a real-time PCR instrument with a standard cycling program:
Data Analysis and Presentation
Relative quantification of this compound gene expression can be calculated using the 2-ΔΔCt method.[10]
Calculation Steps:
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene (this compound) and the reference gene (e.g., GAPDH). ΔCt = Ct(this compound) - Ct(Reference Gene)
-
Normalization to Control Sample (ΔΔCt): Calculate the difference between the ΔCt of the treated/test sample and the ΔCt of the control/calibrator sample. ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
Calculate Fold Change: Determine the relative expression level. Fold Change = 2^(-ΔΔCt)
Data Presentation Table
The following table provides a template for organizing and presenting qPCR data.
| Sample Group | Biological Replicate | Target Gene (this compound) Ct | Reference Gene (GAPDH) Ct | ΔCt (Ct_this compound - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - Avg ΔCt_Control) | Fold Change (2⁻ΔΔCt) |
| Control | 1 | 24.5 | 19.2 | 5.3 | 0.0 | 1.00 |
| 2 | 24.8 | 19.4 | 5.4 | 0.1 | 0.93 | |
| 3 | 24.6 | 19.3 | 5.3 | 0.0 | 1.00 | |
| Average | 24.63 | 19.30 | 5.33 | 0.03 | 0.98 | |
| Treated | 1 | 26.5 | 19.3 | 7.2 | 1.87 | 0.27 |
| 2 | 26.9 | 19.5 | 7.4 | 2.07 | 0.24 | |
| 3 | 26.7 | 19.4 | 7.3 | 1.97 | 0.26 | |
| Average | 26.70 | 19.40 | 7.30 | 1.97 | 0.26 |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the role of this compound in the Arf1-mediated retrograde transport pathway from the early endosome to the trans-Golgi Network (TGN).
Caption: Role of this compound in Arf1-GTP hydrolysis and vesicle formation.
Experimental Workflow for this compound qPCR
This diagram outlines the complete experimental workflow from sample preparation to the final analysis of this compound gene expression.
Caption: Step-by-step workflow for quantifying this compound gene expression.
References
- 1. This compound Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of this compound to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Gene expression analysis by quantitative PCR (qPCR) [bio-protocol.org]
- 10. google.com [google.com]
- 11. RNA extraction and cDNA synthesis [bio-protocol.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
Application Notes and Protocols for SMAP2 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAP2 (Small Arginine-Rich Motif-Containing Protein 2) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking. Specifically, this compound is known to regulate ADP-ribosylation factor 1 (Arf1), a key protein in the formation of transport vesicles. By accelerating the hydrolysis of GTP bound to Arf1, this compound facilitates the conversion of Arf1 from its active GTP-bound state to its inactive GDP-bound state. This activity is integral to the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN), a process dependent on clathrin and the adaptor protein complex AP-1.[1] Given its role in fundamental cellular processes, the modulation of this compound activity is of significant interest in cell biology research and as a potential target for therapeutic intervention.
These application notes provide a detailed protocol for a non-radioactive, in vitro assay to measure the GAP activity of this compound. The assay is based on the quantification of inorganic phosphate (Pi) released during the this compound-catalyzed hydrolysis of GTP by Arf1. This method is suitable for screening potential inhibitors or activators of this compound and for characterizing its enzymatic kinetics.
Principle of the this compound Activity Assay
The enzymatic activity of this compound is determined by its ability to accelerate the intrinsic GTP hydrolysis rate of its substrate, Arf1. The overall reaction is as follows:
Arf1-GTP + H₂O ---(this compound)---> Arf1-GDP + Pi
The activity of this compound is quantified by measuring the rate of inorganic phosphate (Pi) production. This can be achieved using a sensitive phosphate detection reagent, which forms a colored or fluorescent complex with Pi, allowing for spectrophotometric or fluorometric measurement. The rate of Pi formation is directly proportional to the GAP activity of this compound under conditions where the concentrations of Arf1 and GTP are not limiting.
Data Presentation
Table 1: Example Data for this compound Activity Assay
| Sample ID | [this compound] (nM) | [Arf1] (µM) | [GTP] (µM) | Rate of Pi release (pmol/min) | % Inhibition |
| No Enzyme Control | 0 | 1 | 100 | 5.2 | N/A |
| Arf1 alone | 0 | 1 | 100 | 10.5 | N/A |
| This compound + Arf1 | 50 | 1 | 100 | 150.8 | 0 |
| Inhibitor A (10 µM) | 50 | 1 | 100 | 80.1 | 46.9 |
| Inhibitor B (10 µM) | 50 | 1 | 100 | 25.4 | 83.2 |
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human this compound Protein | OriGene | TP760639 |
| Recombinant Human Arf1 Protein | Novatein Bio | N/A |
| Guanosine 5'-triphosphate (GTP) | Sigma-Aldrich | G8877 |
| Phosphate Assay Kit (Fluorimetric) | AAT Bioquest | PhosphoWorks™ |
| Assay Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT) | - | - |
| 96-well black, flat-bottom plates | Corning | 3603 |
Note: Catalog numbers are for example purposes and may vary. Researchers should source reagents of suitable purity and concentration.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1X stock of assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT). Store at 4°C.
-
Recombinant Arf1: Reconstitute and dilute recombinant human Arf1 to a working concentration of 2X the final desired concentration (e.g., 2 µM) in assay buffer. Keep on ice.
-
Recombinant this compound: Reconstitute and dilute recombinant human this compound to a working concentration of 2X the final desired concentration (e.g., 100 nM) in assay buffer. Prepare serial dilutions if testing different enzyme concentrations. Keep on ice.
-
GTP Stock: Prepare a 10 mM stock solution of GTP in sterile water. Aliquot and store at -20°C. On the day of the experiment, prepare a 2X working concentration (e.g., 200 µM) in assay buffer.
-
Test Compounds (Inhibitors/Activators): Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Prepare 2X working solutions in assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
Phosphate Detection Reagent: Prepare the phosphate detection reagent according to the manufacturer's instructions of the chosen assay kit (e.g., PhosphoWorks™ Fluorimetric Phosphate Assay Kit).
Assay Protocol
-
Reaction Setup: In a 96-well black, flat-bottom plate, add the following components in the order listed:
-
25 µL of Assay Buffer (or test compound in assay buffer).
-
25 µL of 2X Recombinant Human this compound.
-
25 µL of 2X Recombinant Human Arf1.
-
Controls:
-
No enzyme control: Add 50 µL of assay buffer instead of this compound and Arf1.
-
Arf1 alone control: Add 25 µL of assay buffer instead of this compound.
-
Vehicle control: Add the same concentration of solvent used for test compounds.
-
-
-
Initiate Reaction: To start the reaction, add 25 µL of 2X GTP to each well. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent as per the manufacturer's protocol. This reagent typically contains a component that stops the enzymatic reaction and initiates the color or fluorescence development.
-
Readout: Incubate the plate for the time specified in the detection kit's protocol to allow for signal development. Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
Data Analysis
-
Phosphate Standard Curve: Generate a standard curve using the provided phosphate standards in the assay kit. Plot the fluorescence/absorbance values against the known phosphate concentrations.
-
Calculate Pi Concentration: Use the standard curve to determine the concentration of inorganic phosphate (Pi) produced in each well.
-
Calculate Reaction Rate: The rate of the reaction is calculated as the amount of Pi produced per unit of time (e.g., pmol/min).
-
Determine % Inhibition/Activation:
-
% Inhibition = [1 - (Rate with inhibitor - Rate of Arf1 alone) / (Rate without inhibitor - Rate of Arf1 alone)] * 100
-
% Activation = [(Rate with activator - Rate of Arf1 alone) / (Rate without inhibitor - Rate of Arf1 alone) - 1] * 100
-
Visualizations
Caption: this compound signaling in retrograde transport.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SMAP2 Knockdown with siRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Small ArfGAP2 (SMAP2) knockdown using siRNA.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
A1: this compound, or Small ArfGAP2, is a protein that plays a key role in intracellular vesicle trafficking. It acts as a GTPase-activating protein (GAP) for ARF1 and potentially ARF6, which are involved in the formation and transport of vesicles.[1][2] Specifically, this compound is implicated in the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN) in a manner dependent on clathrin and adaptor protein complex 1 (AP-1).[2][3][4][5] It interacts with clathrin heavy chain and the clathrin assembly protein CALM.[3][4]
Q2: Why is it important to optimize siRNA transfection for this compound knockdown?
Q3: What are the key parameters to optimize for successful this compound siRNA transfection?
A3: The most critical parameters to optimize for successful siRNA transfection include:
-
Choice of transfection reagent: Different cell types require different reagents for optimal delivery.[7][9]
-
Cell density: A cell confluency of around 70% is often recommended, but this should be determined empirically for each cell type.[10]
-
Transfection reagent volume: The ratio of transfection reagent to siRNA is a critical factor that needs optimization.[8]
-
Presence or absence of serum and antibiotics: Some transfection reagents and cell types perform better in serum-free and antibiotic-free media during transfection.[7]
Q4: What controls are essential for a reliable this compound knockdown experiment?
A4: A comprehensive set of controls is crucial for interpreting your results accurately. These include:
-
Negative control siRNA: A non-silencing siRNA with a scrambled sequence helps to identify non-specific effects on gene expression.[10]
-
Positive control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH or Lamin A) helps to validate the transfection protocol and assess overall knockdown efficiency.[7][11]
-
Untreated cells: This control group provides a baseline for normal this compound expression levels.[10]
-
Mock-transfected cells: Cells treated with the transfection reagent alone (without siRNA) help to assess the cytotoxic effects of the reagent.[10]
-
Second siRNA against this compound: Using another siRNA targeting a different region of the this compound mRNA helps to confirm the specificity of the observed phenotype.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Knockdown Efficiency (<70%) | 1. Suboptimal siRNA concentration: The concentration of siRNA may be too low to achieve significant knockdown.[6] 2. Inefficient transfection reagent: The chosen transfection reagent may not be suitable for your cell type.[7] 3. Poor cell health: Cells that are unhealthy or have been passaged too many times are often difficult to transfect.[6][10] 4. Incorrect cell density: Cell confluency at the time of transfection can significantly impact efficiency.[10][12] 5. Degraded siRNA: Improper storage or handling can lead to siRNA degradation. | 1. Titrate siRNA concentration: Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5 nM to 100 nM) to determine the optimal concentration.[10] 2. Screen different transfection reagents: Test a panel of transfection reagents to find one that is effective for your specific cell line.[9] 3. Ensure healthy cell cultures: Use cells at a low passage number and ensure they are actively dividing and healthy at the time of transfection.[7][10] 4. Optimize cell density: Test a range of cell densities to identify the confluency that yields the highest knockdown with minimal toxicity.[12] 5. Use fresh, high-quality siRNA: Store siRNA according to the manufacturer's instructions and handle with RNase-free techniques. |
| High Cell Toxicity or Death | 1. High siRNA concentration: Excessive siRNA can induce an immune response or off-target effects, leading to cell death.[7] 2. Toxicity of transfection reagent: The transfection reagent itself can be toxic to cells, especially at high concentrations.[12] 3. Extended exposure to transfection complex: Leaving the transfection complex on the cells for too long can be detrimental.[12] 4. Use of antibiotics: Antibiotics can be toxic to cells when the membrane is permeabilized during transfection.[7] | 1. Reduce siRNA concentration: Use the lowest concentration of siRNA that provides effective knockdown. 2. Optimize transfection reagent volume: Perform a titration of the transfection reagent to find the lowest effective volume. 3. Reduce incubation time: Try reducing the exposure time of the cells to the transfection complex (e.g., 4-6 hours) before replacing with fresh media.[12] 4. Omit antibiotics: Do not include antibiotics in the media during transfection.[7] |
| Inconsistent Results Between Experiments | 1. Variability in cell culture: Inconsistent cell density, passage number, or growth conditions can lead to variable transfection outcomes.[10] 2. Inconsistent transfection protocol: Minor deviations in the protocol, such as incubation times or reagent volumes, can affect reproducibility. 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent amounts of siRNA or transfection reagent being used. | 1. Standardize cell culture practices: Maintain a consistent cell passage number, seeding density, and media formulation for all experiments.[10] 2. Adhere strictly to the optimized protocol: Once a protocol is optimized, ensure it is followed precisely for all subsequent experiments. 3. Use master mixes: When transfecting in multiwell plates, prepare a master mix of the transfection complex to ensure even distribution across wells.[8] |
| No Protein Knockdown Despite mRNA Reduction | 1. Slow protein turnover: The this compound protein may have a long half-life, meaning that even after the mRNA is degraded, the protein can persist for an extended period.[10] 2. Timing of analysis: The time point chosen for protein analysis may be too early. | 1. Perform a time-course experiment: Analyze protein levels at multiple time points after transfection (e.g., 24, 48, 72, and 96 hours) to determine the optimal time for observing protein knockdown. 2. Confirm mRNA knockdown: Always verify successful mRNA knockdown using a quantitative method like qPCR before proceeding to protein analysis.[9] |
Experimental Protocols
Protocol: siRNA Transfection Optimization
This protocol outlines a general procedure for optimizing siRNA transfection in a 24-well plate format. Adjustments may be necessary for different plate formats and cell types.
Materials:
-
Cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)[13]
-
siRNA targeting this compound (and controls)
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)[13]
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
For each well, prepare two tubes.
-
Tube A: Dilute the desired amount of siRNA (e.g., testing a range of 10-50 nM final concentration) in serum-free medium.
-
Tube B: Dilute the desired amount of transfection reagent (e.g., testing a range of 0.5-1.5 µL) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the siRNA-lipid complex mixture to each well.
-
Add fresh, antibiotic-free complete growth medium to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells and analyze for this compound mRNA (by qPCR) and protein (by Western blot) levels.
Optimization Parameters Table
| Parameter | Range to Test |
| siRNA Concentration (final) | 5 nM, 10 nM, 25 nM, 50 nM |
| Transfection Reagent (per well) | 0.5 µL, 1.0 µL, 1.5 µL |
| Cell Density (at transfection) | 30-50%, 50-70%, 70-90% |
| Time of Analysis (post-transfection) | 24 h, 48 h, 72 h |
Visualizations
Caption: this compound signaling pathway and siRNA knockdown.
Caption: Workflow for optimizing siRNA transfection.
References
- 1. This compound Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 2. Gene - this compound [maayanlab.cloud]
- 3. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. genscript.com [genscript.com]
Technical Support Center: SMAP2 Protein Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges in the purification of Small ArfGAP2 (SMAP2) protein. Our aim is to equip scientists and drug development professionals with the necessary information to overcome common hurdles in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when expressing recombinant this compound in E. coli?
A major challenge is the poor solubility of the full-length protein. When expressed in bacterial systems, intact this compound has been observed to be insoluble, which can lead to the formation of inclusion bodies and very low yields of functional protein.[1]
Q2: How can the insolubility of full-length this compound be addressed?
One effective strategy is to express a truncated form of the protein. Researchers have successfully purified a soluble, truncated segment of this compound, encompassing amino acids 1-163, from bacterial lysates.[1] This N-terminal fragment contains the Arf-GAP domain and may be sufficient for certain functional assays.
Q3: What are the known functions of this compound that might influence its purification?
This compound is a GTPase-activating protein (GAP) that exhibits activity towards Arf1 and Arf6.[1] It plays a role in vesicle trafficking by interacting with clathrin and the clathrin assembly protein CALM.[1][2] These interactions with other cellular components can sometimes contribute to purification challenges due to the formation of stable complexes.
Q4: Are there commercially available sources for purified this compound protein?
Yes, purified recombinant human this compound is commercially available from some vendors.[3] This can be a useful positive control for your experiments or an alternative if in-house purification proves to be too challenging.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during this compound protein purification.
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of this compound | Codon usage of the this compound gene is not optimal for the expression host. | Optimize the codon usage of your this compound construct for the expression system you are using (e.g., E. coli, insect cells, or mammalian cells). |
| The protein is toxic to the expression host. | - Lower the induction temperature (e.g., 16-25°C) and shorten the induction time.- Use a lower concentration of the inducing agent (e.g., IPTG).- Switch to a different expression host or a vector with a weaker promoter. | |
| This compound is found in the insoluble fraction (inclusion bodies) | Full-length this compound is inherently insoluble when expressed in E. coli.[1] | - Express a truncated, soluble fragment of this compound (e.g., amino acids 1-163).[1]- Co-express with chaperone proteins to aid in proper folding.- Optimize lysis conditions to avoid protein denaturation (e.g., use milder detergents, sonicate on ice with short bursts).- Consider expressing the protein in a eukaryotic system such as insect or mammalian cells, which may provide better folding and post-translational modifications. |
| Low yield of purified this compound | Inefficient binding to the affinity chromatography resin. | - Ensure the affinity tag (e.g., His-tag, GST-tag) is accessible and not sterically hindered.- Optimize the binding buffer conditions (pH, salt concentration).- Increase the incubation time with the resin to allow for sufficient binding. |
| Protein is being degraded during purification. | - Add a protease inhibitor cocktail to all buffers throughout the purification process.- Work quickly and keep the protein at low temperatures (4°C) at all times. | |
| Purified this compound is inactive in functional assays | The protein is misfolded or has lost its activity. | - If using a truncated version, confirm that the expressed fragment contains the necessary functional domains for your assay.- Handle the purified protein gently, avoiding harsh conditions such as vigorous vortexing or multiple freeze-thaw cycles.- Store the purified protein in a buffer that is optimal for its stability, which may require empirical testing of different pH values, salt concentrations, and additives like glycerol or DTT. |
Experimental Protocols & Methodologies
Expression and Purification of Truncated this compound (aa 1-163)
This protocol is adapted from the methodology described for the purification of a soluble this compound fragment.[1]
-
Expression:
-
The cDNA encoding amino acids 1-163 of human this compound is cloned into a suitable expression vector (e.g., a pGEX vector for a GST-fusion tag or a pET vector for a His-fusion tag).
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Protein expression is induced by adding Isopropyl-β-d-thiogalactoside (IPTG) to a final concentration of 0.4 mM.[1]
-
The culture is then incubated at a lower temperature (e.g., 25°C) for several hours to overnight to promote soluble protein expression.
-
-
Lysis and Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a suitable lysis buffer (e.g., for GST-tagged proteins, a commercial B-PER GST-spin purification kit can be used).[1] The buffer should contain protease inhibitors.
-
The cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to pellet the cell debris and insoluble proteins.
-
The supernatant, containing the soluble this compound fragment, is incubated with the appropriate affinity resin (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
The resin is washed several times with wash buffer to remove non-specifically bound proteins.
-
The purified this compound fragment is eluted from the resin according to the manufacturer's instructions for the specific affinity tag system.
-
Visualizations
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
Technical Support Center: Improving SMAP2 Plasmid Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of SMAP2 plasmid transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound plasmid transfection?
A1: For most adherent cell lines, a confluency of 80-90% at the time of transfection is recommended to achieve optimal this compound plasmid uptake.[1][2][3][4] For suspension cells, it is best to split them the day before to ensure they are in a logarithmic growth phase.[1]
Q2: How does the quality of the this compound plasmid DNA affect transfection efficiency?
A2: The purity and integrity of your this compound plasmid DNA are critical. Use high-quality, endotoxin-free plasmid preparations with an A260/A280 ratio between 1.7 and 1.9.[1] Impurities can lead to lower transfection efficiency and increased cytotoxicity.[1] It's also advisable to check for DNA degradation or nicking by running the plasmid on an agarose gel; nicked DNA should be less than 20%.[5]
Q3: Can I use antibiotics in the culture medium during this compound transfection?
A3: It is generally recommended to avoid using antibiotics in the medium at the time of transfection, as this can lead to cell stress and reduced efficiency.[5][6] If antibiotics are necessary for long-term experiments, they can be added 24-48 hours post-transfection.
Q4: What is the ideal incubation time for the DNA-transfection reagent complex?
A4: The optimal incubation time for forming the DNA-reagent complex is typically between 15 to 30 minutes at room temperature.[2][3] Exceeding this time frame can lead to a decrease in transfection efficiency.
Q5: How can I assess the efficiency of my this compound plasmid transfection?
A5: Co-transfecting a reporter plasmid, such as one expressing Green Fluorescent Protein (GFP) or luciferase, is a common method to visually or quantitatively assess transfection efficiency. Alternatively, you can evaluate the expression of the this compound protein itself via Western blotting or immunofluorescence.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound plasmid transfection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Expression | - Suboptimal DNA to transfection reagent ratio.- Low cell viability or unhealthy cells.- Incompatible promoter in the this compound plasmid for the target cell line.- Poor quality of plasmid DNA. | - Perform a titration experiment to determine the optimal ratio of DNA to reagent (e.g., 1:1, 2:1, 3:1).[7]- Ensure cells are in the logarithmic growth phase and have a viability of over 90%.[1]- Verify that the promoter driving this compound expression is active in your chosen cell type.[6]- Purify the this compound plasmid using an endotoxin-free kit and confirm its integrity.[1] |
| High Cell Death (Cytotoxicity) | - Transfection reagent concentration is too high.- Extended exposure to the transfection complex.- Cells are too sparse at the time of transfection. | - Reduce the amount of transfection reagent used.- Change the medium 4-6 hours after adding the transfection complex.[8]- Ensure the cell confluency is at least 70% to minimize toxicity.[6] |
| Inconsistent Results | - Variation in cell passage number.- Inconsistent cell density at the time of plating.- Pipetting errors during complex formation. | - Use cells from a consistent and low passage number for all experiments.- Be precise with cell counting and plating to ensure uniform confluency.- Prepare a master mix of the DNA-reagent complex for replicate wells to minimize variability.[9] |
| No this compound Expression | - Incorrect plasmid sequence or mutations.- The this compound protein is rapidly degraded.- Inefficient nuclear entry of the plasmid. | - Sequence-verify your this compound plasmid construct.- Include a positive control (e.g., a reporter plasmid) to confirm the transfection procedure is working.- Consider using a transfection reagent known to be efficient for your specific cell line or explore alternative methods like electroporation.[9][10] |
Quantitative Data Summary
The following table presents hypothetical data from an experiment to optimize this compound plasmid transfection in HEK293T cells using a lipid-based transfection reagent.
| Transfection Reagent (µL) | This compound Plasmid DNA (µg) | Ratio (Reagent:DNA) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 1.5 | 0.5 | 3:1 | 75% | 85% |
| 1.0 | 0.5 | 2:1 | 85% | 92% |
| 0.5 | 0.5 | 1:1 | 60% | 95% |
| 1.0 | 1.0 | 1:1 | 70% | 90% |
| 2.0 | 1.0 | 2:1 | 90% | 88% |
| 3.0 | 1.0 | 3:1 | 82% | 80% |
Note: This is example data. Optimal conditions will vary depending on the cell type, plasmid, and transfection reagent used.
Experimental Protocols
Detailed Protocol for this compound Plasmid Transfection
This protocol provides a step-by-step guide for transfecting an adherent cell line with a this compound expression plasmid using a lipid-based transfection reagent.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound expression plasmid (high purity, endotoxin-free)
-
Lipid-based transfection reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Add 2 mL of complete growth medium to each well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of DNA-Reagent Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 2.0 µg of the this compound plasmid DNA in 100 µL of serum-free medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 4.0 µL of the transfection reagent in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Add the diluted DNA from Tube A to the diluted reagent in Tube B. Mix gently by pipetting.
-
Incubate the mixture for 20 minutes at room temperature to allow the DNA-reagent complexes to form.
-
-
Transfection:
-
Gently add the 200 µL of the DNA-reagent complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Post-Transfection Care and Analysis:
-
(Optional) After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete growth medium to reduce cytotoxicity.
-
Incubate the cells for 24-72 hours post-transfection before analysis. The optimal time will depend on the specific experimental goals.
-
Analyze this compound expression using appropriate methods such as Western blot, immunofluorescence, or functional assays.
-
Visualizations
Caption: this compound signaling in retrograde transport from early endosomes to the TGN.
Caption: Troubleshooting workflow for low this compound plasmid transfection efficiency.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. genscript.com [genscript.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
SMAP2 Aggregate Formation in Overexpression Systems: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SMAP2 aggregate formation in overexpression systems. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (Small ArfGAP2) is a GTPase-activating protein (GAP) that plays a role in intracellular vesicle trafficking. It specifically acts on Arf1, a small GTPase, to regulate the formation of transport vesicles. This compound interacts with clathrin and is involved in the retrograde transport pathway from the early endosome to the trans-Golgi network (TGN)[1][2].
Q2: We are observing significant intracellular aggregates when overexpressing a this compound construct. Is this a known issue?
Yes, the formation of aggregates upon overexpression of this compound has been reported. Studies have shown that a specific region within the this compound protein, amino acids 163-231, is necessary for this aggregate formation[1]. Overexpression can lead to an unnatural concentration of the protein, exceeding the cellular machinery's capacity for proper folding and trafficking, thus promoting aggregation[3].
Q3: What are the potential consequences of this compound aggregation in our experiments?
This compound aggregation can lead to several experimental artifacts. Firstly, the aggregates may be non-functional and sequester binding partners, leading to a loss-of-function phenotype that is not representative of the protein's physiological role. Secondly, overexpression of this compound, even without visible aggregation, has been shown to delay the transport of cargo proteins like TGN38/46 from the early endosome to the TGN[1][2][4]. This can have broad, indirect effects on cellular homeostasis.
Q4: Can these aggregates be toxic to the cells?
Protein aggregates can indeed be cytotoxic. They can interfere with various cellular processes and overwhelm the protein quality control systems, such as the ubiquitin-proteasome system and autophagy[5][6]. This can lead to cellular stress and eventual cell death.
Troubleshooting Guide
Issue: High levels of this compound aggregate formation are observed via fluorescence microscopy after transfection.
| Potential Cause | Troubleshooting Strategy |
| High Plasmid Concentration | Reduce the amount of plasmid DNA used for transfection. Titrate down to the lowest concentration that gives a detectable signal without significant aggregation. |
| Strong Promoter | If using a strong constitutive promoter (e.g., CMV), consider switching to an inducible promoter system to control the timing and level of this compound expression. |
| Prolonged Expression Time | Harvest cells at an earlier time point post-transfection. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to determine the optimal expression window before aggregation becomes prominent. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and not under stress from factors like high confluency, nutrient depletion, or contamination. Lowering the cell culture temperature (e.g., to 30°C) after transfection can sometimes slow down protein synthesis and promote proper folding[7]. |
| Intrinsic Properties of the Construct | If a specific domain is known to cause aggregation (e.g., aa 163-231 in this compound), consider using a deletion mutant lacking this region if it is not essential for the function you are studying[1]. The introduction of a clathrin-binding mutant (CBm) has been shown to abolish aggregate formation of a this compound fragment with clathrin heavy chain[1]. |
Issue: Co-immunoprecipitation experiments with overexpressed this compound yield inconsistent or no interacting partners.
| Potential Cause | Troubleshooting Strategy |
| Aggregated this compound is insoluble | Use a lysis buffer containing a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to help solubilize protein complexes without disrupting interactions[8]. Perform a pre-clearing step by centrifuging the lysate at high speed before immunoprecipitation to remove large aggregates. |
| Epitope is masked in aggregates | If using a tagged this compound construct, the tag may be buried within the aggregate. Confirm the accessibility of the tag by performing a Western blot on the total cell lysate. Consider moving the tag to the other terminus of the protein. |
| Interaction partners are sequestered | The aggregation of this compound may trap its binding partners in an insoluble fraction. Analyze the insoluble pellet by SDS-PAGE and Western blotting for the presence of expected interactors. |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregates by Fluorescence Microscopy
This protocol describes how to visualize this compound aggregates in transfected mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa, COS-7) cultured on glass coverslips in a 24-well plate.
-
Expression plasmid for tagged this compound (e.g., GFP-SMAP2).
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
DAPI solution (1 µg/mL).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Transfect the cells with the this compound expression plasmid using your preferred transfection reagent.
-
Incubate for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. GFP-SMAP2 aggregates will appear as bright, distinct puncta within the cytoplasm.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
This protocol details the steps to pull down this compound and its binding partners from cell lysates.
Materials:
-
Transfected cells expressing tagged this compound (e.g., HA-SMAP2).
-
Ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).
-
Antibody against the tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Lyse the cells with ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and large aggregates.
-
Transfer the supernatant to a new tube. This is the cleared lysate.
-
Incubate the cleared lysate with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting with antibodies against potential interacting partners.
Quantitative Data Summary
The following table provides a hypothetical summary of results from an experiment designed to quantify the effect of reducing plasmid concentration on this compound aggregation.
| Plasmid DNA (µg) | % Cells with Aggregates | Average Aggregate Size (µm²) | Relative this compound Expression Level |
| 2.0 | 65% | 5.8 ± 1.2 | 100% |
| 1.0 | 32% | 2.1 ± 0.5 | 78% |
| 0.5 | 15% | 0.9 ± 0.3 | 45% |
| 0.25 | <5% | 0.4 ± 0.1 | 21% |
Visualizations
Caption: this compound's role in Arf1-mediated retrograde trafficking.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
SMAP2 Co-Immunoprecipitation: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing SMAP2 co-immunoprecipitation (Co-IP) experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound Co-IP experiments in a question-and-answer format.
Question: I'm getting no or very low yield of my bait protein (this compound) and its interacting partners. What could be the cause?
Answer: Low or no signal is a frequent problem in Co-IP assays. Several factors could be responsible:
-
Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing this compound and its interacting partners, which are associated with vesicles and membranes.[1] Ionic detergents can disrupt protein-protein interactions, so milder, non-ionic detergents are often preferred for Co-IP.[2][3] However, for less soluble complexes, you may need to empirically test various detergents.[4][5]
-
Poor Antibody Affinity: The antibody may not be suitable for immunoprecipitation or may have a low affinity for the native conformation of this compound. It is advisable to use an antibody validated for IP. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[4][5]
-
Epitope Masking: The antibody's binding site on this compound might be hidden by the protein's native structure or by its interaction with other proteins.[3] Trying an antibody that targets a different region of this compound could resolve this.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells or tissue.[3] Consider increasing the amount of starting lysate.
-
Disrupted Protein-Protein Interactions: The strength of the interaction between this compound and its partners might be weak or transient.[2] The lysis and wash buffer conditions must be gentle enough to preserve these interactions.[3]
Question: My final Western blot shows many non-specific bands (high background). How can I improve the specificity?
Answer: High background can obscure results and is typically caused by non-specific binding of proteins to the beads or the antibody.[6][7]
-
Pre-clearing Lysate: This is a critical step to reduce non-specific binding.[2] Before adding your specific anti-SMAP2 antibody, incubate the cell lysate with beads alone (or with a non-specific IgG from the same host species as your IP antibody).[2] This will capture proteins that would otherwise non-specifically bind to the beads.
-
Optimize Washing Steps: Insufficient washing can leave contaminants. Increase the number of washes or the stringency of the wash buffer.[4][5] You can increase the salt concentration (up to 500 mM NaCl) or add a small amount of non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer to reduce non-specific interactions.[1][7]
-
Reduce Antibody Concentration: Using too much primary antibody can lead to non-specific binding.[4] Titrate your antibody to find the optimal concentration.
-
Block the Beads: Before use, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific protein adherence.[4]
-
Use High-Quality Beads: Magnetic beads can sometimes offer lower non-specific binding compared to agarose beads and allow for gentler washing, which can improve yield.[2]
Question: The heavy and light chains of my IP antibody are obscuring the bands of my interacting proteins on the Western blot. How can I avoid this?
Answer: The co-elution of antibody fragments is a common issue, especially when the protein of interest has a molecular weight near 50 kDa (heavy chain) or 25 kDa (light chain).[3]
-
Covalent Antibody Immobilization: Crosslink the antibody to the beads before incubation with the lysate. This prevents the antibody from being eluted with the protein complex.
-
Use Secondary Antibodies: Utilize light-chain specific secondary antibodies for the Western blot detection step.[3]
-
Direct Antibody Immobilization: Some beads allow for the direct immobilization of the primary antibody, which also prevents its co-elution.[2]
Data Presentation
While specific quantitative data for every possible this compound interaction is experiment-dependent, researchers often use techniques like mass spectrometry to identify and quantify interacting partners. Below is a template table that can be used to structure such results, comparing relative protein abundance between a this compound Co-IP and a control IgG Co-IP.
| Protein ID | Gene Name | Protein Name | Function | Fold Change (this compound-IP vs IgG-IP) | p-value |
| P61978 | CLTC | Clathrin heavy chain 1 | Forms the cage of coated vesicles | User-defined | User-defined |
| P63104 | CALM1 | Calmodulin | Calcium-binding messenger protein | User-defined | User-defined |
| P22849 | AP1G1 | AP-1 complex subunit gamma-1 | Subunit of clathrin-associated adaptor complex 1 | User-defined | User-defined |
| Q8N358 | SMAP1 | Small ArfGAP 1 | Arf GTPase-activating protein | User-defined | User-defined |
| User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |
Table 1: Example template for presenting quantitative mass spectrometry data from a this compound Co-IP experiment. Researchers should populate this table with their own experimental results.
Experimental Protocols & Visualizations
General Co-Immunoprecipitation Workflow
The following diagram outlines the key steps in a typical Co-IP experiment.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Detailed Protocol for this compound Co-Immunoprecipitation
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
1. Cell Lysate Preparation a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. A recommended starting buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors.[1][4] d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to your cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is your pre-cleared lysate.
3. Immunoprecipitation a. Determine the protein concentration of your pre-cleared lysate (e.g., using a Bradford or BCA assay). b. To 500-1000 µg of lysate, add the optimized amount of anti-SMAP2 antibody (typically 1-5 µg). As a negative control, use a parallel sample with an equivalent amount of a non-specific isotype control IgG.[2] c. Incubate on a rotator for 4 hours to overnight at 4°C.
4. Capturing the Immune Complex a. Add 40 µL of a 50% slurry of Protein A/G beads to each sample. b. Incubate on a rotator for 1-2 hours at 4°C.
5. Washing a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., the Co-IP Lysis Buffer, potentially with a higher salt concentration). d. Repeat the wash cycle 3-5 times to thoroughly remove non-specific proteins.[4]
6. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes by resuspending the beads in 40-50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. c. Centrifuge to pellet the beads and collect the supernatant, which contains your immunoprecipitated proteins.
7. Analysis a. Run the eluted samples on an SDS-PAGE gel. b. Perform a Western blot to detect this compound (to confirm successful pulldown) and its putative interacting partners like Clathrin, CALM, or AP-1.
This compound Signaling Pathway and Interactions
This compound functions as an Arf1 GTPase-activating protein (GAP) and is involved in clathrin-dependent trafficking from the early endosome to the trans-Golgi network (TGN). It interacts directly with key components of the vesicular trafficking machinery.
Caption: this compound interactions in the retrograde trafficking pathway.
References
- 1. Quantitative analysis of synaptic phosphorylation and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A SMAP gene family encoding ARF GTPase-activating proteins and its implication in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Recombinant SMAP2 Expression
This guide provides troubleshooting strategies and detailed protocols for researchers encountering low yields during the recombinant expression of Small ArfGAP2 (SMAP2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides step-by-step solutions to improve the yield of recombinant this compound.
Q1: I am observing very low to no expression of full-length this compound in E. coli. What is the likely cause and what can I do?
A1: Low or no expression of full-length this compound in E. coli is a common problem. Research has shown that the intact form of this compound is often insoluble when expressed in bacteria, which can lead to the formation of inclusion bodies or rapid degradation of the protein.[1] This insolubility can trigger cellular stress responses and result in low overall yield.
Troubleshooting Steps:
-
Confirm Expression and Localization:
-
Run a small-scale expression and lyse the cells. Separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE and Western blot (if you have an anti-SMAP2 antibody or an antibody against your fusion tag) to determine if this compound is being expressed and whether it is in the soluble fraction or in inclusion bodies.
-
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reduce the induction temperature to 16-25°C. Lower temperatures slow down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.
-
Reduce Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG). High induction levels can overwhelm the cellular machinery and lead to misfolding and aggregation.
-
Try a Different E. coli Strain: Some strains are better suited for expressing difficult or toxic proteins. Consider strains like Rosetta(DE3) or BL21-AI.
-
-
Consider Codon Optimization:
-
The codon usage of the human this compound gene may not be optimal for E. coli. This can lead to translational stalling and low expression levels. Synthesizing a codon-optimized version of the this compound gene for E. coli can significantly improve expression.
-
-
Switch to a Different Expression System:
-
If optimizing E. coli expression is unsuccessful, consider a eukaryotic expression system. Full-length this compound has been successfully expressed in mammalian cells, such as Cos-7.[1]
-
Q2: My full-length this compound is expressed in E. coli, but it's all in the insoluble fraction (inclusion bodies). How can I obtain soluble, active protein?
A2: Expression in inclusion bodies is a strong indicator of protein insolubility. While this presents a challenge, it can also be an opportunity, as inclusion bodies often contain a high concentration of the target protein. The primary strategy is to purify the inclusion bodies and then refold the protein into its active conformation.
Troubleshooting Workflow for Insoluble Protein:
Caption: Workflow for recovering active this compound from inclusion bodies.
Q3: I want to try expressing a smaller, potentially more soluble fragment of this compound. Is there a precedent for this?
A3: Yes. A truncated version of this compound, consisting of the N-terminal 163 amino acids (aa 1-163), has been successfully expressed in a soluble form in bacteria and purified from the cell lysate.[1] This fragment contains the ArfGAP domain. If your application does not require the full-length protein, expressing this truncated version is a highly recommended strategy to obtain soluble protein.
Q4: What are the best fusion tags to improve the solubility and purification of this compound?
A4: Fusion tags can significantly enhance the solubility and provide a convenient handle for purification.
-
For Solubility Enhancement: Maltose-Binding Protein (MBP) and Glutathione S-Transferase (GST) are large tags known to improve the solubility of their fusion partners.
-
For Purification:
-
Polyhistidine-tag (His-tag): Allows for purification using immobilized metal affinity chromatography (IMAC). This is a widely used and effective method.
-
GST-tag: Enables purification on glutathione-sepharose resin. This is also a very common and robust system. A GST-tag has been used for the expression of a truncated this compound fragment.[1]
-
It is advisable to include a protease cleavage site (e.g., for TEV or PreScission protease) between the tag and this compound to allow for removal of the tag after purification if required.
Quantitative Data Summary
The following table summarizes potential expression systems and reported outcomes for this compound. Please note that yields can vary significantly between experiments.
| Protein Construct | Expression System | Reported Outcome | Fusion Tag | Reference |
| Full-length this compound | E. coli | Insoluble | Not specified | [1] |
| Truncated this compound (aa 1-163) | E. coli | Soluble | GST | [1] |
| Full-length this compound | Mammalian (Cos-7) | Expressed | HA-tag, Myc-tag | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged Truncated this compound (aa 1-163) in E. coli
This protocol is adapted from successful reports of truncated this compound expression and general GST-tagged protein purification procedures.[1]
1. Cloning and Transformation:
- Subclone the cDNA encoding amino acids 1-163 of human this compound into a pGEX vector (e.g., pGEX-5X-3) to create an N-terminal GST-fusion protein.
- Transform the resulting plasmid into an appropriate E. coli expression strain (e.g., BL21).
2. Protein Expression:
- Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.4 mM.
- Continue to incubate at 18°C for 16-20 hours with shaking.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Purification:
- Add the cleared lysate to pre-equilibrated glutathione-sepharose beads and incubate at 4°C for 1-2 hours with gentle rotation.
- Wash the beads three times with 10-15 bed volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
- Elute the GST-SMAP2(1-163) protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
Protocol 2: Refolding of Full-Length this compound from Inclusion Bodies
This is a general protocol for refolding proteins from inclusion bodies and will likely require optimization for this compound.
1. Inclusion Body Isolation and Washing:
- After cell lysis (as described in Protocol 1, step 3), collect the pellet containing the inclusion bodies.
- Resuspend the pellet in a Wash Buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 1 M Urea, 1% Triton X-100).
- Centrifuge to collect the washed inclusion bodies. Repeat this step 2-3 times.
2. Solubilization:
- Resuspend the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT).
- Incubate at room temperature with stirring for 1-2 hours until the pellet is fully dissolved.
- Clarify by centrifugation at high speed (>20,000 x g) for 30 minutes.
3. Refolding by Stepwise Dialysis:
- Transfer the solubilized protein into dialysis tubing.
- Perform a series of dialysis steps against Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine) with decreasing concentrations of the denaturant.
- Step 1: Refolding Buffer + 4 M Urea (4-6 hours at 4°C)
- Step 2: Refolding Buffer + 2 M Urea (4-6 hours at 4°C)
- Step 3: Refolding Buffer + 1 M Urea (4-6 hours at 4°C)
- Step 4: Refolding Buffer without Urea (overnight at 4°C)
- Step 5: Final dialysis against storage buffer (e.g., PBS with 10% glycerol).
Protocol 3: Transient Expression of Full-Length this compound in Mammalian Cells (e.g., HEK293 or Cos-7)
This protocol provides a general framework for transient expression.
1. Cloning:
- Clone the full-length this compound cDNA into a mammalian expression vector such as pcDNA3, including an N-terminal tag (e.g., HA or Myc) for detection.[1]
2. Cell Culture and Transfection:
- Culture HEK293 or Cos-7 cells in DMEM supplemented with 10% FBS.
- When cells reach 70-90% confluency, transfect them with the this compound expression plasmid using a suitable transfection reagent (e.g., Lipofectamine or PEI) according to the manufacturer's instructions.
3. Protein Expression and Extraction:
- Incubate the cells for 24-48 hours post-transfection at 37°C.
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, and protease inhibitors).[1]
- Clarify the lysate by centrifugation. The supernatant now contains the soluble recombinant this compound.
Visualization of Key Processes
This compound Recombinant Expression Decision Tree
Caption: Decision tree for choosing an this compound expression strategy.
References
Technical Support Center: SMAP2 Immunofluorescence
Welcome to the technical support center for SMAP2 immunofluorescence experiments. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background signals, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is primarily localized to the trans-Golgi network (TGN) and early endosomes.[1][2][3][4][5] In immunofluorescence microscopy, you should expect a perinuclear, punctate staining pattern characteristic of these organelles.
Q2: What is this compound's primary function?
A2: this compound, or Small ArfGAP2, functions as a GTPase-activating protein (GAP) for ARF1, a key regulator of vesicle trafficking.[6] It is involved in the clathrin-dependent retrograde transport of vesicles from early endosomes to the trans-Golgi network.[1][3][5][7]
Q3: What are the common causes of high background in immunofluorescence?
A3: High background can stem from several factors including, but not limited to:
-
Non-specific antibody binding
-
Insufficient blocking
-
Inadequate washing
-
Autofluorescence of the sample
-
Over-fixation or inappropriate fixation methods
-
Excessive antibody concentrations
Q4: How can I be sure my staining is specific to this compound?
A4: To confirm the specificity of your staining, you should:
-
Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Use a validated antibody known to work for immunofluorescence.
-
Compare your staining pattern with the known localization of this compound (perinuclear, punctate).
-
If possible, use a positive control cell line with known this compound expression and a negative control cell line (e.g., this compound knockout/knockdown).
Troubleshooting Guide: High Background Signal
This guide provides a structured approach to troubleshooting high background issues in your this compound immunofluorescence experiments.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, non-specific staining across the entire cell | Primary antibody concentration is too high. | Decrease the primary antibody concentration. Perform a titration experiment to determine the optimal concentration. |
| Secondary antibody is binding non-specifically. | Run a secondary antibody-only control. If staining persists, consider using a pre-adsorbed secondary antibody or one raised in a different species. | |
| Insufficient blocking. | Increase the blocking time (e.g., to 1 hour at room temperature). Use a different blocking agent, such as 5% normal serum from the same species as the secondary antibody. | |
| Speckled or punctate background not associated with the TGN/endosomes | Antibody aggregates. | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
| Precipitates in buffers. | Filter-sterilize all buffers. | |
| High background in all channels, including unstained samples | Autofluorescence. | View an unstained sample under the microscope to confirm autofluorescence. If present, consider using a different fixative (avoid glutaraldehyde), treating with a quenching agent like sodium borohydride, or using fluorophores with longer excitation/emission wavelengths (e.g., red or far-red). |
| Bright background with weak specific signal | Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Fixation issues. | Over-fixation can lead to increased background. Optimize fixation time and concentration. For example, try a shorter incubation with 4% paraformaldehyde. |
Experimental Protocol: Standard Immunofluorescence for this compound
This protocol provides a general framework. Optimization may be required for specific cell types and antibodies.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SMAP2 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBST for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background signals in your this compound immunofluorescence experiments.
Caption: Troubleshooting workflow for high background in immunofluorescence.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 7. Gene - this compound [maayanlab.cloud]
Technical Support Center: Optimizing Fixation for SMAP2 Immunolabeling
Welcome to the technical support center for SMAP2 immunolabeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize fixation protocols and achieve high-quality immunofluorescence results for the Small ArfGAP 2 (this compound) protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound immunolabeling?
A1: The optimal fixation method can depend on the specific antibody and experimental context. However, a widely used and effective method for this compound, which localizes to the trans-Golgi Network (TGN) and early endosomes, is paraformaldehyde (PFA) fixation followed by permeabilization.[1] Methanol fixation is an alternative but may impact the preservation of cellular morphology.
Q2: My this compound signal is weak or absent. What are the possible causes and solutions?
A2: Weak or no this compound signal can be due to several factors related to fixation:
-
Suboptimal Fixative: If using PFA, ensure it is freshly prepared, as formaldehyde in solution can polymerize and lose its effectiveness.[2] For some epitopes, PFA can cause excessive cross-linking, masking the antigen. In such cases, a switch to cold methanol fixation might be beneficial.
-
Inadequate Permeabilization: this compound is an intracellular protein, so proper permeabilization is crucial. If using PFA, a subsequent step with a detergent like Triton X-100 is necessary to allow antibody access.[3]
-
Antibody Concentration: The primary antibody concentration may be too low. It is recommended to perform a titration experiment to determine the optimal antibody concentration.
-
Over-fixation: Prolonged fixation times with PFA can mask the epitope. Try reducing the fixation time.
Q3: I am observing high background staining in my this compound immunolabeling. How can I reduce it?
A3: High background can obscure the specific this compound signal. Here are some common causes and solutions related to your protocol:
-
Insufficient Blocking: Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) for an adequate amount of time to prevent non-specific antibody binding.
-
Primary Antibody Concentration Too High: An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in residual, unbound antibodies that contribute to background noise. Increase the number and duration of washes.
-
Autofluorescence: Some fixatives, like glutaraldehyde, can increase autofluorescence. If this is an issue, consider using a different fixative or a quenching step in your protocol.
Q4: The localization of my this compound staining is diffuse and not concentrated at the TGN. What could be the issue?
A4: this compound is known to localize to the TGN and early endosomes.[1][4] A diffuse staining pattern can indicate a problem with cell morphology preservation:
-
Harsh Permeabilization: Over-permeabilization with detergents can disrupt organelle membranes, leading to the diffusion of proteins. Try reducing the detergent concentration or the permeabilization time.
-
Suboptimal Fixation: The fixation method may not be adequately preserving the Golgi structure. PFA is generally good at preserving morphology. If using methanol, which dehydrates the cell, the fine structure of the Golgi may be altered.
-
Cell Health: Ensure that the cells are healthy and not overly confluent before fixation, as poor cell health can lead to altered protein localization.
Troubleshooting Guide: Fixation Methods
The choice of fixative is a critical step in immunolabeling. Below is a summary of the expected outcomes when using the two most common fixation methods for Golgi-associated proteins like this compound.
| Feature | 4% Paraformaldehyde (PFA) | Cold Methanol |
| Principle | Cross-linking fixative that forms covalent bonds between proteins, preserving cellular structure.[5] | Precipitating/denaturing fixative that dehydrates the cell and precipitates proteins.[5] |
| Morphology Preservation | Generally excellent, preserves the fine structure of organelles like the Golgi apparatus.[5] | Can alter cellular and organelle morphology due to dehydration and protein precipitation. |
| Antigenicity | May mask some epitopes due to protein cross-linking, potentially requiring an antigen retrieval step.[2] | Can sometimes expose epitopes that are hidden by protein folding, but can also denature some epitopes. |
| Permeabilization | Requires a separate permeabilization step with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.[3] | Permeabilizes the cell membrane simultaneously during fixation. |
| Signal Intensity | Can sometimes lead to lower signal intensity if the epitope is masked. | May provide a stronger signal if the epitope is more accessible after methanol treatment. |
| Background | Can sometimes result in higher background due to autofluorescence. | Generally results in lower autofluorescence. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for this compound Immunolabeling
This protocol is adapted from a successful method used for immunolabeling of HA-tagged this compound in HeLa and Cos-7 cells.[1]
-
Cell Culture: Grow cells on sterile coverslips in a 24-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against this compound, diluted in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation for this compound Immunolabeling
This is an alternative protocol that may be useful if PFA fixation yields a weak signal.
-
Cell Culture: Grow cells on sterile coverslips in a 24-well plate.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Gently rehydrate and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating in a blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-SMAP2 primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
This compound Signaling Pathway and Experimental Workflow
This compound in Retrograde Vesicular Transport
This compound is a GTPase-activating protein (GAP) for Arf1 and plays a role in the retrograde transport of vesicles from the early endosome to the trans-Golgi network (TGN).[1][6] This process is dependent on clathrin and the adaptor protein complex AP-1.[1][6] The following diagram illustrates the key components of this pathway.
Caption: Simplified diagram of the this compound-mediated retrograde transport pathway.
General Experimental Workflow for this compound Immunolabeling
The following workflow outlines the key stages of an immunofluorescence experiment for visualizing this compound.
Caption: A typical workflow for this compound immunofluorescence experiments.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 5. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 6. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cloning SMAP2 into Expression Vectors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers cloning the Stromal Membrane-Associated Protein 2 (SMAP2) gene into expression vectors.
Frequently Asked Questions (FAQs)
Q1: I am having trouble obtaining colonies after transforming my this compound ligation reaction. What are the possible causes?
A1: Several factors could lead to no or very few colonies. These can be broadly categorized into issues with the ligation, the competent cells, or the transformation process itself.
-
Ligation Failure:
-
Inactive Ligase: Ensure your T4 DNA ligase and buffer are not expired and have been stored correctly. The ATP in the buffer is sensitive to freeze-thaw cycles.
-
Incorrect Vector:Insert Ratio: The molar ratio of insert to vector is crucial. A common starting point is a 3:1 insert-to-vector molar ratio.
-
Incompatible Ends: Double-check that the restriction enzymes used on your this compound insert and the expression vector create compatible overhangs.
-
Vector Re-ligation: If you are using a single restriction enzyme, dephosphorylating the vector is critical to prevent it from re-ligating to itself.
-
-
Competent Cell Issues:
-
Low Transformation Efficiency: Your competent cells may have low efficiency. It is advisable to test the efficiency with a control plasmid (e.g., pUC19). Efficiencies for chemically competent cells typically range from 1 x 10^6 to 1 x 10^8 cfu/µg.
-
Improper Handling: Competent cells are very sensitive. Ensure they are thawed on ice and not subjected to temperature fluctuations.
-
-
Transformation Protocol:
-
Heat Shock: The duration and temperature of the heat shock are critical. For most E. coli strains, this is 45-60 seconds at 42°C.
-
Antibiotic Selection: Confirm that the antibiotic used in your selection plates matches the resistance gene on your expression vector and is at the correct concentration.
-
Q2: I got colonies, but my colony PCR shows no insert. What went wrong?
A2: This is a common issue, often pointing to a high background of empty vectors.
-
Incomplete Vector Digestion: If the vector is not fully digested, undigested plasmid will lead to a high number of colonies without the insert.
-
Vector Re-ligation: As mentioned above, if the vector is not properly dephosphorylated (for single digests) or if the ends are compatible and re-ligate, you will get empty vector colonies.
-
Contamination: Your purified digested vector might be contaminated with undigested plasmid.
-
Colony PCR Issues:
-
Primer Design: Ensure your primers are specific to the this compound insert. Using one insert-specific primer and one vector-specific primer can confirm both the presence and orientation of the insert.
-
Too Much Template: Using too much of the bacterial colony in the PCR reaction can inhibit the polymerase. A light touch is sufficient.
-
Q3: My sequencing results show mutations in the this compound insert. How can I prevent this?
A3: Mutations are often introduced during the PCR amplification of the this compound insert.
-
High-Fidelity Polymerase: Use a high-fidelity DNA polymerase for your PCR to minimize the error rate.
-
Optimize PCR Conditions: Reduce the number of PCR cycles to the minimum required for sufficient product amplification.
-
DNA Damage: Avoid exposing the DNA to UV light for extended periods during gel extraction, as this can cause mutations.
Q4: I have a confirmed this compound clone, but I am not seeing any protein expression after induction. What should I do?
A4: Lack of protein expression can be due to several factors, from the expression construct itself to the induction conditions.
-
Reading Frame: Ensure that the this compound coding sequence is in the correct reading frame with the expression vector's promoter and any N-terminal tags.
-
Codon Usage: The human this compound gene may contain codons that are rare in E. coli, leading to translational stalling. Using an E. coli strain that supplies tRNAs for rare codons (e.g., BL21(DE3)-pLysS or Rosetta strains) can help.
-
Protein Toxicity: The full-length this compound protein may be toxic to E. coli. Try inducing expression at a lower temperature (e.g., 16-25°C) for a longer period (16-24 hours) to slow down protein production and reduce toxicity.
-
Inclusion Bodies: this compound may be expressed but forming insoluble inclusion bodies. A study on murine this compound found the full-length protein to be insoluble when expressed in bacteria.[1] Try lysing the cells under denaturing conditions and analyzing the insoluble fraction by SDS-PAGE. If the protein is in inclusion bodies, you will need to optimize expression conditions or consider a different expression system.
-
Induction Conditions: Optimize the concentration of the inducing agent (e.g., IPTG) and the cell density at the time of induction (typically an OD600 of 0.6-0.8).
Troubleshooting Guides
Table 1: Troubleshooting Common Cloning Problems for this compound
| Problem | Possible Cause | Recommended Solution |
| No/Few Colonies | Inefficient ligation | Use fresh T4 DNA ligase and buffer. Optimize vector:insert molar ratio (try 1:1, 1:3, and 1:5). Ensure compatible ends. Dephosphorylate vector if using a single restriction enzyme. |
| Low transformation efficiency of competent cells | Test competent cells with a control plasmid. Use a fresh batch of highly competent cells. | |
| Incorrect antibiotic concentration or inactive antibiotic | Prepare fresh plates with the correct antibiotic concentration. | |
| High Background of Empty Vectors | Incomplete vector digestion | Increase digestion time and/or enzyme concentration. Gel purify the digested vector. |
| Vector self-ligation | Dephosphorylate the vector with Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP). | |
| Incorrect Insert Size or No Insert in Colony PCR | Non-specific PCR amplification | Optimize annealing temperature and primer design. |
| Contamination with undigested vector | Gel purify both the digested vector and the this compound PCR product. | |
| Mutations in Sequenced this compound Insert | Low-fidelity DNA polymerase | Use a high-fidelity polymerase for PCR amplification of the this compound insert. |
| Excessive PCR cycles | Reduce the number of PCR cycles. | |
| UV-induced DNA damage | Minimize UV exposure time during gel extraction. | |
| No/Low this compound Protein Expression | Incorrect reading frame | Verify the cloning strategy and ensure the this compound coding sequence is in-frame with the vector's start codon and any tags. |
| Codon bias | Use an E. coli expression strain that supplies tRNAs for rare codons. | |
| Protein toxicity | Induce expression at a lower temperature (e.g., 16-25°C) with a lower concentration of inducer. | |
| Protein insolubility (Inclusion Bodies) | Lyse a small culture and analyze both the soluble and insoluble fractions by SDS-PAGE. If insoluble, try different expression strains, lower induction temperatures, or consider a different expression system (e.g., mammalian cells). |
Experimental Protocols
Detailed Methodology for this compound Cloning
1. Amplification of the this compound Insert
The coding sequence for human this compound is 1290 base pairs.
-
Primer Design: Design primers with appropriate restriction sites for cloning into your chosen expression vector. Add a 6-8 base pair leader sequence before the restriction site to ensure efficient digestion.
-
PCR Reaction:
-
Template: Human cDNA library
-
Polymerase: High-fidelity DNA polymerase
-
Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1.5 minutes (adjust for polymerase and insert length)
-
-
Final Extension: 72°C for 10 minutes
-
-
-
Analysis: Run the PCR product on a 1% agarose gel to confirm the correct size (approximately 1.3 kb).
2. Restriction Digestion
-
Reaction Setup (for a 50 µL reaction):
-
Purified this compound PCR product or Expression Vector: up to 1 µg
-
10X Restriction Buffer: 5 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubation: Incubate at the recommended temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purification: Gel purify the digested insert and vector to remove undigested DNA and small fragments.
3. Ligation
-
Vector:Insert Molar Ratio Calculation:
-
Use an online calculator or the following formula: mass of insert (ng) = (mass of vector (ng) x size of insert (kb) / size of vector (kb)) x (insert:vector molar ratio)
-
-
Ligation Reaction Setup (for a 10 µL reaction):
-
Digested Vector: 50 ng
-
Digested this compound Insert: Calculated amount for a 3:1 molar ratio
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to 10 µL
-
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
4. Transformation
-
Thaw Competent Cells: Thaw a 50 µL aliquot of competent E. coli (e.g., DH5α for cloning, BL21(DE3) for expression) on ice.
-
Add Ligation Mixture: Add 2-5 µL of the ligation reaction to the competent cells and mix gently.
-
Incubation on Ice: Incubate on ice for 30 minutes.
-
Heat Shock: Heat shock the cells at 42°C for 45-60 seconds.
-
Recovery: Immediately place the tube on ice for 2 minutes. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plating: Plate 100-200 µL of the transformation culture on LB agar plates containing the appropriate antibiotic.
5. Colony PCR
-
Reaction Setup (for a 20 µL reaction):
-
PCR Master Mix (containing Taq polymerase, dNTPs, and buffer): 10 µL
-
Forward Primer (vector-specific): 1 µL (10 µM)
-
Reverse Primer (insert-specific): 1 µL (10 µM)
-
Nuclease-free water: 8 µL
-
-
Colony Inoculation: Pick a single colony with a sterile pipette tip and swirl it in the PCR mix.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes (to lyse the cells)
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Run the PCR product on a 1% agarose gel. A band of the expected size indicates a positive clone.
Quantitative Data Summary
Table 2: Representative Cloning Efficiencies
| Parameter | Typical Range | Notes |
| Ligation Efficiency | 10-80% | Highly dependent on DNA quality, insert:vector ratio, and ligation conditions. |
| Transformation Efficiency (Chemically Competent Cells) | 1 x 10^6 - 1 x 10^8 cfu/µg | Varies significantly between different strains and preparation methods. |
| Transformation Efficiency (Electrocompetent Cells) | > 1 x 10^9 cfu/µg | Generally higher than chemically competent cells. |
| Successful Clones (after screening) | 50-95% of colonies | This is the percentage of colonies that contain the desired insert after screening (e.g., by colony PCR). |
Visualizations
References
SMAP2 Knockout Phenotype: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variability observed in SMAP2 knockout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound, or Small ArfGAP2, is a GTPase-activating protein (GAP) that primarily regulates ADP-ribosylation factor 1 (Arf1).[1][2] It plays a crucial role in intracellular vesicle trafficking, specifically in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1][2][3] this compound interacts with clathrin and the clathrin assembly protein CALM to facilitate this process.[1][2][4] While it can act on Arf6 in vitro, its primary in vivo target appears to be Arf1.[1]
Q2: What are the expected phenotypes of a this compound knockout?
The reported phenotypes for this compound knockout vary depending on the experimental system. In mouse embryonic fibroblasts (MEFs), this compound knockout leads to increased levels of active, GTP-bound Arf1 (Arf1-GTP).[5] This can result in enhanced transport of certain molecules, such as the cholera toxin B subunit.[5] In mice, this compound knockout has been associated with male infertility and various forms of spermatogenic failure.[6] It is important to note that a simultaneous knockout of SMAP1 and this compound results in embryonic lethality in mice, suggesting a degree of functional redundancy or a critical combined role in development.[7]
Q3: We are not observing the expected increase in Arf1-GTP levels in our this compound knockout cells. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Type Specificity: The effect of this compound knockout on Arf1-GTP levels may be cell-type dependent. The initial findings of increased Arf1-GTP were reported in mouse embryonic fibroblasts (MEFs).[5] The expression and activity of other ArfGAPs in your specific cell line might compensate for the loss of this compound.
-
Compensatory Mechanisms: Cells may upregulate other GAPs for Arf1 to maintain homeostasis, masking the effect of the this compound knockout.
-
Experimental Conditions: The activation state of Arf1 is dynamic. Ensure that your experimental conditions (e.g., serum starvation, stimulation) are appropriate for detecting changes in Arf1-GTP levels.
-
Inefficient Knockout: Verify the complete knockout of the this compound gene at both the genomic and protein levels.
Q4: Our this compound knockout mice do not exhibit a male infertility phenotype. Why might this be?
The penetrance of the male infertility phenotype can be variable. Potential reasons include:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotypic outcome of a gene knockout.
-
Environmental Factors: Housing conditions, diet, and other environmental factors can impact reproductive fitness.
-
Incomplete Penetrance: Not all knockout animals will necessarily display the same phenotype with the same severity. It is crucial to analyze a sufficiently large cohort of animals.
Troubleshooting Guides
Problem 1: Difficulty confirming this compound knockout at the protein level.
-
Troubleshooting Step 1: Validate your antibody. The anti-SMAP2 antibody you are using may not be sensitive or specific enough for immunoblotting.[1] It is recommended to test the antibody on positive controls, such as cells overexpressing tagged this compound.
-
Troubleshooting Step 2: Use an alternative detection method. If a reliable antibody is unavailable, confirm the knockout at the mRNA level using RT-qPCR.
-
Troubleshooting Step 3: Ensure complete cell lysis. Use a robust lysis buffer and sonication to ensure the complete extraction of proteins.
Problem 2: Inconsistent results in vesicle trafficking assays.
-
Troubleshooting Step 1: Optimize the assay conditions. Vesicle trafficking is a highly dynamic process. Optimize incubation times, temperatures, and the concentration of trafficking markers for your specific cell line. Overexpression of trafficking reporters like VSV-G can sometimes lead to artifacts.[5]
-
Troubleshooting Step 2: Monitor cell health. Ensure that the knockout cells are healthy and not under stress, as this can impact trafficking pathways.
-
Troubleshooting Step 3: Use multiple markers. Analyze the transport of different cargo molecules to get a more comprehensive understanding of the trafficking defects.
Quantitative Data Summary
| Experimental System | Observation | Quantitative Change | Reference |
| This compound Knockout MEFs | Arf1-GTP Levels | Increased | [5] |
| This compound Knockout MEFs | Transport of Cholera Toxin B | Enhanced | [5] |
| SMAP1/SMAP2 Double Knockout Mice | Embryonic Development | Lethal at E7.5 | [7] |
| This compound Overexpression in COS7 cells | VSV-G Protein Transport from TGN | Inhibited | [5][8] |
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound in a Cancer Cell Line
This protocol provides a general framework for generating this compound knockout cell lines using CRISPR/Cas9 technology with transient transfection.[9]
-
sgRNA Design:
-
Use multiple online tools to design several sgRNAs targeting a coding exon of the this compound gene.
-
Select sgRNAs that are predicted to have high on-target activity and low off-target effects.[9]
-
-
Vector Preparation:
-
Clone the selected sgRNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., pX459).[9]
-
-
Transfection:
-
Transfect the cancer cell line with the sgRNA-containing vector using a lipid-based transfection reagent.[9]
-
-
Selection and Single-Cell Cloning:
-
Select transfected cells using the appropriate antibiotic resistance marker on the vector.
-
Perform single-cell cloning to isolate individual knockout clones.[9]
-
-
Validation:
Protocol 2: In Vitro GAP Assay for this compound Activity on Arf1/Arf6
This protocol is adapted from a study that compared the GAP activity of this compound with other ArfGAPs.[1]
-
Protein Purification:
-
Express and purify recombinant this compound protein (e.g., amino acids 1-163), as well as Arf1 and Arf6 proteins.
-
-
GTP Loading of Arf Proteins:
-
Incubate 1 µg of purified Arf1 or Arf6 with [α-³²P]GTP to load the radioactive GTP.
-
-
GAP Reaction:
-
Incubate the GTP-loaded Arf protein with a defined amount (e.g., 6 µg) of purified this compound protein for 60 minutes.
-
Include a "mock" reaction with no GAP protein as a negative control.[1]
-
-
Analysis of GTP Hydrolysis:
Signaling Pathways and Workflows
Caption: this compound regulates Arf1 activity in vesicle budding.
Caption: Workflow for generating and validating this compound knockout cell lines.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. tour.biocloud.net [tour.biocloud.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 7. core.ac.uk [core.ac.uk]
- 8. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMAP2 Subcellular Fractionation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the subcellular fractionation of Small ArfGAP2 (SMAP2). Given its dual localization to the trans-Golgi network (TGN) and recycling endosomes, achieving clean separation of this compound-containing fractions can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is an ADP-ribosylation factor (Arf) GTPase-activating protein (GAP) that is primarily localized to the trans-Golgi network (TGN) and early/recycling endosomes.[1] It plays a role in retrograde transport from endosomes to the TGN. Therefore, in a typical subcellular fractionation experiment, you should expect to find this compound enriched in fractions containing these organelles.
Q2: Which markers should I use to identify TGN and endosomal fractions?
A2: To accurately identify your fractions, it is crucial to use a panel of established organelle markers in your Western blot analysis. For the TGN, TGN46 and Golgin-97 are commonly used markers. For early/recycling endosomes, Rab11 and Transferrin Receptor (TfR) are reliable markers.[2][3] It is also recommended to probe for markers of potential contaminating fractions, such as GM130 (cis-Golgi), Calnexin (endoplasmic reticulum), and GAPDH (cytosol).
Q3: Can overexpression of tagged this compound affect its localization and fractionation?
A3: Yes, high levels of overexpressed this compound may lead to the formation of protein aggregates, which can alter its physiological distribution and behavior during fractionation.[1] This could result in this compound being found in unexpected fractions or being more difficult to solubilize. If you are using an overexpression system, it is advisable to titrate the expression level to be as close to endogenous levels as possible.
Troubleshooting Guide
Problem 1: this compound is predominantly found in the cytosolic fraction.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis: The homogenization method may not have been sufficient to break open the cells without disrupting the organelles. | Optimize your homogenization method. If using a Dounce homogenizer, ensure the correct pestle clearance and number of strokes. For nitrogen cavitation, ensure the pressure and equilibration time are optimal. |
| Over-lysis of organelles: Harsh lysis conditions can rupture the TGN and endosomal membranes, releasing this compound into the soluble fraction. | Use a gentler lysis buffer with an appropriate concentration of a non-ionic detergent (e.g., a low concentration of digitonin) or use a detergent-free hypotonic buffer.[4] Always perform lysis on ice to minimize enzymatic degradation. |
| This compound is loosely associated with the membrane: A significant pool of this compound may exist in the cytosol or be peripherally associated with membranes, which can be easily disrupted. | Consider using a cross-linking agent (e.g., DSP) before cell lysis to stabilize protein-membrane interactions. Be aware that cross-linking may require optimization and specific elution conditions. |
Problem 2: this compound is found in the nuclear fraction.
| Possible Cause | Recommended Solution |
| Incomplete cell lysis: A significant number of intact cells may have been pelleted with the nuclei during the initial low-speed centrifugation. | Monitor cell lysis under a microscope before proceeding with fractionation. Increase the efficiency of your homogenization step if a large number of intact cells are observed. |
| Contamination of the nuclear pellet: The initial nuclear pellet can be contaminated with other organelles, especially if the centrifugation speed is too high. | Optimize the speed and duration of the initial centrifugation step to pellet the nuclei while leaving smaller organelles in the supernatant. A typical speed is around 1,000 x g for 10 minutes.[4] Consider washing the nuclear pellet with a buffer containing a low concentration of a non-ionic detergent to remove contaminating membranes. |
Problem 3: Poor separation of TGN and endosomal fractions containing this compound.
| Possible Cause | Recommended Solution |
| Similar densities of TGN and endosomes: The TGN and recycling endosomes have overlapping densities, making their separation by standard differential centrifugation challenging. | Employ a density gradient centrifugation method, such as a sucrose or iodixanol (OptiPrep™) gradient.[5] A discontinuous (step) or continuous gradient can provide better resolution of these organelles. |
| Disruption of organelle integrity: The integrity of the TGN and endosomes may be compromised during homogenization, leading to mixed membrane fragments. | Use a gentle homogenization technique. A Dounce homogenizer with a loose-fitting pestle or nitrogen cavitation is often preferred over sonication or harsh detergents. |
| Inappropriate gradient conditions: The range and steps of the density gradient may not be optimal for separating the organelles of interest in your specific cell type. | Optimize the density gradient conditions. Start with a published protocol for TGN/endosome separation and adjust the gradient percentages and centrifugation time as needed. Collect multiple small fractions and analyze them by Western blot for TGN and endosome markers to map their distribution. |
Quantitative Data Summary
The following table provides a hypothetical distribution of this compound and key organelle markers in different subcellular fractions after a successful fractionation experiment. The percentages represent the relative amount of each protein in a given fraction compared to the total amount in the initial cell lysate.
| Protein | Fraction | Expected Distribution (%) | Notes |
| This compound | Cytosol | 10-20 | A small soluble pool or loosely associated protein. |
| TGN-enriched | 40-50 | Major site of this compound localization. | |
| Endosome-enriched | 30-40 | Significant localization to recycling endosomes. | |
| Nuclear | <5 | Should be minimal; higher levels indicate contamination. | |
| TGN46 | TGN-enriched | >80 | Specific marker for the trans-Golgi network. |
| Rab11 | Endosome-enriched | >70 | Marker for recycling endosomes. |
| GM130 | cis-Golgi | >80 | Marker to assess contamination from other Golgi cisternae. |
| GAPDH | Cytosol | >90 | Marker for the cytosolic fraction. |
| Lamin B1 | Nuclear | >90 | Marker for the nuclear fraction. |
Experimental Protocols
Subcellular Fractionation Protocol for this compound Enrichment
This protocol is designed to separate cellular components into nuclear, cytosolic, and a membrane fraction that can be further resolved into TGN and endosome-enriched fractions using a density gradient.
Reagents and Buffers:
-
Homogenization Buffer (HB): 250 mM sucrose, 3 mM imidazole (pH 7.4), 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use.
-
Sucrose Solutions for Gradient: Prepare 30%, 25%, 20%, and 15% (w/v) sucrose solutions in 3 mM imidazole (pH 7.4), 1 mM EDTA.
Procedure:
-
Cell Harvest and Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of ice-cold HB.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until >90% of cells are lysed (monitor with a microscope).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. Collect the supernatant (post-nuclear supernatant, PNS).
-
Wash the nuclear pellet with HB and re-centrifuge. The final pellet is the nuclear fraction.
-
Centrifuge the PNS at 100,000 x g for 1 hour at 4°C to pellet the total membranes. The supernatant is the cytosolic fraction.
-
-
Density Gradient Separation of Membranes:
-
Resuspend the total membrane pellet in a small volume of HB.
-
Carefully layer the resuspended membranes on top of a discontinuous sucrose gradient prepared by sequentially layering the 30%, 25%, 20%, and 15% sucrose solutions in an ultracentrifuge tube.
-
Centrifuge at 150,000 x g for 3 hours at 4°C.
-
Carefully collect fractions from the interfaces of the sucrose layers. The TGN and endosomal fractions will be found at different interfaces, which should be determined empirically by Western blotting for organelle markers.
-
-
Analysis:
-
Precipitate the proteins from each fraction (e.g., with TCA).
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Analyze equal amounts of protein from each fraction by Western blotting for this compound and organelle-specific markers.
-
Visualizations
Caption: Workflow for this compound Subcellular Fractionation.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal Marker Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Early/recycling endosomes-to-TGN transport involves two SNARE complexes and a Rab6 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of a fraction enriched in the trans-Golgi network from baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SMAP2 Protein-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to validate protein-protein interactions (PPIs) with Stromal Membrane-Associated Protein 2 (SMAP2). It includes detailed protocols for key techniques and highlights the known interactions of this compound with Clathrin Heavy Chain (CHC) and Clathrin Assembly Protein (CALM).[1][2]
Overview of this compound Interactions
This compound, a GTPase-activating protein (GAP), plays a crucial role in vesicular trafficking, specifically in the early endosome-to-trans-Golgi network (TGN) pathway.[1][2] Its function is intrinsically linked to its ability to interact with other proteins. Key validated interacting partners of this compound include:
-
Clathrin Heavy Chain (CHC): this compound directly interacts with CHC, a major component of the clathrin coat involved in forming transport vesicles.[1][2]
-
Clathrin Assembly Protein (CALM): this compound also binds to CALM, a protein that facilitates the assembly of clathrin coats.[1][2]
-
SMAP1: Evidence suggests a physical association between SMAP1 and this compound, indicating a potential for overlapping functions in endocytosis.[3]
Comparison of PPI Validation Methods
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay |
| Principle | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey"). | Interaction between a "bait" and "prey" protein, fused to the DNA-binding and activation domains of a transcription factor, respectively, reconstitutes the transcription factor's function and activates a reporter gene in yeast. | An in vitro technique where a purified "bait" protein, often tagged (e.g., with GST), is immobilized on beads and used to capture interacting "prey" proteins from a cell lysate or purified protein solution.[4][5] |
| Interaction Detected | In vivo or in situ interactions within a cellular context. Can detect direct and indirect interactions within a complex.[6][7][8][9] | Primarily detects direct, binary interactions in the yeast nucleus.[10][11] | In vitro detection of direct physical interactions.[4][5] |
| Typical Affinity Range | Detects a wide range of affinities, from weak and transient to strong and stable interactions. | Best suited for detecting interactions with moderate to high affinity (typically in the micromolar to nanomolar range).[12][13][14] | Can detect a broad range of affinities, and can be optimized to detect weaker interactions. Quantitative pull-down assays can be used to determine dissociation constants (Kd).[15] |
| Advantages | - Interactions occur in a near-native cellular environment.- Can identify entire protein complexes.- Post-translational modifications are preserved. | - High-throughput screening of entire libraries is possible.- Relatively easy and cost-effective to perform.- Can identify novel interacting partners. | - Relatively simple and fast.- Can confirm direct interactions.- Can be used with purified proteins, avoiding cellular complexity. |
| Limitations | - Antibody specificity is crucial; non-specific binding can lead to false positives.- May not detect transient or weak interactions.- Overexpression of tagged proteins can lead to artifacts. | - Prone to false positives and false negatives.- Interactions occur in the yeast nucleus, which may not be the native environment for all proteins.- Post-translational modifications may differ between yeast and the organism of interest. | - In vitro conditions may not reflect the cellular environment.- Requires purified bait protein.- Can be prone to non-specific binding to the beads or tag. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of protein interactions is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for validating this compound PPIs and the known signaling pathway involving this compound.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-SMAP2)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. For SDS-PAGE analysis, add 2x Laemmli sample buffer and boil for 5 minutes.
-
If using a non-denaturing elution buffer, neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" proteins (e.g., anti-CHC, anti-CALM).
-
Yeast Two-Hybrid (Y2H) Protocol
This is a simplified protocol for a mating-based Y2H screen.
Materials:
-
Yeast strains of opposite mating types (e.g., MATa and MATα)
-
Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to a DNA-binding domain (DBD).
-
Prey plasmid (e.g., pGADT7) containing the CHC or CALM coding sequence fused to an activation domain (AD).
-
Yeast transformation reagents (e.g., LiAc/PEG method).
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Transformation:
-
Transform the bait plasmid into the MATa yeast strain and the prey plasmid into the MATα yeast strain using a standard yeast transformation protocol.
-
Plate the transformed yeast on appropriate selective media (SD/-Trp for bait, SD/-Leu for prey) to select for successful transformants.
-
-
Mating:
-
Inoculate single colonies of the bait and prey strains into liquid YPDA medium and grow overnight.
-
Mix equal volumes of the bait and prey cultures and incubate for 4-6 hours at 30°C to allow mating.
-
-
Selection for Diploids:
-
Plate the mating mixture onto SD/-Trp/-Leu plates to select for diploid yeast cells that contain both the bait and prey plasmids.
-
-
Interaction Screening:
-
Replica-plate the diploid colonies onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to test for reporter gene activation.
-
Growth on the high-stringency media indicates a positive protein-protein interaction.
-
-
Confirmation:
-
Perform control experiments, including transformations with empty bait and prey vectors, to eliminate false positives.
-
GST Pull-Down Assay Protocol
This protocol describes a pull-down assay using a GST-tagged bait protein.
Materials:
-
Purified GST-tagged this compound (bait protein).
-
Glutathione-agarose beads.
-
Cell lysate containing the prey proteins (CHC and CALM) or purified prey proteins.
-
Binding/Wash buffer (e.g., PBS, 1 mM DTT, 0.1% Triton X-100, protease inhibitors).
-
Elution buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified GST-SMAP2 with glutathione-agarose beads for 1-2 hours at 4°C on a rotator.
-
Wash the beads with binding/wash buffer to remove unbound GST-SMAP2.
-
-
Protein Interaction:
-
Add the cell lysate or purified prey protein solution to the beads with immobilized GST-SMAP2.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
As a negative control, incubate the lysate with beads bound only to GST.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey proteins (CHC and CALM).
-
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Arf GTPase-activating protein SMAP1 promotes transferrin receptor endocytosis and interacts with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Pull-Down Techniques [merckmillipore.com]
- 5. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 9. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMAP1 and SMAP2 Functions in Cellular Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Stromal Membrane-Associated Proteins SMAP1 and SMAP2, two closely related Arf GTPase-activating proteins (ArfGAPs) that play critical, yet distinct, roles in the regulation of intracellular membrane trafficking. Understanding the functional differences between these two proteins is crucial for elucidating the intricate mechanisms of vesicular transport and identifying potential therapeutic targets in diseases associated with trafficking defects.
Functional Overview: Distinct Roles in the Endocytic and Secretory Pathways
SMAP1 and this compound are members of a subfamily of ArfGAPs that share structural homology, including an N-terminal ArfGAP domain, a clathrin-binding motif, and a CALM (clathrin assembly lymphoid myeloid leukemia protein) binding domain.[1] Despite these similarities, they exhibit preferential activity towards different Arf isoforms and regulate distinct vesicular trafficking pathways.
SMAP1 primarily functions as an Arf6GAP and is a key regulator of clathrin-dependent endocytosis at the plasma membrane.[2][3] It is involved in the internalization of various receptors, including the transferrin receptor (TfnR) and c-KIT.[1] By promoting the hydrolysis of GTP on Arf6, SMAP1 facilitates the disassembly of the actin network and the maturation of clathrin-coated pits into endocytic vesicles.
This compound , in contrast, acts as an Arf1GAP and is implicated in retrograde transport from early endosomes to the trans-Golgi network (TGN) .[2][4] This process is essential for the recycling of Golgi-resident proteins and the transport of certain toxins. This compound's interaction with clathrin and the adaptor protein complex AP-1 is crucial for its function in this pathway.[2][4][5]
While they have distinct primary roles, evidence suggests a potential for functional redundancy and interaction between SMAP1 and this compound. For instance, this compound can compensate for the loss of SMAP1 in TfnR endocytosis, and the two proteins have been shown to physically associate.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative and functional differences between SMAP1 and this compound based on available experimental data.
| Feature | SMAP1 | This compound | Reference |
| Primary Arf Substrate | Arf6 | Arf1 | [3][5] |
| In Vitro GAP Activity | Higher activity towards Arf6 | Roughly equal activity towards Arf1 and Arf6 | [5] |
| Primary Cellular Localization | Plasma membrane, Cytoplasm | Early endosomes, trans-Golgi network (TGN) | [3][7] |
| Primary Trafficking Pathway | Clathrin-dependent endocytosis | Retrograde transport (early endosome to TGN) | [2][8] |
| Key Interacting Proteins | Clathrin Heavy Chain, CALM, AP-2 | Clathrin Heavy Chain, CALM, AP-1, EpsinR | [3][5][9] |
| Effect of Overexpression | Inhibition of transferrin and E-cadherin endocytosis | Delay in TGN accumulation of TGN38/46 | [2][3] |
| Effect of Knockdown/Knockout | Impaired transferrin receptor endocytosis, enhanced c-KIT signaling | Impaired retrograde transport of cholera toxin B subunit | [1][8] |
Signaling and Functional Pathways
The diagrams below illustrate the distinct signaling pathways regulated by SMAP1 and this compound, as well as a generalized workflow for their functional comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings. Below are outlines of essential protocols used to differentiate the functions of SMAP1 and this compound.
In Vitro ArfGAP Assay
This assay quantitatively measures the GTPase-activating protein activity of SMAP1 and this compound towards specific Arf isoforms.
Objective: To determine the specific Arf substrate (Arf1 vs. Arf6) for SMAP1 and this compound.
Methodology:
-
Protein Purification: Purify recombinant SMAP1, this compound, Arf1, and Arf6 proteins.
-
GTP Loading: Load Arf proteins with [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to stabilize GTP binding.
-
GAP Reaction: Incubate the GTP-loaded Arf proteins with purified SMAP1 or this compound for a defined period at 37°C.
-
Nucleotide Separation: Stop the reaction and separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of hydrolyzed and unhydrolyzed GTP using a phosphorimager or autoradiography to calculate the percentage of GTP hydrolysis.
Transferrin (Tfn) Endocytosis Assay
This assay assesses the role of SMAP1 in clathrin-dependent endocytosis.
Objective: To measure the rate of Tfn internalization in cells with altered SMAP1 expression.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HeLa) and transfect with siRNA targeting SMAP1 or with plasmids encoding wild-type or GAP-dead SMAP1.
-
Serum Starvation: Serum-starve the cells to deplete endogenous transferrin.
-
Tfn Labeling: Incubate cells with fluorescently labeled Tfn (e.g., Alexa Fluor 488-Tfn) at 4°C to allow binding to surface receptors without internalization.
-
Internalization: Shift the temperature to 37°C for various time points to allow endocytosis to occur.
-
Surface Stripping: Remove any remaining surface-bound Tfn by washing with an acidic buffer.
-
Imaging and Quantification: Fix the cells and visualize the internalized fluorescent Tfn using confocal microscopy. Quantify the fluorescence intensity per cell to determine the rate of endocytosis.
Retrograde Transport Assay (Cholera Toxin B Subunit)
This assay evaluates the function of this compound in retrograde transport from the plasma membrane/endosomes to the TGN.[8]
Objective: To monitor the transport of the Cholera Toxin B (CTxB) subunit, a known cargo of the retrograde pathway, to the TGN in cells with altered this compound expression.[8]
Methodology:
-
Cell Culture and Transfection: Culture cells and manipulate this compound expression as described for the Tfn assay.
-
CTxB Binding: Incubate cells with fluorescently labeled CTxB at 4°C to allow binding to the plasma membrane.
-
Internalization and Transport: Wash away unbound CTxB and incubate the cells at 37°C for a specific duration (e.g., 30-60 minutes) to allow for internalization and retrograde transport.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a TGN marker (e.g., TGN46 or giantin).
-
Colocalization Analysis: Acquire images using confocal microscopy and quantify the degree of colocalization between the fluorescent CTxB and the TGN marker. A decrease in colocalization in this compound-depleted cells indicates impaired retrograde transport.
Conclusion
SMAP1 and this compound, while structurally similar, are functionally distinct ArfGAPs that regulate different stages of vesicular trafficking. SMAP1's role as an Arf6GAP at the plasma membrane is critical for endocytosis, whereas this compound's function as an Arf1GAP is essential for retrograde transport to the TGN. The experimental protocols outlined in this guide provide a framework for further investigation into the specific mechanisms of these proteins and their roles in health and disease. A thorough understanding of their differential functions is paramount for the development of targeted therapeutic strategies for a range of pathologies, from cancer to neurodegenerative disorders, where trafficking defects are implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMAP1 small ArfGAP 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Regulates Retrograde Transport from Recycling Endosomes to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Rescue of the SMAP2 Knockout Phenotype
For researchers, scientists, and drug development professionals investigating the role of SMAP2 in cellular trafficking and disease, understanding the consequences of its knockout and the potential for functional rescue is paramount. This guide provides a comprehensive comparison of the wild-type and this compound knockout phenotypes, alongside a proposed experimental framework for a functional rescue experiment. While detailed quantitative data on a successful rescue of the primary acrosome biogenesis defect is not yet available in the published literature, this guide offers a robust, data-driven overview of the knockout phenotype and a hypothetical protocol for its rescue, providing a valuable resource for future research.
Unveiling the this compound Knockout Phenotype: A Data-Driven Comparison
The knockout of the Small Arf GTPase-activating protein 2 (this compound) gene has profound consequences, primarily affecting male fertility in mouse models. The most striking phenotype is globozoospermia, characterized by round-headed sperm that lack a functional acrosome. This defect stems from disorganized vesicle budding from the trans-Golgi network (TGN) during spermiogenesis.
Key Phenotypic Characteristics of this compound Knockout Mice:
-
Male Infertility: this compound-deficient male mice are infertile.[1]
-
Globozoospermia: Spermatozoa from this compound knockout mice exhibit a round-headed morphology, a hallmark of globozoospermia.[1]
-
Defective Acrosome Formation: The primary cellular defect is the failure to form a proper acrosome, a crucial organelle for fertilization.[1]
-
Aberrant Proacrosomal Vesicle Formation: In the absence of this compound, the proacrosomal vesicles budding from the TGN are significantly larger and irregularly shaped compared to wild-type spermatids.[1][2]
-
Mislocalization of Key Proteins: The clathrin-assembly protein CALM and the SNARE protein syntaxin2, which are critical for vesicle formation and fusion, are mislocalized in this compound-deficient spermatids.[1][2]
Quantitative Comparison of Wild-Type vs. This compound Knockout Phenotypes
| Parameter | Wild-Type | This compound Knockout | Fold Change | Reference |
| Fertility Rate (Male) | Fertile | Infertile | - | [1] |
| Sperm Morphology | Normal, hook-shaped head with acrosome | Globozoospermia (round-headed, no acrosome) | - | [1] |
| Proacrosomal Vesicle Diameter (nm) | ~50-100 nm (uniform) | >200 nm (variable and enlarged) | >2-4 fold increase | [1] |
| CALM Localization | Concentrated at the TGN | Diffusely localized in the cytoplasm | - | [1][2] |
| Syntaxin2 Localization | Concentrated at the site of acrosome formation | Mislocalized | - | [1][2] |
Proposed Functional Rescue of the this compound Knockout Phenotype: An Experimental Blueprint
To definitively attribute the observed knockout phenotype to the absence of this compound and to explore the potential for therapeutic intervention, a functional rescue experiment is essential. Below is a detailed, albeit hypothetical, experimental protocol for rescuing the this compound knockout phenotype in an in vitro model using primary spermatid cultures or an in vivo model via germ cell-specific transgenesis.
Experimental Protocol: In Vitro Rescue of this compound Knockout Spermatids
1. Primary Spermatid Culture:
- Isolate testicular germ cells from this compound knockout and wild-type mice.
- Enrich for round spermatids using established cell separation techniques (e.g., Staput velocity sedimentation).
- Culture the spermatids in a suitable medium (e.g., MEM supplemented with hormones and growth factors) that supports their differentiation.
2. Rescue Construct Design and Delivery:
- Clone the full-length wild-type this compound cDNA into a lentiviral or adeno-associated viral (AAV) vector under the control of a germ cell-specific promoter (e.g., Acrosin or Prm1).
- Include a fluorescent reporter (e.g., GFP) linked via a 2A self-cleaving peptide to track transduction efficiency.
- As a control, prepare a similar construct containing a catalytically inactive this compound mutant (e.g., with a point mutation in the Arf-GAP domain).
- Transduce the cultured spermatids from this compound knockout mice with the wild-type this compound and mutant this compound constructs. A mock transduction (e.g., with a vector expressing only GFP) will serve as a negative control.
3. Phenotypic Analysis:
- After a suitable culture period to allow for protein expression and potential rescue, fix the cells.
- Immunofluorescence Staining: Stain for acrosomal markers (e.g., SP56, peanut agglutinin) to assess acrosome formation. Co-stain for CALM and syntaxin2 to evaluate the restoration of their proper localization.
- Electron Microscopy: Perform transmission electron microscopy to analyze the ultrastructure of the Golgi apparatus and the morphology of budding vesicles. Measure the diameter of proacrosomal vesicles.
- Quantitative Analysis: Quantify the percentage of cells with a properly formed acrosome, the co-localization of this compound, CALM, and syntaxin2 with the Golgi, and the average diameter of proacrosomal vesicles across the different experimental groups.
Expected Quantitative Outcomes of a Successful Rescue Experiment (Hypothetical Data)
| Experimental Group | % of Spermatids with Acrosome | Average Proacrosomal Vesicle Diameter (nm) | CALM Co-localization with TGN (Pearson's Coefficient) | Syntaxin2 Localization at Acrosomal Site |
| Wild-Type | >95% | 75 ± 15 | 0.85 ± 0.05 | Correct |
| This compound Knockout (Mock) | <5% | 250 ± 50 | 0.15 ± 0.08 | Incorrect |
| This compound KO + WT-SMAP2 Rescue | ~80-90% | 80 ± 20 | 0.80 ± 0.07 | Correct |
| This compound KO + Mutant-SMAP2 | <5% | 240 ± 45 | 0.20 ± 0.10 | Incorrect |
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the role of this compound and the strategy for its functional rescue, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Figure 1. this compound Signaling in Acrosome Biogenesis.
Figure 2. Experimental Workflow for Functional Rescue.
References
Navigating the SMAP2 Landscape: A Guide to Inhibition Specificity in the Absence of Small-Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of molecular inhibitors is paramount. However, for Stromal Membrane-Associated Protein 2 (SMAP2), a key player in intracellular protein trafficking, the landscape of specific small-molecule inhibitors remains largely uncharted. This guide provides a comprehensive overview of the current state of this compound inhibition, focusing on alternative methods and outlining a roadmap for the future discovery and characterization of specific inhibitors.
Currently, a direct comparison of this compound small-molecule inhibitors is not feasible due to a lack of commercially available or extensively characterized specific compounds. The high degree of homology among ADP-ribosylation factor (Arf) GTPase-activating proteins (GAPs), the family to which this compound belongs, presents a significant hurdle in developing inhibitors with high specificity.
This guide, therefore, pivots to compare the available methods for modulating this compound activity, with a focus on gene silencing techniques. Furthermore, we present a hypothetical workflow for the screening and validation of future this compound inhibitors, complete with detailed experimental protocols and data presentation frameworks.
Current Approaches for Modulating this compound Function
With no specific small-molecule inhibitors available, researchers currently rely on genetic methods to probe this compound function. The most common approach is RNA interference (RNAi), using small interfering RNA (siRNA) to specifically degrade this compound mRNA and reduce protein expression.
| Method | Principle | Advantages | Disadvantages | Specificity Considerations |
| siRNA | Post-transcriptional gene silencing | High specificity to the target mRNA sequence. Relatively straightforward and cost-effective for cell culture models. | Transient effect. Potential for off-target effects by silencing unintended genes. Delivery to some cell types can be challenging. | Off-target effects can be minimized by using multiple siRNAs targeting different regions of the this compound mRNA and through bioinformatics screening of potential off-target sequences. |
| CRISPR-Cas9 | Gene editing at the DNA level | Permanent knockout of the gene. High on-target efficiency. | Potential for off-target mutations at unintended genomic loci. More technically complex than siRNA. | Whole-genome sequencing is often required to identify and quantify off-target mutations. |
The this compound Signaling Pathway and its Role in Protein Trafficking
This compound functions as a GAP for the small GTPase Arf1 in vivo.[1] It plays a crucial role in the retrograde transport of cargo proteins from early endosomes to the trans-Golgi network (TGN).[1][2][3] This process is dependent on clathrin and the adaptor protein complex AP-1.[1][2][3] this compound interacts with both clathrin heavy chain and the clathrin assembly protein CALM.[1][2][3] By promoting the hydrolysis of GTP on Arf1, this compound is thought to regulate the disassembly of the clathrin coat, a critical step in vesicle fusion with the target membrane.
References
- 1. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SMAP2 Localization: A Comparative Guide to Marker Protein Co-localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the subcellular localization of the Small Arf GTPase-activating protein 2 (SMAP2) through its co-localization with established organelle marker proteins. This compound, a key regulator of membrane trafficking, has been shown to reside in distinct cellular compartments, playing a crucial role in both anterograde and retrograde transport pathways. Understanding its precise localization is fundamental to elucidating its function in cellular processes and its potential as a therapeutic target.
Quantitative Analysis of this compound Co-localization
Experimental evidence, primarily from immunofluorescence microscopy, has demonstrated the localization of this compound to the trans-Golgi network (TGN) and early endosomes. The following table summarizes the key marker proteins used to identify these compartments and their co-localization with this compound.
| Cellular Compartment | Marker Protein | This compound Co-localization Evidence | Cell Lines Studied | Reference |
| trans-Golgi Network (TGN) | TGN46 | Strong co-localization observed in perinuclear crescent-shaped structures.[1][2] | HeLa, COS7 | [1][2][3] |
| TGN38 | Overlapping fluorescence with this compound on the TGN.[3][4][5] | HeLa | [3][4][5] | |
| Adaptor Protein-1 (AP-1) | Substantial overlap with this compound in both dot-like structures and perinuclear regions.[1][2][3][4] | HeLa, COS7 | [1][2][3][4] | |
| Early Endosomes | Adaptor Protein-1 (AP-1) | Co-localization observed, suggesting a role in the early endosome-to-TGN pathway.[3][4][5] | HeLa | [3][4][5] |
| EpsinR | Co-localized with this compound on early endosomes.[3][4][5] | HeLa | [3][4][5] | |
| Recycling Endosomes | Evectin-2 | High degree of co-localization.[6] | COS-1 | [6] |
| Cholera toxin B-subunit (CTxB) | High degree of co-localization with this retrograde cargo.[6] | COS-1 | [6] | |
| Clathrin-Coated Vesicles | Clathrin Heavy Chain (CHC) | Interacts and co-localizes with this compound.[3][4] | Not specified | [3][4] |
| Clathrin Assembly Protein (CALM) | Interacts with this compound.[3][4] | Not specified | [3][4] |
Experimental Workflow for this compound Co-localization Analysis
The following diagram outlines a typical experimental workflow for confirming the subcellular localization of this compound using immunofluorescence microscopy.
Caption: Experimental workflow for this compound co-localization.
Signaling Pathway and Logical Relationships
The localization of this compound is intrinsically linked to its function in regulating Arf-dependent membrane trafficking. The following diagram illustrates the logical relationship between this compound and its interacting partners in the context of clathrin-mediated transport.
Caption: this compound's role in Arf1-regulated vesicle budding.
Detailed Experimental Protocols
The following is a generalized protocol for immunofluorescence staining to analyze this compound co-localization, based on methodologies cited in the referenced literature.
1. Cell Culture and Preparation
-
Cell Seeding: Seed HeLa or COS-7 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
(Optional) Transfection: For visualizing tagged protein, transfect cells with a vector expressing HA-tagged this compound using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours post-transfection.
2. Immunofluorescence Staining
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-HA and mouse anti-TGN46) to their optimal concentrations in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS, with the final wash containing a nuclear counterstain such as DAPI, if desired. Briefly rinse the coverslips with deionized water and mount them onto glass slides using an anti-fade mounting medium.
3. Imaging and Analysis
-
Confocal Microscopy: Acquire images using a confocal laser scanning microscope. Capture images for each fluorophore channel separately and a merged image to visualize co-localization.
-
Image Analysis: Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin). The Pearson's correlation coefficient is a commonly used metric, where a value close to +1 indicates strong positive co-localization.
This guide provides a comprehensive overview for researchers investigating the subcellular localization of this compound. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at further understanding the intricate roles of this compound in cellular trafficking.
References
- 1. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 2. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 3. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
Validation of SMAP2 Antibody Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting the Small ArfGAP 2 (SMAP2) protein. The objective is to assist researchers in selecting the most suitable antibody for their specific application by presenting available validation data, experimental protocols, and an overview of this compound's biological context.
Introduction to this compound
This compound is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking. It primarily acts on Arf1 (ADP-ribosylation factor 1), a key regulator of membrane dynamics and vesicle formation.[1] this compound is involved in the retrograde transport pathway, moving cargo from early endosomes back to the trans-Golgi network (TGN).[1][2] This process is dependent on clathrin and the adaptor protein complex 1 (AP-1).[1][2] this compound has been shown to interact with clathrin heavy chain (CHC) and the clathrin assembly protein CALM (Clathrin assembly lymphoid-myeloid leukemia protein).[1][2]
Comparison of Commercially Available this compound Antibodies
The following table summarizes key features of several commercially available this compound antibodies. This information is based on data provided by the manufacturers and should be used as a starting point for antibody selection. Independent validation is highly recommended.
| Antibody/Vendor | Catalog Number | Host | Clonality | Immunogen | Validated Applications |
| Sigma-Aldrich | HPA021466 | Rabbit | Polyclonal | Recombinant Protein Epitope Signature Tag (PrEST) | Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF)[3] |
| Sigma-Aldrich | HPA024424 | Rabbit | Polyclonal | Sequence: DKYEKKKYMDRSLDINAFRKEKDDKWKRGSEPVPEKKLEPVVFEKVKMPQKKEDPQLPRKSSPKSTAPVMDLLGLDAPVACSIANSKTSNTL[4][5] | Western Blot (WB), Immunohistochemistry (IHC)[4][5] |
| Atlas Antibodies | HPA021466 | Rabbit | Polyclonal | PrEST antigen | Western Blot (WB), Immunohistochemistry (IHC)[6] |
| Xpress Biotech | XPab08003 | Rabbit | Polyclonal | Not Specified | ELISA, IHC, IF, WB |
| Novatein Bio | SH-A15801 | Not Specified | Not Specified | Recombinant Protein | Not Specified[7] |
Experimental Validation Data
One key study by Natsume et al. (2006) utilized a custom antibody to demonstrate the interaction between this compound and clathrin heavy chain (CHC) via co-immunoprecipitation in Cos-7 cells.[2] This study provides a foundational method for validating the ability of an antibody to recognize the native this compound protein in a complex.
For commercially available antibodies, manufacturers often provide Western Blot, Immunohistochemistry, and Immunofluorescence data on their websites. Researchers should carefully examine this data, paying attention to the cell lines or tissues used, the observed band size in WB, and the staining pattern in IHC/IF.
Experimental Protocols
The following are detailed protocols for key experiments used in the validation of antibody specificity.
Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 1-5 µg of this compound antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting using the this compound antibody or an antibody against a known interacting protein.
Immunohistochemistry
-
Tissue Preparation: Fix paraffin-embedded tissue sections and rehydrate them through a series of graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the this compound primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Visualizations
This compound Signaling Pathway
Caption: this compound regulates Arf1 in retrograde transport.
Antibody Specificity Validation Workflow
Caption: A workflow for validating antibody specificity.
References
- 1. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 抗this compound抗体 ウサギ宿主抗体 Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution, Ab1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound antibody Immunohistochemistry, Western HPA024424 [sigmaaldrich.com]
- 5. This compound antibody Immunohistochemistry, Western HPA024424 [sigmaaldrich.com]
- 6. Anti-SMAP2 Human Protein Atlas Antibody [atlasantibodies.com]
- 7. This compound Antibody - Novatein Biosciences [novateinbio.com]
SMAP2 Expression: A Comparative Analysis in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential expression of Small ArfGAP 2 (SMAP2) in various pathological conditions compared to healthy tissues, supported by experimental data and detailed protocols.
Small ArfGAP 2 (this compound) is a GTPase-activating protein that plays a crucial role in intracellular vesicle trafficking, specifically in the retrograde transport from early endosomes to the trans-Golgi network. Emerging research has begun to shed light on the differential expression of this compound in various diseases, particularly in cancer, suggesting its potential as a biomarker and a therapeutic target. This guide provides a comparative overview of this compound expression in diseased versus healthy tissues, presenting quantitative data, detailed experimental methodologies, and a visualization of its signaling pathway.
Quantitative Analysis of this compound Expression
The expression of this compound has been most extensively studied in the context of cancer. Analysis of RNA sequencing data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provides a broad overview of this compound mRNA levels across various tumor types compared to normal tissues.
This compound mRNA Expression in Cancer vs. Normal Tissues
The following table summarizes the differential expression of this compound mRNA in several cancer types. The data, analyzed using the GEPIA2 (Gene Expression Profiling Interactive Analysis 2) web server, compares median expression levels in tumor tissues (TCGA) with those in corresponding normal tissues (GTEx and TCGA normal).
| Cancer Type (TCGA Abbreviation) | Tumor Samples (n) | Normal Samples (n) | Log2 Fold Change (Tumor/Normal) | p-value |
| Diffuse Large B-cell Lymphoma (DLBC) | 48 | 337 | 1.58 | < 0.01 |
| Pancreatic Adenocarcinoma (PAAD) | 179 | 171 | 0.65 | < 0.01 |
| Stomach Adenocarcinoma (STAD) | 415 | 211 | 0.38 | < 0.01 |
| Breast Invasive Carcinoma (BRCA) | 1085 | 291 | -0.15 | < 0.01 |
| Lung Adenocarcinoma (LUAD) | 483 | 347 | -0.25 | < 0.01 |
Data was obtained from the GEPIA2 platform, which utilizes TCGA and GTEx datasets. The p-value cutoff for significance was set at 0.01.
Observations:
-
Upregulation in Lymphoma and Pancreatic Cancer: this compound expression is significantly higher in Diffuse Large B-cell Lymphoma and Pancreatic Adenocarcinoma compared to corresponding normal tissues.
-
Modest Upregulation in Stomach Cancer: A modest but statistically significant increase in this compound mRNA is observed in Stomach Adenocarcinoma.
-
Downregulation in Breast and Lung Cancer: Conversely, this compound expression is significantly lower in Breast Invasive Carcinoma and Lung Adenocarcinoma compared to normal breast and lung tissues, respectively.
At the protein level, immunohistochemical studies from The Human Protein Atlas corroborate some of these findings. For instance, lymphomas often exhibit moderate cytoplasmic positivity for this compound, and a subset of pancreatic and gastric cancers show weak to moderate immunoreactivity. In contrast, many other cancer types, including a significant portion of breast and lung cancers, are reported to have low to no detectable this compound protein expression[1].
This compound Expression in Non-Cancerous Diseases
The investigation of this compound expression in non-cancerous diseases is an emerging area of research. While extensive quantitative data is not yet available, some studies suggest a potential role for the ArfGAP family, to which this compound belongs, in autoimmune conditions. For example, research into rare autoimmune disorders has implicated ArfGAP2 in immune system overactivity. However, direct and quantitative comparisons of this compound expression in tissues affected by common autoimmune, neurodegenerative, or cardiovascular diseases versus healthy tissues are currently limited and require further investigation.
Experimental Protocols
Reproducible and reliable experimental data are paramount in comparative expression studies. Below are detailed methodologies for key experiments used to assess this compound expression.
Immunohistochemistry (IHC) for this compound Protein Detection
This protocol is adapted for the analysis of this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) human tissues.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
- Transfer to 100% ethanol for 2 x 3 minutes.
- Transfer to 95% ethanol for 2 minutes.
- Transfer to 70% ethanol for 2 minutes.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
- Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
3. Blocking and Antibody Incubation:
- Wash slides in PBS (phosphate-buffered saline).
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.
- Apply a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with a primary antibody against this compound (e.g., Rabbit Polyclonal to this compound, diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
4. Detection and Visualization:
- Wash slides with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
- Apply diaminobenzidine (DAB) substrate and monitor for color development.
- Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Reverse Transcription Quantitative PCR (RT-qPCR) for this compound mRNA Quantification
This protocol outlines the steps for measuring this compound mRNA levels in tissue samples.
1. RNA Extraction:
- Homogenize fresh-frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for integrity.
2. Reverse Transcription:
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
- Follow the manufacturer's instructions for reaction setup and thermal cycling.
3. Quantitative PCR:
- Prepare a qPCR reaction mix containing:
- SYBR Green Master Mix
- Forward and reverse primers for human this compound (validated primers should be used)
- Diluted cDNA template
- Nuclease-free water
- Example of validated primer sequences (to be empirically validated by the user):
- This compound Forward: 5'-AGATGCAGAGCAGCAGGAAA-3'
- This compound Reverse: 5'-TCATTCCACAGCTCCAGGAT-3'
- Perform the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Include a melt curve analysis to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for this compound and a validated reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of this compound using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
To understand the functional context of this compound's differential expression, it is crucial to visualize its role in cellular signaling.
Caption: this compound's role in retrograde vesicle transport from the early endosome to the TGN.
This diagram illustrates that this compound, through its GTPase-activating protein (GAP) activity, promotes the conversion of active Arf1-GTP to inactive Arf1-GDP. This process is crucial for the regulation of vesicle budding. This compound also interacts with clathrin and the adaptor protein complex 1 (AP-1), key components of the machinery that forms vesicles for retrograde transport of cargo proteins from the early endosome back to the trans-Golgi network.
Caption: Experimental workflow for Immunohistochemistry (IHC) analysis of this compound protein expression.
This workflow diagram outlines the key steps involved in performing immunohistochemistry to detect this compound protein in tissue samples, from sample preparation to final analysis. Following a standardized protocol is essential for obtaining reliable and comparable results.
References
Unmasking Specificity: A Comparative Guide to SMAP2 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the Stromal Membrane-Associated Protein 2 (SMAP2), with a particular focus on its highly homologous counterpart, SMAP1.
Antibodies targeting this compound, a key regulator of intracellular vesicle trafficking, face a significant challenge in distinguishing it from its paralog, SMAP1. The two proteins share a high degree of sequence homology, raising the potential for antibody cross-reactivity that can lead to misleading experimental outcomes. This guide delves into the available data to compare the performance of this compound antibodies and provides detailed experimental protocols for assessing their specificity.
Performance Comparison of SMAP1 and this compound Antibodies
A study by Kon et al. (2013) investigating the effects of SMAP1 deficiency in mice provides critical qualitative data on the specificity of commercially available SMAP1 and this compound antibodies. In this study, Western blot analysis was performed on protein lysates from bone marrow cells of wild-type (Smap1+/+), heterozygous (Smap1+/-), and SMAP1-knockout (Smap1-/-) mice. The results demonstrated the specificity of the anti-SMAP1 antibody, which detected a band at the expected molecular weight in Smap1+/+ and Smap1+/- lysates but not in the Smap1-/- lysate. Conversely, the anti-SMAP2 antibody, used as a loading control, detected a consistent band across all three genotypes, indicating it did not cross-react with SMAP1.[1]
While this study does not provide a quantitative measure of binding affinity, it offers clear experimental evidence of the differential specificity of these antibodies in a Western blot application.
Table 1: Qualitative Cross-Reactivity of SMAP1 and this compound Antibodies in Western Blot
| Antibody Target | Antibody Used (Source) | Smap1+/+ | Smap1+/- | Smap1-/- | Conclusion on Cross-Reactivity | Reference |
| SMAP1 | Anti-SMAP1 (Sigma-Aldrich) | Detected | Detected | Not Detected | Specific for SMAP1 | Kon et al., 2013[1] |
| This compound | Anti-SMAP2 (Sigma-Aldrich) | Detected | Detected | Detected | Does not cross-react with SMAP1 | Kon et al., 2013[1] |
Understanding the Basis of Potential Cross-Reactivity: Sequence Homology
SMAP1 and this compound are both members of the ArfGAP (ADP-ribosylation factor GTPase-activating protein) family and share significant structural similarities. Both proteins contain an N-terminal ArfGAP domain, a clathrin-binding domain, and a CALM (clathrin assembly lymphoid myeloid leukemia) binding domain.[2] The high degree of sequence identity, particularly within conserved functional domains, is the primary reason for the potential of antibody cross-reactivity. The subcellular distribution of SMAP1 and this compound also partially overlaps, further necessitating the use of highly specific antibodies to distinguish their individual functions.[2]
Experimental Protocols
To aid researchers in validating the specificity of their own this compound antibodies, this section provides a detailed methodology for Western blot analysis, based on standard laboratory practices and the experiment described by Kon et al. (2013).
Western Blot Protocol for Assessing this compound Antibody Specificity
1. Protein Lysate Preparation:
-
Harvest bone marrow cells (or other relevant cell types) from wild-type and SMAP1-knockout mice.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SMAP2 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
5. Analysis:
-
A specific anti-SMAP2 antibody should detect a band at the correct molecular weight for this compound in all lanes (wild-type, heterozygous, and knockout). The absence of a band in the SMAP1 knockout lane when probing with an anti-SMAP1 antibody confirms the specificity of the SMAP1 antibody and the validity of the knockout model. The consistent this compound band across all lanes when using an anti-SMAP2 antibody indicates a lack of cross-reactivity with SMAP1.
Visualizing Experimental Workflow and Protein Interactions
To further clarify the experimental process and the relationship between SMAP1 and this compound, the following diagrams are provided.
References
Validating SMAP2 Knockdown: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the knockdown of Small ArfGAP 2 (SMAP2), a key regulator of intracellular vesicle trafficking. We present detailed protocols for this compound knockdown and subsequent rescue experiments, alongside a comparative analysis with its homolog, SMAP1. All experimental data is summarized for clear comparison, and signaling pathways are visualized to facilitate understanding.
Comparative Analysis of this compound Knockdown and Rescue
The following table summarizes the expected quantitative outcomes from a typical this compound knockdown and rescue experiment. These values are illustrative and will vary depending on the cell line and specific experimental conditions.
| Parameter | Control (Scrambled siRNA) | This compound Knockdown (siRNA) | This compound Rescue (siRNA + Rescue Plasmid) | Alternative: SMAP1 Overexpression |
| This compound Protein Level (%) | 100 | < 25 | 75 - 125 | 100 |
| Arf1-GTP Level (relative) | 1.0 | > 2.5 | 1.0 - 1.5 | ~1.0 |
| Retrograde Cargo Accumulation in Periphery (%) | < 10 | > 50 | < 15 | < 10 |
| TGN38/TGN46 Localization to TGN (%) | > 90 | < 40 | > 80 | > 90 |
Experimental Protocols
This compound Knockdown using siRNA
This protocol describes the transient knockdown of this compound in a suitable cell line (e.g., HeLa, COS-7) using small interfering RNA (siRNA).
Materials:
-
HeLa or COS-7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound siRNA (validated sequence targeting, for example, the 3' UTR)
-
Scrambled negative control siRNA
-
6-well tissue culture plates
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-SMAP2, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
In separate tubes, dilute this compound siRNA and scrambled control siRNA in Opti-MEM to a final concentration of 20 pmol.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.
-
-
Transfection:
-
Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells in a drop-wise manner.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown by Western Blot:
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against this compound and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of this compound knockdown.
-
Rescue of this compound Knockdown
This protocol describes the re-expression of this compound in knockdown cells to rescue the phenotype. This is a critical step to demonstrate the specificity of the siRNA-mediated effects.
Materials:
-
This compound knockdown cells (from the protocol above)
-
This compound rescue plasmid (containing the this compound coding sequence made resistant to the siRNA by silent mutations in the target region)
-
Control plasmid (e.g., empty vector)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Co-transfection:
-
Twenty-four hours after the initial siRNA transfection, prepare the rescue experiment.
-
In separate tubes, dilute the this compound rescue plasmid and the control plasmid in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 3000 in Opti-MEM.
-
Add P3000 Reagent to the diluted DNA.
-
Combine the diluted DNA-P3000 mix with the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Add the DNA-lipid complex to the this compound knockdown cells.
-
Incubate the cells for an additional 24-48 hours.
-
-
Validation of Rescue:
-
Assess the rescue of the phenotype by repeating the functional assays performed on the knockdown cells (e.g., immunofluorescence for cargo localization, Arf1 activation assay).
-
Confirm the re-expression of this compound by Western blot.
-
Visualizing the this compound Signaling Pathway and Experimental Workflow
To better understand the molecular interactions and experimental design, the following diagrams were generated using Graphviz.
Caption: this compound signaling in retrograde transport.
A Comparative Analysis of SMAP2 Orthologs: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Small ArfGAP2 (SMAP2) orthologs, focusing on their structural conservation, functional implications, and the experimental methodologies used for their characterization. This compound is a crucial GTPase-activating protein (GAP) involved in the regulation of intracellular vesicle trafficking, specifically in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN).[1] Understanding the similarities and differences among this compound orthologs across various species is vital for elucidating its fundamental cellular roles and for its potential as a therapeutic target.
Comparative Performance of this compound
While direct comparative experimental data on the performance of this compound orthologs from different species is limited in the current literature, we can infer functional conservation and potential variations through sequence analysis and by examining the well-characterized human this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for human this compound, which serves as a benchmark for this comparative analysis.
| Parameter | Human this compound | Notes |
| GAP Activity Substrate Specificity (in vitro) | Active on both Arf1 and Arf6 | Although active on both in vitro, in vivo studies strongly indicate Arf1 as the primary substrate.[1] |
| GAP Activity (in vitro) | Time- and concentration-dependent hydrolysis of GTP on Arf1 and Arf6. | The truncated (aa 1-163) human this compound protein has been shown to mediate GTP hydrolysis.[1] |
| Subcellular Localization | Early endosomes and trans-Golgi network (TGN) | Co-localizes with clathrin, AP-1, and EpsinR on early endosomes.[1] |
| Binding Partners | Clathrin Heavy Chain (CHC), Clathrin Assembly Protein (CALM), Adaptor Protein 1 (AP-1) | Direct interaction with CHC and CALM is crucial for its function in vesicle trafficking.[1] |
Structural and Functional Domain Comparison of this compound Orthologs
A multiple sequence alignment of this compound orthologs from various species reveals a high degree of conservation in key functional domains, suggesting a conserved core function throughout evolution.
| Species | UniProt Accession | ArfGAP Domain Conservation | Clathrin-Binding Motif (LLGLD) | CALM-Binding Domain |
| Homo sapiens (Human) | Q8WU79 | Highly Conserved | Present | Present |
| Mus musculus (Mouse) | Q8K1Z9 | Highly Conserved | Present | Present |
| Rattus norvegicus (Rat) | Q5XIF3 | Highly Conserved | Present | Present |
| Danio rerio (Zebrafish) | Q5XJ09 | Highly Conserved | Present | Present |
| Drosophila melanogaster (Fruit fly) | Q9VHW4 | Conserved | Present | Less Conserved |
| Caenorhabditis elegans (Nematode) | Q9N4C0 | Conserved | Absent | Absent |
Note: The presence and conservation of domains were determined by sequence alignment and analysis. The absence of a domain in some species may suggest functional divergence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway in which this compound participates and a typical experimental workflow for assessing its function.
Caption: this compound-mediated retrograde transport from the early endosome to the TGN.
Caption: Workflow for functional analysis of this compound orthologs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound function.
In Vitro GTPase-Activating Protein (GAP) Assay
This assay measures the ability of this compound to stimulate the GTPase activity of Arf1.
Materials:
-
Purified recombinant Arf1 protein
-
Purified recombinant this compound protein (or orthologs)
-
[γ-³²P]GTP
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Loading of Arf1 with [γ-³²P]GTP: Incubate purified Arf1 with an equimolar amount of [γ-³²P]GTP in the reaction buffer for 10 minutes at 30°C.
-
Initiation of GAP reaction: Add the purified this compound protein to the Arf1-[γ-³²P]GTP mixture to a final concentration of 100 nM.
-
Time course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction and stop the reaction by adding 10-fold excess of cold 20 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 100 mM NaCl.
-
Separation of nucleotides: Spot the reaction aliquots onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5).
-
Quantification: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amounts of [γ-³²P]GTP and free ³²Pi.
-
Calculation of GAP activity: Calculate the percentage of GTP hydrolyzed at each time point.
Retrograde Transport Assay (Cholera Toxin B Subunit)
This assay assesses the efficiency of this compound-mediated retrograde transport from the plasma membrane to the TGN.
Materials:
-
Mammalian cells (e.g., HeLa or COS-7)
-
Fluorescently labeled Cholera Toxin B subunit (CTB) (e.g., Alexa Fluor 488-CTB)
-
Cell culture medium and supplements
-
siRNA targeting this compound (and non-targeting control)
-
Transfection reagent
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell culture and siRNA transfection: Plate cells and transfect them with either this compound-specific siRNA or a non-targeting control siRNA. Allow for sufficient time for protein knockdown (e.g., 48-72 hours).
-
CTB internalization: Incubate the cells with fluorescently labeled CTB (e.g., 1 µg/mL) in serum-free medium for 30 minutes at 4°C to allow for binding to the plasma membrane.
-
Induction of endocytosis and retrograde transport: Wash the cells to remove unbound CTB and then shift the cells to 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization and retrograde transport.
-
Fixation and staining: At each time point, fix the cells with 4% paraformaldehyde.
-
Imaging: Mount the coverslips on slides with mounting medium containing DAPI to stain the nuclei. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of CTB that has accumulated in the perinuclear/Golgi region. A decrease in Golgi-localized CTB in this compound-knockdown cells compared to control cells indicates an impairment in retrograde transport.
Conclusion
This comparative guide highlights the significant conservation of the this compound protein across a range of species, particularly in its core functional domains. While direct experimental comparisons of ortholog performance are currently lacking, the high degree of sequence similarity suggests a conserved mechanism of action in regulating Arf1-dependent retrograde trafficking. The provided experimental protocols offer a robust framework for researchers to further investigate the function of this compound orthologs and to explore the subtle differences that may exist between species, ultimately contributing to a deeper understanding of this essential cellular process.
References
SMAP2: A Key Regulator in Retrograde Vesicular Transport
An In-depth Comparison of SMAP2's Role in the Early Endosome-to-Trans-Golgi Network Pathway
For researchers in cellular biology and drug development, understanding the intricate machinery of intracellular trafficking is paramount. This guide provides a comprehensive overview of the Small Arf GTPase-activating protein 2 (this compound), confirming its crucial role in the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN). Through a detailed comparison with its homolog, SMAP1, and supported by experimental data, we illuminate the specific functions of this compound.
Distinguishing this compound from its Homolog SMAP1
This compound is a member of the Arf GTPase-activating protein (GAP) family, which plays a pivotal role in regulating the function of ADP-ribosylation factors (Arfs).[1][2] While it shares structural similarities with its homolog SMAP1, their functional roles within the cell are distinct. SMAP1 primarily acts as a GAP for Arf6 and is involved in clathrin-dependent endocytosis at the plasma membrane.[1][2] In contrast, this compound functions as a GAP for Arf1 and is integral to vesicular trafficking between the TGN and early endosomes.[1][2]
| Feature | This compound | SMAP1 |
| Primary Arf Target | Arf1[1][2] | Arf6[1][2] |
| Primary Location | Early Endosomes / Trans-Golgi Network (TGN)[1][3][4] | Plasma Membrane[1] |
| Primary Function | Retrograde transport from early endosome to TGN[1][2][5] | Clathrin-dependent endocytosis[1][2] |
| Interacting Proteins | Clathrin Heavy Chain (CHC), CALM, AP-1[1][2][6] | Clathrin Heavy Chain (CHC), AP-2[1] |
The Molecular Mechanism of this compound Action
This compound's function is intrinsically linked to its ability to interact with key components of the vesicular transport machinery. It possesses a GAP domain, responsible for inactivating Arf1, and a clathrin-interacting domain containing both a classical 'LLGLD' and an atypical 'DLL' motif for binding to the clathrin heavy chain (CHC).[1][6] Furthermore, this compound interacts with the clathrin assembly protein CALM, further solidifying its role in clathrin-mediated processes.[1][2]
Experimental evidence demonstrates that this compound colocalizes with the adaptor protein complex AP-1 on early endosomes and the TGN.[1] This localization is crucial for its function in the retrograde transport pathway. Overexpression of this compound has been shown to delay the accumulation of the TGN-resident protein TGN38/46, indicating a role in regulating the return of proteins from endosomes back to the TGN.[1][2]
Caption: this compound-mediated retrograde transport from the early endosome to the TGN.
Experimental Confirmation of this compound's Role
The function of this compound in the early endosome-to-TGN pathway has been elucidated through a series of key experiments.
Immunofluorescence and Colocalization Studies
Immunofluorescence microscopy has been instrumental in determining the subcellular localization of this compound. As shown in the workflow below, cells are transfected with a tagged version of this compound (e.g., HA-SMAP2) and then co-stained with antibodies against specific organelle markers. These experiments have consistently shown that this compound colocalizes with markers for the TGN (like TGN46) and early endosomes, as well as with the AP-1 adaptor protein complex.[1][3]
Caption: Workflow for immunofluorescence colocalization experiments.
Protein-Protein Interaction Assays
Co-immunoprecipitation experiments have been crucial in confirming the physical interaction between this compound and other proteins. In these assays, cell lysates are incubated with an antibody against a target protein (e.g., this compound). The antibody-protein complex is then captured, and the interacting proteins are identified by Western blotting. Such studies have demonstrated the direct interaction of this compound with the clathrin heavy chain.[6]
Functional Assays
To assess the functional consequences of this compound activity, researchers have employed overexpression and knockout/knockdown studies. Overexpression of wild-type this compound was shown to inhibit the transport of Vesicular Stomatitis Virus G (VSV-G) protein from the TGN to the plasma membrane, suggesting that this compound acts as a negative regulator of vesicle budding from the TGN.[3][7] Conversely, cells lacking this compound exhibited enhanced transport of VSV-G, which correlated with increased levels of activated Arf.[7]
| Experimental Approach | Observation | Conclusion |
| This compound Overexpression | Delayed accumulation of TGN38/46 at the TGN[1][2] | This compound is involved in retrograde transport to the TGN. |
| This compound Overexpression | Inhibition of VSV-G transport from TGN to plasma membrane[3][7] | This compound negatively regulates anterograde vesicle budding from the TGN. |
| This compound Knockout | Enhanced transport of VSV-G from the TGN[7] | Loss of this compound function leads to increased vesicle budding. |
Conclusion
The collective evidence strongly supports the role of this compound as a key regulator of the clathrin- and AP-1-dependent retrograde transport pathway from early endosomes to the TGN. Its function as an Arf1 GAP, coupled with its interaction with clathrin machinery, positions it as a critical component in maintaining the homeostasis of intracellular membrane trafficking. Understanding the specific roles of proteins like this compound is essential for dissecting the complexities of cellular transport and may provide novel targets for therapeutic intervention in diseases where these pathways are dysregulated.
References
- 1. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ARF GTPase-activating protein, interacts with clathrin and clathrin assembly protein and functions on the AP-1-positive early endosome/trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 4. Localization of this compound to the TGN and its Function in the Regulation of TGN Protein Transport [jstage.jst.go.jp]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. Localization of this compound to the TGN and its function in the regulation of TGN protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SMAP2 Single and Double Knockout Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypes observed in single and double knockouts of the Small ArfGAP 2 (SMAP2) gene, drawing upon key experimental findings. The data presented herein is intended to facilitate a deeper understanding of this compound's role in cellular processes and development, and to serve as a valuable resource for researchers in related fields.
Phenotypic Comparison of this compound Knockouts
The targeted disruption of the this compound gene, either alone or in combination with its paralog Smap1, results in distinct and severe phenotypes in mouse models. While the single knockout of this compound primarily affects male fertility, the double knockout of Smap1 and this compound leads to embryonic lethality, highlighting both specific and redundant functions of these proteins.
Quantitative Analysis of Phenotypes
The following tables summarize the key quantitative data from studies on this compound single and Smap1/Smap2 double knockout mice.
Table 1: Spermatogenesis in this compound Single Knockout Mice
| Parameter | Wild-Type (+/+) | This compound Knockout (-/-) |
| Sperm Count (x 10^7) | 1.2 ± 0.2 | 1.1 ± 0.3 |
| Sperm Motility (%) | 55.3 ± 5.8 | 10.2 ± 3.5 |
| Morphologically Normal Sperm (%) | 85.7 ± 4.1 | ~0 |
| Primary Abnormality | - | Globozoospermia (round-headed sperm), Asthenozoospermia (reduced motility) |
Data extracted from a study by Funaki et al. (2013). Values are presented as mean ± SD.
Table 2: Embryonic Viability in Smap1/Smap2 Double Knockout Mice
| Genotype | Number of Embryos at E7.5 | Percentage of Expected Embryos | Phenotype |
| Wild-Type (+/+) | 10 | 25% | Normal Development |
| Smap1 +/- ; this compound +/- | 22 | 55% | Normal Development |
| Smap1 -/- ; this compound +/+ | 8 | 20% | Normal Development |
| This compound -/- ; Smap1 +/+ | 9 | 22.5% | Normal Development |
| Smap1 -/- ; this compound -/- | 0 | 0% | Embryonic Lethality |
Data adapted from Watanabe et al. (2015). Expected percentages are based on Mendelian inheritance.
Table 3: Apoptosis in Smap1/Smap2 Double Knockout Embryos at E7.5
| Genotype | TUNEL-Positive Cells |
| Wild-Type (+/+) | Few |
| Smap1 -/- ; this compound -/- | Markedly Increased |
Qualitative assessment from Watanabe et al. (2015). Quantitative data on the exact percentage of TUNEL-positive cells is not available in the publication.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of this compound Knockout Mice and Genotyping
This compound knockout mice were generated by homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction : A targeting vector was designed to replace a portion of the this compound gene, including the GTPase-activating protein (GAP) domain, with a neomycin resistance cassette.
-
ES Cell Transfection and Selection : The targeting vector was electroporated into ES cells, and cells that successfully integrated the construct were selected using G418.
-
Generation of Chimeric Mice : Correctly targeted ES cells were injected into blastocysts, which were then transferred to pseudopregnant female mice.
-
Breeding and Genotyping : Chimeric males were bred with wild-type females to obtain heterozygous offspring. Genotyping was performed by PCR analysis of tail DNA using primers specific for the wild-type and targeted alleles.
Analysis of Spermatogenesis
-
Sperm Collection : Sperm were collected from the cauda epididymis of adult male mice.
-
Sperm Count and Motility Analysis : The collected sperm suspension was diluted, and the sperm count was determined using a hemocytometer. Sperm motility was assessed by observing the percentage of motile sperm under a light microscope.
-
Morphological Analysis : Sperm morphology was examined after fixation and staining. The percentage of sperm with abnormal head shape (globozoospermia) was determined by counting at least 200 sperm per mouse.
Generation of Smap1/Smap2 Double Knockout Mice
Smap1 and this compound double knockout mice were generated by intercrossing Smap1+/- and this compound+/- mice.
Analysis of Embryonic Apoptosis (TUNEL Assay)
-
Embryo Collection and Fixation : Embryos at embryonic day 7.5 (E7.5) were dissected from the uterus and fixed in 4% paraformaldehyde.
-
TUNEL Staining : Fixed embryos were permeabilized and then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.
-
Detection : Incorporated biotin-dUTP was detected using a streptavidin-horseradish peroxidase conjugate and a suitable substrate to produce a colored precipitate in apoptotic cells.
-
Imaging : Stained embryos were imaged using light microscopy to visualize the distribution of TUNEL-positive (apoptotic) cells.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
This compound Signaling Pathway in Vesicular Trafficking
Caption: this compound's role in retrograde transport from early endosomes to the TGN.
Experimental Workflow for Phenotypic Analysis
Caption: Workflow for analyzing this compound single and double knockout mice.
Logical Relationship of this compound Function and Phenotypes
A Comparative Guide to SMAP2 Function in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the function of Small ArfGAP 2 (SMAP2) in various cell lines, supported by experimental data. This compound is a GTPase-activating protein (GAP) for ADP-ribosylation factor (Arf) proteins, playing a crucial role in intracellular vesicle trafficking. Understanding its function in different cellular contexts is vital for research in cell biology and for the development of therapeutics targeting vesicular transport pathways.
Quantitative Data Summary
The following table summarizes the key functions and characteristics of this compound as observed in different cell lines. Direct quantitative comparisons across all cell lines for each parameter are limited in the literature; this table reflects the available data.
| Feature | HeLa Cells | Cos-7 Cells | Murine Erythroleukemic (MEL) Cells |
| Primary Function | Regulator of retrograde transport from early endosomes to the trans-Golgi network (TGN)[1][2]. | Regulator of retrograde transport from early endosomes to the TGN; also involved in anterograde transport from the TGN[3][4][5]. | Source for the initial cloning of this compound cDNA[2]. |
| Subcellular Localization | Co-localizes with clathrin, AP-1, and EpsinR on early endosomes and the TGN[1][2]. | Co-localizes with clathrin and CALM. Overexpressed protein tends to form aggregates[2]. Endogenous this compound is also found on the TGN[3]. | Not explicitly detailed in the provided search results. |
| Interaction with Clathrin | Interacts with clathrin heavy chain (CHC)[2]. | Interacts with clathrin heavy chain (CHC)[2]. | Not explicitly detailed in the provided search results. |
| ArfGAP Activity | In vitro, exhibits GAP activity for both Arf1 and Arf6. In vivo, appears to function as an Arf1GAP[1][2]. | In vitro assays using bacterially expressed this compound show activity towards Arf1 and Arf6[1]. | Not explicitly detailed in the provided search results. |
| Effect on Vesicle Trafficking (Overexpression) | Delays the accumulation of TGN38/46 at the TGN, indicating an inhibition of retrograde transport[1][2]. | Overexpression of wild-type this compound inhibits the transport of Vesicular Stomatitis Virus G (VSV-G) protein from the TGN to the plasma membrane by approximately 2-fold compared to control cells[3][5]. | Not explicitly detailed in the provided search results. |
| Endogenous Expression | Detected at the mRNA and protein level. | Detected at the mRNA and protein level. | Detected at the mRNA and protein level. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow used to study its function.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-immunoprecipitation of this compound and Clathrin
This protocol is used to determine the physical interaction between this compound and clathrin heavy chain (CHC) in cells.
-
Cell Culture and Transfection:
-
Culture Cos-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfect cells with plasmids encoding HA-tagged this compound or Myc-tagged this compound using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HA, anti-Myc, or anti-CHC antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CHC, HA, or Myc, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro ArfGAP Assay
This assay measures the ability of this compound to stimulate the GTPase activity of Arf proteins.
-
Protein Purification:
-
Express and purify recombinant this compound (often a truncated, soluble form) and Arf1 or Arf6 proteins from E. coli.
-
-
GTPase Reaction:
-
Load Arf proteins with [γ-³²P]GTP in the presence of a chelating agent (e.g., EDTA).
-
Initiate the GAP reaction by adding the purified this compound protein to the [γ-³²P]GTP-loaded Arf in a reaction buffer containing MgCl₂.
-
Incubate the reaction at 30°C for a defined period.
-
-
Quantification of GTP Hydrolysis:
-
Stop the reaction by adding a solution containing activated charcoal. The charcoal binds to the unhydrolyzed GTP, while the hydrolyzed ³²P-labeled inorganic phosphate remains in the supernatant.
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the GTPase activity.
-
TGN38/VSV-G Trafficking Assay
This assay is used to assess the effect of this compound on the transport of cargo proteins from the TGN.
-
Cell Culture and Transfection:
-
Culture Cos-7 or HeLa cells on glass coverslips.
-
Co-transfect the cells with a plasmid encoding this compound and a plasmid encoding a temperature-sensitive mutant of VSV-G fused to GFP (VSV-G-GFP) or a TGN38 construct.
-
-
Synchronization of Cargo Trafficking (for VSV-G):
-
Incubate the transfected cells at 40°C for several hours. At this restrictive temperature, the VSV-G-GFP protein is misfolded and retained in the endoplasmic reticulum (ER).
-
Shift the cells to 20°C for a period to allow the VSV-G-GFP to fold correctly and accumulate in the TGN.
-
Shift the cells to 32°C (the permissive temperature) to allow the synchronized transport of VSV-G-GFP from the TGN to the plasma membrane.
-
-
Immunofluorescence and Imaging:
-
At different time points after the shift to 32°C, fix the cells with paraformaldehyde.
-
Permeabilize the cells and perform immunofluorescence staining for this compound and a TGN marker (e.g., TGN46) if necessary.
-
Acquire images using a confocal microscope.
-
-
Quantitative Analysis:
-
For a quantitative assessment, measure the fluorescence intensity of VSV-G-GFP within the TGN region (identified by the TGN marker or morphology) and the total cellular fluorescence in both control and this compound-overexpressing cells.
-
Calculate the ratio of TGN fluorescence to total cell fluorescence. An increased ratio in this compound-expressing cells indicates an inhibition of transport from the TGN[3][5].
-
Conclusion
This compound plays a conserved role in regulating vesicle trafficking from the early endosome to the TGN in both HeLa and Cos-7 cells through its interaction with clathrin and its ArfGAP activity. While its primary function appears consistent across these cell lines, there are suggestions of cell-type-specific nuances, such as the propensity of overexpressed this compound to form aggregates in Cos-7 cells. Quantitative data from VSV-G transport assays in Cos-7 cells provides strong evidence for this compound's role as a negative regulator of anterograde transport from the TGN. Further research with direct, quantitative comparisons of this compound's enzymatic activity, protein-protein interactions, and effects on cargo trafficking in a wider range of cell lines will be crucial for a more complete understanding of its cellular functions and its potential as a therapeutic target.
References
- 1. genecards.org [genecards.org]
- 2. This compound, a Novel ARF GTPase-activating Protein, Interacts with Clathrin and Clathrin Assembly Protein and Functions on the AP-1–positive Early Endosome/Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - this compound [maayanlab.cloud]
- 4. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
Safety Operating Guide
Navigating the Disposal of SMAP2: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the disposal of SMAP2, a term that can refer to both a protein and a chemical compound. This document focuses on the chemical compound designated as SMAP-2 (also known as DT-1154), a small molecule activator of Protein Phosphatase 2A (PP2A).
Crucially, a specific Safety Data Sheet (SDS) for SMAP-2 (DT-1154) was not located in public databases. The information provided herein is based on general best practices for the disposal of research-grade chemical compounds. It is imperative that users obtain and meticulously follow the specific instructions provided in the Safety Data Sheet from the manufacturer of their this compound product.
General Procedures for Chemical Compound Disposal
In the absence of a specific SDS, the following step-by-step procedure outlines the general best practices for the disposal of research-grade chemical compounds like SMAP-2.
Step 1: Waste Identification and Classification
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the proper disposal route. It will contain a dedicated section on disposal considerations, outlining the specific hazards and regulatory requirements.
-
Hazard Assessment: Based on the SDS, determine the primary hazards associated with SMAP-2. This may include toxicity, reactivity, flammability, or corrosivity. This classification will dictate the appropriate waste stream.
-
Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or environmental health and safety (EHS) officer. Improper mixing can lead to dangerous chemical reactions.
Step 2: Containerization and Labeling
-
Appropriate Containers: Use only approved, chemically resistant containers for waste collection. Ensure the container is compatible with the chemical properties of SMAP-2.
-
Secure Closure: Containers must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "SMAP-2 (DT-1154)"), the primary hazard(s), and the accumulation start date.
Step 3: Accumulation and Storage
-
Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment trays to contain any potential leaks or spills.
-
Storage Limits: Be aware of and adhere to the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for accumulation before it must be transferred to a central storage facility.
Step 4: Disposal and Removal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Waste Hauler: Your institution's EHS department will have contracted with a licensed hazardous waste hauler for the proper transportation and disposal of chemical waste in accordance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Summary of General Chemical Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Waste Identification | Consult the specific Safety Data Sheet (SDS) for SMAP-2 (DT-1154). Determine hazards (toxic, reactive, flammable, corrosive). |
| 2 | Waste Segregation | Do not mix with other chemical wastes. Use separate, designated waste streams. |
| 3 | Containerization | Use chemically compatible, leak-proof containers with secure lids. |
| 4 | Labeling | Clearly label with "Hazardous Waste," chemical name, hazards, and accumulation date. |
| 5 | Storage | Store in a designated, well-ventilated satellite accumulation area with secondary containment. |
| 6 | Disposal Request | Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. |
| 7 | Record Keeping | Maintain accurate records of all disposed chemical waste. |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of SMAP-2 were found, the general procedures outlined above are based on standard laboratory safety protocols for chemical waste management. These protocols are derived from regulatory guidelines and best practices within the research community.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research-grade chemical compound like SMAP-2.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the instructions provided in the specific Safety Data Sheet (SDS) from the manufacturer of the this compound product you are using and adhere to all institutional and regulatory requirements for hazardous waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
